1,2-Dibromo-4-ethylbenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromo-4-ethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRRCFOQFYBRLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595777 | |
| Record name | 1,2-Dibromo-4-ethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134940-69-5 | |
| Record name | 1,2-Dibromo-4-ethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis of 1,2-Dibromo-4-ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust and strategic multi-step synthesis for 1,2-Dibromo-4-ethylbenzene, a key intermediate in the development of various pharmaceutical and fine chemical products. Due to the regiochemical challenges associated with the direct dibromination of ethylbenzene, this guide outlines a more controlled and higher-yielding pathway commencing from 3,4-dibromoaniline. The presented methodology leverages a sequence of well-established reactions, including diazotization, a Sandmeyer-type iodination, and a Suzuki cross-coupling reaction, to ensure the precise installation of the desired substituents on the benzene ring.
Logical Synthesis Pathway
The direct dibromination of ethylbenzene is synthetically challenging due to the ortho-, para-directing nature of the ethyl group, which would lead to a mixture of difficult-to-separate isomers. To achieve the specific 1,2-dibromo-4-ethyl substitution pattern, a multi-step synthesis commencing with a pre-functionalized aromatic ring is the preferred and more logical approach. The chosen pathway, starting from 3,4-dibromoaniline, allows for the precise and controlled introduction of the required functional groups.
Caption: Synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each step of the proposed synthesis. The data is compiled from analogous reactions and represents typical experimental conditions and expected outcomes.
| Step | Reaction | Starting Material | Key Reagents | Temperature (°C) | Typical Yield (%) |
| 1 | Diazotization | 3,4-Dibromoaniline | NaNO₂, H₂SO₄ | 0 - 5 | >95 (in solution) |
| 2 | Sandmeyer-type Iodination | 3,4-Dibromobenzenediazonium salt | KI | Room Temp. to 50 | 70 - 85 |
| 3 | Suzuki Coupling | 1,2-Dibromo-4-iodobenzene | Ethylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 80 - 100 | 80 - 95 |
Experimental Protocols
The following are detailed experimental protocols for each step in the synthesis of this compound.
Step 1: Diazotization of 3,4-Dibromoaniline
This procedure describes the formation of the 3,4-dibromobenzenediazonium salt, which is a critical intermediate and is typically used immediately in the subsequent step without isolation.
Materials:
-
3,4-Dibromoaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a solution of sulfuric acid is prepared by cautiously adding concentrated sulfuric acid to deionized water. The solution is then cooled to 0-5 °C in an ice-salt bath.
-
Finely powdered 3,4-dibromoaniline is added portion-wise to the cold sulfuric acid solution with vigorous stirring, ensuring the temperature remains below 10 °C.
-
A solution of sodium nitrite in deionized water is prepared and cooled to 0 °C.
-
The cold sodium nitrite solution is added dropwise to the aniline suspension over a period of 30-60 minutes, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution is a pale yellow, clear solution and is kept cold for immediate use in the next step.
Step 2: Sandmeyer-type Iodination to form 1,2-Dibromo-4-iodobenzene
This protocol details the conversion of the diazonium salt to 1,2-dibromo-4-iodobenzene.
Materials:
-
3,4-Dibromobenzenediazonium salt solution (from Step 1)
-
Potassium Iodide (KI)
-
Deionized Water
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A solution of potassium iodide in deionized water is prepared in a separate beaker.
-
The cold diazonium salt solution from Step 1 is slowly added to the potassium iodide solution with stirring. Nitrogen gas evolution will be observed.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated to 50 °C for 30-60 minutes to ensure complete decomposition of the diazonium salt.
-
The mixture is cooled to room temperature, and the crude product is extracted with dichloromethane.
-
The organic layer is washed with a dilute solution of sodium thiosulfate to remove any residual iodine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1,2-dibromo-4-iodobenzene.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as ethanol.
Step 3: Suzuki Coupling to form this compound
This final step involves the palladium-catalyzed cross-coupling of 1,2-dibromo-4-iodobenzene with an ethylboronic acid derivative to yield the target compound.
Materials:
-
1,2-Dibromo-4-iodobenzene
-
Ethylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, 1,2-dibromo-4-iodobenzene, ethylboronic acid, and potassium carbonate are dissolved in a mixture of toluene, ethanol, and water.
-
The mixture is degassed by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) is added to the reaction mixture, and the flask is equipped with a reflux condenser.
-
The reaction mixture is heated to reflux (typically 80-100 °C) and stirred under an inert atmosphere for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis.
"physical and chemical properties of 1,2-Dibromo-4-ethylbenzene"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2-Dibromo-4-ethylbenzene (CAS No: 134940-69-5), a substituted aromatic hydrocarbon with significant potential as an intermediate in organic synthesis, particularly within the pharmaceutical and materials science sectors. Due to a notable absence of experimentally-derived data in publicly accessible literature, this document combines computed data from reliable chemical databases with established principles of organic chemistry to offer a detailed profile of the compound. The guide covers its physicochemical properties, predicted spectroscopic data, plausible synthetic routes with generalized experimental protocols, and its potential applications in drug development, with a focus on its utility in cross-coupling reactions. Safety and handling precautions based on analogous compounds are also provided. This document is intended to serve as a foundational resource for researchers, highlighting both the known and inferred characteristics of this compound and identifying areas where further empirical investigation is warranted.
Chemical Identity and Physicochemical Properties
This compound is an organic compound featuring a benzene ring substituted with two bromine atoms at the 1 and 2 positions and an ethyl group at the 4 position.[1] Its structure lends it to a variety of chemical transformations, making it a valuable building block in synthetic chemistry.
Table 1: General and Computed Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 134940-69-5 | PubChem[1] |
| Molecular Formula | C₈H₈Br₂ | PubChem[1] |
| Molecular Weight | 263.96 g/mol | PubChem[1] |
| Canonical SMILES | CCC1=CC(=C(C=C1)Br)Br | PubChem[1] |
| InChI Key | TWRRCFOQFYBRLL-UHFFFAOYSA-N | PubChem[1] |
| Appearance | Colorless to pale yellow liquid (predicted) | CymitQuimica[2] |
| Solubility | Predicted to be soluble in organic solvents and insoluble in water | CymitQuimica[2] |
| XLogP3 (Computed) | 4.1 | PubChem[1] |
| Complexity (Computed) | 103 | PubChem[1] |
Spectroscopic Data (Predicted)
Direct experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not widely available. The following data is predicted based on the analysis of its chemical structure and comparison with analogous compounds.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d | 1H | Ar-H |
| ~7.2 | d | 1H | Ar-H |
| ~7.1 | s | 1H | Ar-H |
| 2.6 - 2.7 | q | 2H | -CH₂- |
| 1.2 - 1.3 | t | 3H | -CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~144 | Ar-C (quaternary) |
| ~133 | Ar-C (quaternary) |
| ~131 | Ar-CH |
| ~130 | Ar-CH |
| ~128 | Ar-CH |
| ~125 | Ar-C (quaternary) |
| ~28 | -CH₂- |
| ~15 | -CH₃ |
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2970 - 2850 | Medium-Strong | Aliphatic C-H stretch |
| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |
| ~1020 | Strong | C-Br stretch |
| 850 - 800 | Strong | Aromatic C-H out-of-plane bend (para-substitution pattern) |
Mass Spectrometry (Predicted) The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). The molecular ion peak [M]⁺ would appear as a cluster around m/z 262, 264, and 266 with a relative intensity ratio of approximately 1:2:1. A significant fragment would be the loss of the ethyl group ([M-29]⁺).
Synthesis and Experimental Protocols
Proposed Synthesis from 4-Ethylaniline
A common strategy to control the regioselectivity of bromination is to use a starting material with a strongly directing group that can be later removed. In this case, starting from 4-ethylaniline is a viable option.
Step 1: Acetylation of 4-Ethylaniline
-
Protocol: To a solution of 4-ethylaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at room temperature. Stir the mixture for 1-2 hours. Pour the reaction mixture into cold water to precipitate the product. Filter the solid, wash with water, and dry to obtain N-(4-ethylphenyl)acetamide.[3]
Step 2: Bromination of N-(4-Ethylphenyl)acetamide
-
Protocol: Dissolve N-(4-ethylphenyl)acetamide (1.0 eq) in glacial acetic acid. Slowly add a solution of bromine (2.1 eq) in glacial acetic acid to the mixture, maintaining the temperature below 20°C. Stir for several hours until the reaction is complete (monitored by TLC). Pour the reaction mixture into a solution of sodium bisulfite to quench excess bromine, then into water. Filter the precipitate, wash with water, and dry.[3]
Step 3: Hydrolysis of the Amide
-
Protocol: Reflux the crude N-(2,3-Dibromo-4-ethylphenyl)acetamide in an aqueous solution of sulfuric acid or hydrochloric acid until the reaction is complete. Cool the mixture and neutralize with a base (e.g., NaOH) to precipitate the 2,3-Dibromo-4-ethylaniline. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
Step 4: Deamination (Sandmeyer-type reaction)
-
Protocol: Dissolve the 2,3-Dibromo-4-ethylaniline in a mixture of ethanol and sulfuric acid. Cool the solution to 0-5°C and add a solution of sodium nitrite in water dropwise. After the addition is complete, add hypophosphorous acid and allow the reaction to warm to room temperature and stir for several hours. Extract the product with an organic solvent, wash the organic layer, dry, and purify by column chromatography to yield this compound.
Direct Bromination of Ethylbenzene (Alternative, less selective method)
Direct bromination of ethylbenzene with excess bromine in the presence of a Lewis acid catalyst can also be performed, though this may lead to a mixture of isomers.
-
Protocol: To a stirred solution of ethylbenzene (1.0 eq) and a catalytic amount of iron(III) bromide (FeBr₃) in a suitable solvent (e.g., dichloromethane), add bromine (2.2 eq) dropwise in the dark. The reaction is typically exothermic and may require cooling. Stir at room temperature until the evolution of HBr gas ceases. Quench the reaction with an aqueous solution of sodium bisulfite. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting mixture of isomers would require careful purification, likely by fractional distillation or preparative chromatography, to isolate this compound.[4]
Applications in Research and Drug Development
Brominated aromatic compounds are fundamental building blocks in medicinal chemistry, primarily due to the reactivity of the carbon-bromine bond in various cross-coupling reactions. This compound, with its two bromine atoms, offers the potential for sequential and regioselective functionalization, making it an attractive intermediate for the synthesis of complex molecules.
The primary utility of dibromobenzenes in drug development lies in their application as scaffolds in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, which are crucial for constructing the core structures of many active pharmaceutical ingredients (APIs).
The differential reactivity of the two bromine atoms, influenced by the electronic and steric effects of the adjacent bromine and the para-ethyl group, could potentially allow for selective mono-functionalization under carefully controlled conditions. This would enable the sequential introduction of different aryl or other functional groups, leading to the synthesis of diverse molecular libraries for drug discovery screening. The introduction of bromine atoms into a molecule can also influence its pharmacokinetic properties and binding affinity to biological targets.[5][6]
Safety and Handling
No specific safety data sheet (MSDS) for this compound is widely available. The following information is based on safety data for related brominated aromatic compounds.
-
General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a fume hood.[8][9][10]
-
Handling: Avoid breathing vapors or mists. Wash thoroughly after handling. Keep away from heat, sparks, and open flames.[8][10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.
Conclusion
This compound is a chemical intermediate with considerable potential in synthetic organic chemistry, particularly for applications in the pharmaceutical industry. While there is a significant lack of experimentally verified data for this specific compound, this guide has compiled available computed data and proposed plausible synthetic and reactivity pathways based on established chemical principles. The presence of two reactive bromine atoms makes it a versatile substrate for cross-coupling reactions, allowing for the construction of complex molecular architectures. Further experimental investigation into the physical properties, spectroscopic characterization, and reactivity of this compound is necessary to fully realize its potential as a valuable building block in drug discovery and materials science.
References
- 1. This compound | C8H8Br2 | CID 18711803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 6. jms.ump.edu.pl [jms.ump.edu.pl]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
"1,2-Dibromo-4-ethylbenzene CAS number and molecular formula"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-Dibromo-4-ethylbenzene, a key aromatic halogenated compound. This document outlines its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in research and development, particularly as an intermediate in organic synthesis.
Chemical Identity and Properties
This compound, also known as 3,4-dibromoethylbenzene, is a disubstituted aromatic compound. Its chemical structure and properties are summarized below.
| Identifier | Value | Source |
| CAS Number | 134940-69-5 | [1] |
| Molecular Formula | C₈H₈Br₂ | [1] |
| IUPAC Name | This compound | [1] |
A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 263.96 g/mol | [1] |
| Appearance | Expected to be a liquid or low-melting solid | |
| Solubility | Expected to be soluble in common organic solvents |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through the electrophilic aromatic substitution of ethylbenzene. The ethyl group is an ortho-, para-director, and by controlling the reaction conditions, the formation of the dibrominated product can be favored. What follows is a detailed experimental protocol for this synthesis.
Reaction: Electrophilic Bromination of Ethylbenzene
Reagents and Materials:
-
Ethylbenzene
-
Bromine (Br₂)
-
Iron powder (Fe) or anhydrous Iron(III) bromide (FeBr₃) as a catalyst
-
Dichloromethane (CH₂Cl₂) or another suitable inert solvent
-
10% Sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation or column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, place ethylbenzene and the chosen inert solvent (e.g., dichloromethane). Add a catalytic amount of iron powder or anhydrous iron(III) bromide. The flask should be equipped with a dropping funnel containing the required molar equivalent of bromine and a reflux condenser. To prevent the escape of bromine and hydrogen bromide gas, the top of the condenser should be connected to a gas trap containing a sodium hydroxide solution.
-
Bromination: Cool the reaction mixture in an ice bath. Slowly add the bromine from the dropping funnel to the stirred reaction mixture. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Progression: After the addition of bromine is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to a gentle reflux for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a 10% sodium bisulfite solution to destroy any unreacted bromine.
-
Extraction and Neutralization: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product, which will be a mixture of monobrominated and dibrominated isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate the desired this compound.
Applications in Organic Synthesis
This compound is a valuable intermediate in organic synthesis. The presence of two bromine atoms on the aromatic ring allows for a variety of subsequent chemical transformations.
-
Cross-Coupling Reactions: The bromine atoms can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form new carbon-carbon bonds. This makes it a useful building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
-
Synthesis of Heterocyclic Compounds: This compound can serve as a precursor for the synthesis of various heterocyclic compounds, which are important scaffolds in many biologically active molecules.
-
Intermediate for Agrochemicals and Pharmaceuticals: Like many other brominated aromatic compounds, this compound can be used as a starting material or intermediate in the synthesis of active ingredients for agrochemicals and pharmaceuticals.
Safety and Handling
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, rinse the affected area with plenty of water.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis of this compound.
References
Spectroscopic and Synthetic Profile of 1,2-Dibromo-4-ethylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dibromo-4-ethylbenzene is a halogenated aromatic compound with potential applications in organic synthesis, serving as a building block for more complex molecules in pharmaceutical and materials science research. Its disubstituted benzene ring, featuring both bromine and ethyl functionalities, offers various sites for chemical modification. This guide provides a comprehensive overview of the available spectroscopic data for this compound, alongside general experimental protocols for its analysis.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 134940-69-5
-
Molecular Formula: C₈H₈Br₂
-
Molecular Weight: 263.96 g/mol [1]
-
Synonyms: 3,4-Dibromoethylbenzene[1]
Spectroscopic Data
Mass Spectrometry
A Gas Chromatography-Mass Spectrometry (GC-MS) data source is available for this compound.[1] The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Molecular Ion (M⁺) | The mass spectrum will exhibit a cluster of peaks for the molecular ion due to the isotopes of bromine. The most abundant peaks will be at m/z values corresponding to the combinations of ⁷⁹Br and ⁸¹Br: [M]⁺ (both ⁷⁹Br), [M+2]⁺ (one ⁷⁹Br and one ⁸¹Br), and [M+4]⁺ (both ⁸¹Br). |
| Key Fragmentation | Common fragmentation pathways for alkylbenzenes include benzylic cleavage to lose a methyl group (CH₃), resulting in a fragment ion. Loss of bromine atoms is also an expected fragmentation pattern. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for this compound is not currently available in the searched databases. The following are predicted ¹H and ¹³C NMR spectral data based on the structure and known chemical shifts for similar aromatic compounds.
¹H NMR (Predicted)
The ¹H NMR spectrum is expected to show signals for the aromatic protons and the ethyl group protons.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic H (ortho to ethyl) | ~ 7.2 - 7.4 | Doublet | 1H |
| Aromatic H (meta to ethyl) | ~ 7.0 - 7.2 | Doublet of doublets | 1H |
| Aromatic H (ortho to bromo) | ~ 7.5 - 7.7 | Singlet (or narrow doublet) | 1H |
| Methylene (-CH₂-) | ~ 2.6 - 2.8 | Quartet | 2H |
| Methyl (-CH₃) | ~ 1.2 - 1.4 | Triplet | 3H |
¹³C NMR (Predicted)
The ¹³C NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. Due to the substitution pattern, all aromatic carbons are expected to be unique.
| Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C (C-Br) | ~ 120 - 125 |
| Aromatic C (C-Br) | ~ 120 - 125 |
| Aromatic C (C-H) | ~ 128 - 132 |
| Aromatic C (C-H) | ~ 130 - 135 |
| Aromatic C (C-H) | ~ 130 - 135 |
| Aromatic C (C-ethyl) | ~ 140 - 145 |
| Methylene (-CH₂-) | ~ 28 - 32 |
| Methyl (-CH₃) | ~ 14 - 18 |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Aliphatic) | 3000 - 2850 | Stretching |
| C=C (Aromatic) | 1600 - 1450 | Ring Stretching |
| C-H (Aliphatic) | 1470 - 1430 | Bending |
| C-Br | 700 - 500 | Stretching |
| Out-of-plane C-H Bending | 900 - 675 | Bending (Substitution Pattern Dependent) |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of aromatic compounds like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a standard 30-45 degree pulse angle.
-
Set a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Perform a Fourier transform of the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty salt plates.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
-
Data Analysis: Identify characteristic absorption bands and correlate them with the functional groups in the molecule.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Separation:
-
Inject the sample into the GC.
-
The sample is vaporized and separated based on its boiling point and interaction with the column's stationary phase.
-
-
MS Analysis:
-
As the separated components elute from the GC column, they enter the mass spectrometer.
-
The molecules are ionized (typically by electron impact).
-
The resulting ions are separated by their mass-to-charge ratio.
-
-
Data Analysis: The mass spectrum for each component is recorded, allowing for the determination of the molecular weight and fragmentation pattern.
Visualizations
The following diagrams illustrate logical workflows for the synthesis and spectroscopic analysis of a compound like this compound.
References
Regioselectivity in the Bromination of Ethylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bromination of ethylbenzene is a fundamental reaction in organic synthesis, yielding precursors for a variety of pharmaceutical and fine chemical applications. The regioselectivity of this reaction is critically dependent on the reaction conditions, proceeding via two distinct mechanistic pathways: free-radical substitution on the alkyl side-chain or electrophilic aromatic substitution on the benzene ring. This technical guide provides an in-depth analysis of these pathways, detailing the underlying mechanisms, influencing factors, and experimental protocols. Quantitative data on product distribution is summarized, and key concepts are illustrated through logical and workflow diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Ethylbenzene, a simple alkylbenzene, presents two distinct sites for bromination: the ethyl side-chain and the aromatic ring. The selective functionalization of either of these positions is of significant interest in synthetic chemistry. Substitution on the side-chain, particularly at the benzylic position, provides a versatile handle for further transformations. Conversely, substitution on the aromatic ring leads to the formation of aryl bromides, which are key intermediates in cross-coupling reactions for the construction of complex molecular architectures.[1] Understanding and controlling the regioselectivity of ethylbenzene bromination is therefore paramount for the efficient synthesis of target molecules.
This guide will explore the two primary mechanistic routes for the bromination of ethylbenzene and the factors that govern the preferential formation of specific isomers.
Mechanistic Pathways and Regioselectivity
The reaction conditions employed dictate the mechanistic pathway and, consequently, the regioselectivity of the bromination of ethylbenzene.[1]
Free-Radical Substitution (Side-Chain Bromination)
In the presence of ultraviolet (UV) light, heat, or a radical initiator, the bromination of ethylbenzene proceeds via a free-radical chain mechanism, leading to substitution on the ethyl side-chain.[1][2]
Mechanism:
-
Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond to generate two bromine radicals (Br•).[2]
-
Propagation: A bromine radical abstracts a hydrogen atom from the ethyl side-chain of ethylbenzene to form hydrogen bromide (HBr) and an ethylbenzene radical. This radical then reacts with a molecule of bromine (Br₂) to yield the brominated product and a new bromine radical, which continues the chain reaction.
-
Termination: The reaction is terminated by the combination of any two radical species.
Regioselectivity: The key to the regioselectivity of free-radical bromination lies in the stability of the radical intermediate. The ethyl side-chain of ethylbenzene offers two possible sites for hydrogen abstraction: the primary (β) carbon and the secondary, benzylic (α) carbon.
-
Benzylic Radical: Abstraction of a hydrogen atom from the benzylic carbon results in the formation of a secondary benzylic radical. This radical is significantly stabilized by resonance, with the unpaired electron delocalized over the benzene ring.[3]
-
Primary Radical: Abstraction of a hydrogen atom from the primary carbon yields a primary radical, which lacks this resonance stabilization.
Due to the enhanced stability of the benzylic radical, hydrogen abstraction occurs preferentially at the benzylic position.[3][4] This leads to the selective formation of (1-bromoethyl)benzene as the major product.[2][4][5] The formation of (2-bromoethyl)benzene is a minor product.[5]
Electrophilic Aromatic Substitution (Ring Bromination)
In the absence of light and in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃), the bromination of ethylbenzene occurs on the aromatic ring through an electrophilic aromatic substitution (EAS) mechanism.[1][6]
Mechanism:
-
Activation of Bromine: The Lewis acid catalyst polarizes the bromine molecule, making it a much stronger electrophile.
-
Electrophilic Attack: The π-electron system of the benzene ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, such as the FeBr₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and regenerating the catalyst.
Regioselectivity: The ethyl group is an electron-donating group, which activates the benzene ring towards electrophilic attack. It directs incoming electrophiles to the ortho and para positions. This directing effect can be explained by examining the resonance structures of the sigma complex formed upon attack at the ortho, meta, and para positions.
-
Ortho and Para Attack: When the electrophile attacks at the ortho or para position, one of the resonance structures of the resulting sigma complex places the positive charge on the carbon atom directly attached to the ethyl group. This allows for an additional stabilizing resonance structure through hyperconjugation with the C-H bonds of the ethyl group.
-
Meta Attack: Attack at the meta position does not allow for this additional stabilization, making the intermediate less stable.
Consequently, electrophilic bromination of ethylbenzene yields a mixture of ortho-bromoethylbenzene and para-bromoethylbenzene.[6] Due to steric hindrance from the ethyl group, the para isomer is generally the major product.[6]
Quantitative Data on Product Distribution
The precise quantitative distribution of products in the bromination of ethylbenzene is highly dependent on the specific reaction conditions, including temperature, solvent, and the nature of the initiator or catalyst. While general trends are well-established, exact ratios can vary.
Table 1: Product Distribution in the Free-Radical Bromination of Ethylbenzene
| Product | Position of Bromination | Typical Distribution | Rationale |
| (1-Bromoethyl)benzene | Benzylic (α-carbon) | Major Product | Formation of a resonance-stabilized secondary benzylic radical.[3][4] |
| (2-Bromoethyl)benzene | Primary (β-carbon) | Minor Product | Formation of a less stable primary radical.[5] |
Table 2: Product Distribution in the Electrophilic Aromatic Bromination of Ethylbenzene
| Product | Position of Bromination | Typical Distribution | Rationale |
| para-Bromoethylbenzene | para | Major Product | Electron-donating nature of the ethyl group directs to the para position; less steric hindrance compared to the ortho position.[6] |
| ortho-Bromoethylbenzene | ortho | Minor Product | Electron-donating nature of the ethyl group directs to the ortho position, but steric hindrance from the ethyl group disfavors attack at this position. |
| meta-Bromoethylbenzene | meta | Trace or not formed | The ethyl group is an ortho, para-director. |
Experimental Protocols
Protocol for Free-Radical (Benzylic) Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a highly selective reagent for benzylic bromination as it provides a low, constant concentration of bromine, which suppresses competing electrophilic addition to the aromatic ring.[3][7] The reaction is typically initiated with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[8]
Materials:
-
Ethylbenzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethylbenzene and the solvent (e.g., CCl₄).
-
Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of the radical initiator (e.g., AIBN).
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid NBS has been consumed and is no longer visible.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Protocol for Electrophilic Aromatic Bromination with FeBr₃
Materials:
-
Ethylbenzene
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings (which will be converted to FeBr₃ in situ)
-
A suitable solvent (e.g., dichloromethane or carbon tetrachloride)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Gas trap (to neutralize HBr gas evolved)
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer and a dropping funnel. The apparatus should be protected from light to prevent free-radical reactions. A gas trap containing an aqueous solution of sodium hydroxide should be used to neutralize the HBr gas produced.
-
Charge the flask with ethylbenzene and the solvent.
-
Add the Lewis acid catalyst (FeBr₃) to the flask.
-
Slowly add bromine (1.0 equivalent) from the dropping funnel to the stirred solution at room temperature or below. The reaction is exothermic.
-
After the addition is complete, continue stirring at room temperature until the reaction is complete (monitor by TLC or GC-MS).
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, a dilute solution of sodium bisulfite (to remove excess bromine), and brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride).
-
Remove the solvent by distillation or rotary evaporation.
-
The resulting mixture of ortho- and para-bromoethylbenzene can be separated by fractional distillation or column chromatography.
Conclusion
The regioselectivity in the bromination of ethylbenzene can be effectively controlled by the choice of reaction conditions. Free-radical conditions, promoted by UV light or radical initiators, lead to selective bromination at the benzylic position of the ethyl side-chain, yielding (1-bromoethyl)benzene as the major product. In contrast, electrophilic aromatic substitution, catalyzed by a Lewis acid in the dark, results in the bromination of the aromatic ring, with a preference for the para position. A thorough understanding of these distinct mechanistic pathways is crucial for synthetic chemists to strategically design and execute the synthesis of specifically brominated ethylbenzene derivatives for applications in drug discovery and development. The experimental protocols provided herein offer a practical guide for achieving the desired regiochemical outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. Propose a mechanism for the bromination of ethylbenzene shown bel... | Study Prep in Pearson+ [pearson.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethylbenzene with bromine in presence of FeBr3 predominantly class 12 chemistry CBSE [vedantu.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Bromination - Common Conditions [commonorganicchemistry.com]
An In-depth Technical Guide to the Isomers of Dibromoethylbenzene and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of dibromoethylbenzene, detailing their structural variations, physicochemical properties, and synthetic methodologies. The information presented herein is intended to support research and development activities in organic synthesis, medicinal chemistry, and materials science where these compounds are of interest.
Introduction to Dibromoethylbenzene Isomerism
Dibromoethylbenzene (C₈H₈Br₂) is an aromatic compound that exists in numerous isomeric forms. The structural diversity arises from the different possible positions of the two bromine atoms, which can be substituted on the ethyl side chain, the benzene ring, or a combination of both. These distinct substitution patterns give rise to isomers with unique physical, chemical, and spectroscopic properties. A thorough understanding of these isomers is critical for their selective synthesis and application.
The isomers of dibromoethylbenzene can be broadly categorized into three main classes:
-
Side-Chain Substituted Isomers: Both bromine atoms are attached to the ethyl group.
-
Ring Substituted Isomers: Both bromine atoms are attached to the benzene ring.
-
Mixed Substituted Isomers: One bromine atom is on the benzene ring, and the other is on the ethyl side chain.
The logical relationship and classification of these isomers are illustrated in the diagram below.
An In-depth Technical Guide on the Reaction Mechanism of Ethylbenzene Bromination
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bromination of ethylbenzene is a fundamental reaction in organic synthesis, yielding valuable intermediates for the pharmaceutical and fine chemical industries. The regioselectivity of this reaction is critically dependent on the reaction conditions, proceeding via two distinct mechanisms: free-radical substitution on the benzylic position of the ethyl side-chain or electrophilic aromatic substitution on the benzene ring. This technical guide provides a comprehensive analysis of both reaction pathways, including detailed mechanisms, quantitative data on product distribution, and explicit experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying principles governing this versatile transformation.
Introduction
Ethylbenzene, a simple alkylbenzene, serves as an excellent model substrate to illustrate the principles of regioselectivity in aromatic and aliphatic C-H bond functionalization. The presence of both a reactive benzylic position and an activatable aromatic ring allows for selective bromination at either site by careful control of the reaction conditions. This selectivity is paramount in multi-step syntheses where precise control over the placement of functional groups is essential for achieving the desired molecular architecture. This guide will delve into the mechanistic intricacies of both free-radical and electrophilic bromination pathways, providing the necessary quantitative data and procedural knowledge for their practical application in a research and development setting.
Reaction Mechanisms
The bromination of ethylbenzene can be directed to one of two positions, the benzylic carbon of the ethyl group or the aromatic ring, by the choice of reagents and reaction conditions.
Free-Radical Substitution (Side-Chain Bromination)
Under the influence of ultraviolet (UV) light or heat, and in the absence of a Lewis acid catalyst, the bromination of ethylbenzene proceeds via a free-radical chain mechanism. This reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.
The mechanism consists of three key stages:
-
Initiation: The reaction is initiated by the homolytic cleavage of the bromine molecule (Br₂) into two bromine radicals (Br•) upon absorption of light or thermal energy.
-
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of ethylbenzene, forming hydrogen bromide (HBr) and a resonance-stabilized benzylic radical. This benzylic radical then reacts with another molecule of Br₂ to yield the product, (1-bromoethyl)benzene, and a new bromine radical, which continues the chain reaction.
-
Termination: The chain reaction is terminated by the combination of any two radical species.
The regioselectivity of this reaction is governed by the relative stability of the possible radical intermediates. The benzylic C-H bond is significantly weaker than the primary C-H bond of the methyl group and the C-H bonds of the aromatic ring, leading to the preferential formation of the benzylic radical.
Electrophilic Aromatic Substitution (Ring Bromination)
In the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), and in the absence of light, the bromination of ethylbenzene occurs on the aromatic ring through an electrophilic aromatic substitution (EAS) mechanism. The Lewis acid polarizes the Br-Br bond, creating a potent electrophile, [Br-Br-FeBr₃], which is attacked by the electron-rich benzene ring.
The ethyl group is an ortho, para-directing activator. This directing effect is due to the electron-donating nature of the alkyl group, which stabilizes the arenium ion intermediate formed during the electrophilic attack at the ortho and para positions through inductive effects and hyperconjugation. Consequently, a mixture of ortho-bromoethylbenzene and para-bromoethylbenzene is obtained.
Quantitative Data
The product distribution in the bromination of ethylbenzene is highly dependent on the reaction pathway. The following tables summarize the key quantitative data related to each mechanism.
Table 1: Product Distribution in the Electrophilic Bromination of Ethylbenzene
| Product | Relative Yield (%) |
| ortho-Bromoethylbenzene | ~35-45% |
| para-Bromoethylbenzene | ~55-65% |
| meta-Bromoethylbenzene | <1% |
Note: Yields can vary depending on the specific Lewis acid catalyst, solvent, and reaction temperature.
Table 2: Carbon-Hydrogen Bond Dissociation Energies (BDEs) in Ethylbenzene
| Bond | Bond Dissociation Energy (kJ/mol) |
| Benzylic C-H (secondary) | ~356-377 |
| Primary C-H (methyl) | ~405-423 |
| Aromatic C-H | ~464 |
The significantly lower BDE of the benzylic C-H bond explains the high selectivity of the free-radical bromination for this position.
Experimental Protocols
Free-Radical Bromination of Ethylbenzene to (1-Bromoethyl)benzene
Materials:
-
Ethylbenzene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine ethylbenzene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of benzoyl peroxide or AIBN.
-
Add carbon tetrachloride to dissolve the reactants.
-
Irradiate the flask with a UV lamp or a high-intensity incandescent light bulb and heat the mixture to a gentle reflux.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure (1-bromoethyl)benzene.
Electrophilic Aromatic Bromination of Ethylbenzene to ortho- and para-Bromoethylbenzene
Materials:
-
Ethylbenzene
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
1 M Sodium hydroxide solution
-
Saturated sodium bisulfite solution
-
Brine
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a condenser with a gas trap (to absorb HBr gas), and a magnetic stir bar, place ethylbenzene (1.0 eq) and dichloromethane.
-
In the dark, add the Lewis acid catalyst, such as iron(III) bromide (0.05 eq). If using iron filings, they will react with bromine to form FeBr₃ in situ.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in dichloromethane from the dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, or until the red color of bromine has dissipated.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bisulfite solution (to remove excess bromine), 1 M sodium hydroxide solution, and brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation.
-
The resulting mixture of ortho- and para-bromoethylbenzene can be separated by fractional distillation or column chromatography.
Visualizations
Reaction Mechanisms
Caption: Free-Radical Bromination Mechanism of Ethylbenzene.
Caption: Electrophilic Aromatic Substitution Mechanism for Ethylbenzene.
Experimental Workflows
Caption: Experimental Workflow for Free-Radical Bromination.
Caption: Experimental Workflow for Electrophilic Bromination.
Conclusion
The bromination of ethylbenzene is a versatile reaction that can be precisely controlled to yield either side-chain or ring-substituted products. Understanding the underlying free-radical and electrophilic aromatic substitution mechanisms is crucial for predicting and controlling the reaction outcome. The quantitative data on product distribution and bond dissociation energies provide a solid basis for rationalizing the observed regioselectivity. The detailed experimental protocols and visual workflows presented in this guide offer practical tools for researchers and drug development professionals to effectively utilize these reactions in their synthetic endeavors. The principles outlined herein are broadly applicable to the halogenation of other alkylbenzenes and are fundamental to the strategic design of complex organic molecules.
Solubility Profile of 1,2-Dibromo-4-ethylbenzene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,2-Dibromo-4-ethylbenzene in common organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on established chemical principles to predict solubility and offers a detailed, generalized experimental protocol for its precise determination. This guide is intended to be a valuable resource for laboratory work, including reaction design, purification, and formulation in the fields of chemical research and drug development.
Introduction to this compound
This compound is a halogenated aromatic hydrocarbon. Its molecular structure, characterized by a substituted benzene ring, governs its physical and chemical properties, including its solubility. The presence of two bromine atoms and an ethyl group on the benzene ring results in a molecule with low polarity. Based on the principle of "like dissolves like," it is anticipated to be soluble in nonpolar organic solvents and poorly soluble in polar solvents such as water. A related compound, dibromoethylbenzene, has been reported to be soluble in methanol and insoluble in water.
Qualitative Solubility Data
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Qualitative Solubility | Rationale |
| Nonpolar Solvents | Hexane, Toluene | High | Similar nonpolar nature promotes dissolution. |
| Halogenated Solvents | Dichloromethane, Chloroform | High | Structural similarities and compatible intermolecular forces. |
| Ethers | Diethyl Ether, THF | Moderate to High | Ethers can solvate a range of nonpolar to moderately polar compounds. |
| Ketones | Acetone | Moderate | Acetone's polarity may allow for some dissolution. |
| Esters | Ethyl Acetate | Moderate | Similar to ketones in its solvating ability for compounds of this type. |
| Alcohols | Methanol, Ethanol | Low to Moderate | The polarity of alcohols may limit the solubility of the nonpolar this compound. |
| Polar Aprotic Solvents | DMSO, DMF | Low | The high polarity of these solvents is generally not favorable for dissolving nonpolar hydrocarbons. |
| Polar Protic Solvents | Water | Insoluble | The significant difference in polarity results in very poor solubility. |
Quantitative Solubility Data (Template for Experimental Results)
For research and development purposes, precise quantitative solubility data is often necessary. The following table is provided as a template for researchers to record their experimentally determined solubility values for this compound at a specified temperature.
Table 2: Experimental Solubility of this compound at 25°C (Example Template)
| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| Hexane | |||
| Toluene | |||
| Dichloromethane | |||
| Chloroform | |||
| Diethyl Ether | |||
| Tetrahydrofuran (THF) | |||
| Acetone | |||
| Ethyl Acetate | |||
| Methanol | |||
| Ethanol | |||
| Dimethyl Sulfoxide (DMSO) | |||
| N,N-Dimethylformamide (DMF) |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents. This protocol is based on the widely accepted isothermal shake-flask method, followed by quantitative analysis.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps and PTFE septa
-
Constant temperature shaker bath or incubator
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course study can determine the minimum time required for equilibration.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.
-
Accurately weigh the filtered solution.
-
Dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the standard solutions using a suitable chromatographic method (HPLC or GC) to generate a calibration curve.
-
Analyze the diluted sample of the saturated solution under the same conditions.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by applying the dilution factor.
-
Express the solubility in desired units, such as g/100 mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
This comprehensive guide provides both a theoretical framework and a practical methodology for understanding and determining the solubility of this compound in organic solvents. The provided templates and workflows are designed to assist researchers in generating precise and reliable data crucial for scientific advancement.
In-Depth Technical Guide: Health and Safety Information for 1,2-Dibromo-4-ethylbenzene
Disclaimer: This document provides a comprehensive overview of the available health and safety information for 1,2-Dibromo-4-ethylbenzene (CAS No. 134940-69-5). It is intended for researchers, scientists, and drug development professionals. A thorough literature search has revealed a significant lack of specific toxicological data, such as LD50 and LC50 values, and detailed experimental safety studies for this particular compound. Therefore, the information presented herein is largely based on data from structurally similar compounds, including other brominated ethylbenzenes and related aromatic hydrocarbons. All users should exercise extreme caution and implement rigorous safety protocols when handling this chemical.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided below. This information is critical for understanding its behavior and potential hazards in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₈H₈Br₂ | PubChem[1] |
| Molecular Weight | 263.96 g/mol | PubChem[1] |
| CAS Number | 134940-69-5 | PubChem[1] |
| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |
| Boiling Point | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Density | Data not available | N/A |
| Solubility | Insoluble in water | AK Scientific, Inc.[2] |
Hazard Identification and GHS Classification
While specific toxicological studies on this compound are not available, GHS classifications for structurally similar compounds provide an indication of its potential hazards. The following table summarizes the GHS hazard statements associated with related brominated aromatic compounds.
| Hazard Class | Hazard Statement | Notes |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Based on data for 1-Bromo-2-chloro-4-ethylbenzene.[3] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Based on data for 1-Bromo-2-chloro-4-ethylbenzene.[3] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Based on data for 1-Bromo-2-chloro-4-ethylbenzene.[3] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Based on data for 1-Bromo-2-chloro-4-ethylbenzene.[3] |
Toxicological Information
Due to the absence of specific toxicological studies on this compound, this section provides a general overview of potential health effects based on data from analogous compounds.
Acute Effects:
-
Oral: Harmful if swallowed.[3]
-
Inhalation: May cause respiratory tract irritation.[3] High concentrations of vapors of similar chemicals may lead to symptoms like headache and dizziness.[4]
-
Skin: Causes skin irritation.[3]
-
Eyes: Causes serious eye irritation.[3]
Chronic Effects:
-
Information on the chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity of this compound is not available. However, it is prudent to handle this compound as potentially hazardous with long-term exposure. For instance, ethylbenzene is classified as a possible human carcinogen (IARC Group 2B).[5]
Experimental Protocols
Detailed experimental protocols for the safety assessment of this compound are not available in the public domain. However, standardized OECD guidelines are typically followed for assessing the safety of new chemical entities. These include:
-
OECD Test Guideline 404 for Acute Dermal Irritation/Corrosion: This test involves applying the substance to the skin of an animal (typically a rabbit) and observing for signs of erythema and edema over a period of 14 days.[6][7]
-
In Vitro Skin Irritation Tests (e.g., OECD TG 439): These methods use reconstructed human epidermis models to predict skin irritation potential by measuring cytotoxicity after exposure to the test chemical.[8][9]
Handling and Storage
Given the potential hazards, strict adherence to safe laboratory practices is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield should be worn.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
-
Protective Clothing: A laboratory coat and closed-toe shoes are mandatory.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Eliminate all ignition sources.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[11]
-
Do not wash the spill into the sewer system.[11]
Disposal Considerations
All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[12] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Visualizations
The following diagrams illustrate general workflows for handling hazardous chemicals in a laboratory setting.
Caption: General workflow for responding to a chemical spill in a laboratory.
Caption: A logical workflow for conducting a risk assessment before handling hazardous chemicals.
References
- 1. This compound | C8H8Br2 | CID 18711803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. 1-Bromo-2-chloro-4-ethylbenzene | C8H8BrCl | CID 57531706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. A review of the genotoxicity of ethylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Skin Corrosion and Irritation Test of Nanoparticles Using Reconstructed Three-Dimensional Human Skin Model, EpiDermTM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
- 12. benchchem.com [benchchem.com]
The Pivotal Role of 1,2-Dibromo-4-ethylbenzene in Advanced Materials Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dibromo-4-ethylbenzene is a versatile aromatic compound poised to make significant contributions to the field of materials science. Its unique structural characteristics, featuring two adjacent bromine atoms and an ethyl group on a benzene ring, offer a gateway to a diverse range of functional materials. This technical guide explores the potential applications of this compound, with a primary focus on its role as a key building block in the synthesis of advanced polymers with tailored electronic, optical, and thermal properties. We will delve into its use in creating conjugated polymers for organic electronics and as a component in flame-retardant materials. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its polymerization, and a summary of the potential characteristics of the resulting materials.
Introduction
The quest for novel materials with enhanced performance characteristics is a driving force in scientific and technological advancement. Brominated aromatic compounds have long been recognized as crucial intermediates in the synthesis of a wide array of functional organic materials.[1] this compound (C₈H₈Br₂) emerges as a particularly promising monomer due to the presence of two reactive bromine sites, which allow for the formation of polymeric chains through various cross-coupling reactions. The ethyl group substituent can enhance the solubility and processability of the resulting polymers, a critical factor in the fabrication of devices and functional coatings.
Chemical and Physical Properties of this compound
A thorough understanding of the fundamental properties of this compound is essential for its effective application in materials synthesis.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 134940-69-5 | [2] |
| Molecular Formula | C₈H₈Br₂ | [2] |
| Molecular Weight | 263.96 g/mol | [2] |
| Appearance | Not specified; likely a liquid or low-melting solid | |
| Computed XLogP3 | 4.1 | [2] |
Potential Applications in Materials Science
The reactivity of the carbon-bromine bonds in this compound makes it an ideal candidate for the synthesis of various functional polymers through established metal-catalyzed cross-coupling reactions.
Conjugated Polymers for Organic Electronics
Conjugated polymers are a class of organic materials characterized by alternating single and double bonds along their backbone, which allows for the delocalization of π-electrons. This electronic structure imparts semiconductor properties, making them suitable for applications in organic electronics.[3][4] this compound can serve as a monomer in the synthesis of various conjugated polymers, such as poly(p-phenylenevinylene)s (PPVs) and polyfluorenes (PFs), through reactions like Suzuki, Heck, and Sonogashira couplings. The resulting polymers, incorporating the 4-ethylphenylene repeating unit, are expected to exhibit interesting photophysical and electronic properties.[5]
A potential route to synthesize a polymer with 4-ethylphenylene repeating units is through the nickel-catalyzed polymerization of this compound. This type of Yamamoto coupling reaction is a common method for the synthesis of polyphenylenes.
Caption: Nickel-catalyzed polymerization of this compound.
Flame Retardant Materials
Brominated compounds are widely used as flame retardants in various polymers.[6][7] The mechanism of flame retardancy involves the release of bromine radicals upon heating, which can interrupt the radical chain reactions of combustion in the gas phase.[8] this compound can be incorporated into polymer backbones or used as an additive to impart flame-retardant properties to materials.
References
- 1. Recent Advances in Nickel Catalysts with Industrial Exploitability for Copolymerization of Ethylene with Polar Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H8Br2 | CID 18711803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Understanding the Electronic Properties of Conjugated Polymers [chem.ucla.edu]
- 4. Synthesis and Study of the Optical Properties of a Conjugated Polymer with Configurational Isomerism for Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. Physical-chemical Properties of Brominated Flame Retardants, Danish Environmental Protection Agency [www2.mst.dk]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,2-Dibromo-4-ethylbenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-Dibromo-4-ethylbenzene, a halogenated aromatic hydrocarbon of significant interest in organic synthesis. While a detailed historical account of its initial discovery is not extensively documented, its synthesis and utility are well-understood within the principles of organic chemistry. This document details its physicochemical properties, outlines plausible synthetic methodologies, and explores its applications, particularly as an intermediate in the development of pharmaceuticals and other complex molecules. All quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams.
Physicochemical and Spectral Data
The fundamental properties of this compound are summarized in the tables below, based on computational and experimental data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈Br₂ | PubChem[1] |
| Molecular Weight | 263.96 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 134940-69-5 | PubChem[1] |
| Canonical SMILES | CCC1=CC(=C(C=C1)Br)Br | PubChem[1] |
| InChI | InChI=1S/C8H8Br2/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | PubChem[1] |
| InChIKey | TWRRCFOQFYBRLL-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3-AA | 4.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 261.89928 g/mol | PubChem[1] |
| Monoisotopic Mass | 261.89928 g/mol | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Heavy Atom Count | 10 | PubChem[1] |
| Complexity | 103 | PubChem[1] |
Table 2: Spectral Data of this compound
| Data Type | Details | Source |
| GC-MS | A Gas Chromatography-Mass Spectrometry spectrum is available. | PubChem[1] |
| ¹H NMR | Specific experimental data not readily available. Predicted shifts would show aromatic protons and the characteristic signals of an ethyl group. | Inferred from related compounds |
| ¹³C NMR | Specific experimental data not readily available. Predicted shifts would show distinct signals for the substituted aromatic carbons and the ethyl group carbons. | Inferred from related compounds |
| Infrared (IR) | Specific experimental data not readily available. Expected to show characteristic peaks for C-H stretching of the aromatic ring and alkyl group, and C-Br stretching. | Inferred from related compounds |
Synthesis and Experimental Protocols
While a singular, definitive "discovery" of this compound is not prominently documented, its preparation falls within well-established synthetic organic chemistry transformations. The primary routes for its synthesis are electrophilic aromatic substitution and the Sandmeyer reaction.
Electrophilic Aromatic Bromination
A plausible and direct method for the synthesis of this compound is the electrophilic bromination of a suitable precursor, such as 1-bromo-4-ethylbenzene. The ethyl group is an ortho-, para-director; therefore, direct bromination of ethylbenzene would yield a mixture of ortho and para isomers, with the para isomer being the major product due to less steric hindrance. Further bromination of 1-bromo-4-ethylbenzene would lead to the desired this compound.
Experimental Protocol: Bromination of 1-bromo-4-ethylbenzene (Generalized)
-
Reaction Setup: To a solution of 1-bromo-4-ethylbenzene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or anhydrous aluminum chloride (AlCl₃).[2] The reaction should be conducted under anhydrous conditions and may require cooling in an ice bath to control the reaction temperature.
-
Addition of Bromine: Slowly add a stoichiometric amount of bromine (Br₂), dissolved in the same solvent, to the reaction mixture via the dropping funnel with continuous stirring. The reaction is typically exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by carefully adding an aqueous solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, to remove excess bromine. Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica gel to isolate this compound.
Sandmeyer Reaction
An alternative synthetic route involves the Sandmeyer reaction, starting from an appropriately substituted aniline, such as 3,4-dibromoaniline, followed by the introduction of the ethyl group, or more plausibly, starting from 4-ethyl-2-bromoaniline or 3-bromo-4-ethylaniline. The Sandmeyer reaction allows for the conversion of a primary aromatic amine to a halide via a diazonium salt intermediate.
Experimental Protocol: Sandmeyer Reaction from 4-ethyl-2-bromoaniline (Generalized)
-
Diazotization: Dissolve 4-ethyl-2-bromoaniline in an aqueous solution of a strong mineral acid, such as hydrobromic acid (HBr), and cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) while maintaining the low temperature to form the corresponding diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Nitrogen gas will be evolved.
-
Reaction Monitoring and Work-up: After the addition is complete, the reaction mixture may be gently warmed to ensure complete decomposition of the diazonium salt. The product can then be isolated by steam distillation or solvent extraction. The organic layer is then washed, dried, and purified as described in the electrophilic bromination protocol.
Applications in Research and Drug Development
This compound serves as a valuable intermediate in organic synthesis. The two bromine atoms provide reactive handles for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. While specific drugs containing the 1,2-dibromo-4-ethylphenyl moiety are not widely documented, the general class of brominated aromatic compounds are crucial building blocks in medicinal chemistry.[3] The bromine atoms can be strategically replaced to build the core structures of biologically active molecules or to serve as precursors for further functionalization in the synthesis of active pharmaceutical ingredients (APIs).[2]
The presence of two adjacent bromine atoms allows for regioselective functionalization, making this compound a useful scaffold for creating libraries of compounds for drug discovery screening. Its application extends to materials science, where it can be used as a monomer or intermediate in the synthesis of specialty polymers and organic electronic materials.
Conclusion
This compound is a synthetically useful aromatic compound with applications in various fields, most notably as an intermediate in the synthesis of pharmaceuticals and advanced materials. While its specific discovery is not well-chronicled, its preparation relies on fundamental and robust organic reactions. The presence of two bromine atoms on the benzene ring provides a versatile platform for the construction of more complex molecules through a variety of cross-coupling reactions. This technical guide serves as a foundational resource for researchers and professionals, providing key data and outlining synthetic strategies for the utilization of this important chemical building block. Further research into its specific applications and the development of optimized, high-yield synthetic protocols will continue to enhance its value in the scientific community.
References
Thermodynamic Profile of 1,2-Dibromo-4-ethylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 1,2-Dibromo-4-ethylbenzene. Due to a scarcity of direct experimental data for this specific compound, this document presents a compilation of computed thermodynamic values. Furthermore, it details generalized, state-of-the-art experimental protocols for the determination of key thermodynamic parameters applicable to halogenated aromatic compounds. These methodologies, including bomb calorimetry, differential scanning calorimetry, and vapor pressure measurement, offer a foundational framework for researchers seeking to perform empirical studies. Additionally, this guide illustrates a representative metabolic pathway for brominated benzenes, providing valuable context for drug development professionals on the potential biotransformation of this class of compounds.
Introduction
This compound is a substituted aromatic hydrocarbon with potential applications in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. A thorough understanding of its thermodynamic properties is crucial for process design, safety assessment, and predicting its environmental fate and biological interactions. This guide aims to consolidate the available information and provide detailed procedural insights for the scientific community.
Physicochemical and Computed Thermodynamic Properties
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈Br₂ | PubChem[1] |
| Molecular Weight | 263.96 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 134940-69-5 | PubChem[1] |
Table 2: Computed Thermodynamic and Physical Properties of this compound
| Property | Value | Source |
| XLogP3 | 4.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 261.89928 g/mol | PubChem[1] |
| Monoisotopic Mass | 261.89928 g/mol | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Heavy Atom Count | 10 | PubChem[1] |
| Complexity | 103 | PubChem[1] |
Experimental Protocols for Thermodynamic Property Determination
The following sections outline detailed, representative experimental protocols for determining the key thermodynamic properties of halogenated aromatic compounds like this compound.
Determination of Enthalpy of Combustion via Bomb Calorimetry
Objective: To measure the heat of combustion of a solid or liquid organic compound at constant volume.
Methodology:
-
Sample Preparation:
-
A precisely weighed sample (typically 0.5 - 1.0 g) of the compound is pressed into a pellet.
-
A fuse wire of known length and composition is attached to the electrodes of the bomb, making contact with the sample pellet.
-
-
Bomb Assembly and Pressurization:
-
A small, known amount of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere and ensure condensation of any acidic products.
-
The bomb is sealed and purged with oxygen to remove atmospheric nitrogen.
-
The bomb is then filled with high-purity oxygen to a pressure of approximately 30 atm.
-
-
Calorimeter Setup:
-
The sealed bomb is placed in the calorimeter bucket containing a known mass of water.
-
The calorimeter is assembled, and the temperature of the water is allowed to equilibrate.
-
-
Combustion and Data Acquisition:
-
The initial temperature is recorded.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
-
Analysis:
-
The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).
-
The heat released by the combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter, with corrections made for the heat of combustion of the fuse wire and the formation of any nitric acid.
-
The enthalpy of combustion is then calculated from the heat of combustion at constant volume.
-
Determination of Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature.
Methodology:
-
Sample Preparation:
-
A small, accurately weighed sample (typically 2-10 mg) is placed in an aluminum DSC pan.
-
The pan is hermetically sealed. An empty, sealed pan is used as a reference.
-
-
Instrument Setup and Calibration:
-
The sample and reference pans are placed in the DSC cell.
-
The instrument is purged with an inert gas (e.g., nitrogen) to provide a stable atmosphere.
-
The temperature and heat flow are calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium).[2]
-
-
Measurement:
-
The sample is subjected to a controlled temperature program, typically involving heating and cooling at a constant rate (e.g., 5-10 °C/min).
-
The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
-
Data Analysis:
-
Heat Capacity: The difference in heat flow between the sample and a baseline run is used to calculate the specific heat capacity of the substance.
-
Phase Transitions: Endothermic peaks (e.g., melting, boiling) and exothermic peaks (e.g., crystallization) are integrated to determine the enthalpy of the transition. The onset temperature of the peak is typically taken as the transition temperature.
-
Determination of Vapor Pressure
Objective: To measure the vapor pressure of a low-volatility compound as a function of temperature.
Methodology (Transpiration Method):
-
Apparatus Setup:
-
A known mass of the sample is placed in a thermostated saturator cell.
-
A stream of an inert carrier gas (e.g., nitrogen or argon) is passed through the saturator at a precisely controlled flow rate.
-
-
Saturation and Collection:
-
The carrier gas becomes saturated with the vapor of the substance.
-
The saturated gas stream is then passed through a condenser or a trap (e.g., a cold trap or an adsorbent tube) to collect the vaporized sample.
-
-
Quantification:
-
The amount of condensed or trapped substance is determined gravimetrically or by a suitable analytical technique (e.g., gas chromatography).
-
-
Calculation:
-
The partial pressure of the substance (i.e., the vapor pressure) is calculated from the amount of substance transported, the volume of the carrier gas, and the temperature, assuming ideal gas behavior.
-
The experiment is repeated at several different temperatures to obtain the vapor pressure as a function of temperature.
-
-
Enthalpy of Vaporization/Sublimation:
-
The enthalpy of vaporization (for a liquid) or sublimation (for a solid) can be determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).
-
Representative Metabolic Pathway of Brominated Benzenes
While specific metabolic pathways for this compound are not documented, the metabolism of bromobenzene has been studied and can serve as a relevant model. The biotransformation of brominated aromatic compounds is of significant interest in drug development and toxicology. The primary route of metabolism involves oxidation by cytochrome P450 enzymes, followed by conjugation reactions.
The following diagram illustrates a plausible metabolic pathway for a generic brominated benzene, leading to the formation of various metabolites. This pathway highlights the key enzymatic steps that could be relevant for this compound. The metabolism of bromobenzene is known to produce hepatotoxic and nephrotoxic metabolites.[3]
Caption: Plausible metabolic pathway of a brominated benzene.
Conclusion
This technical guide has synthesized the available computed thermodynamic data for this compound and provided detailed, generalized experimental protocols for the determination of its key thermodynamic properties. While experimental data for this specific molecule remains a research gap, the presented methodologies offer a robust framework for future empirical investigations. The illustrative metabolic pathway provides valuable insights for researchers in drug development and toxicology by highlighting potential biotransformation routes for this class of compounds. Further experimental work is necessary to validate the computed data and to elucidate the specific metabolic fate and biological activity of this compound.
References
- 1. This compound | C8H8Br2 | CID 18711803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. Metabolism of bromobenzene. Analytical chemical and structural problems associated with studies of the metabolism of a model aromatic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 1,2-Dibromo-4-ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. 1,2-Dibromo-4-ethylbenzene is a valuable building block, offering two reactive sites for sequential or double cross-coupling reactions. The differential reactivity of the two bromine atoms, influenced by their electronic and steric environments, allows for regioselective synthesis of complex biaryl and polyaryl compounds. These products are of significant interest in medicinal chemistry and materials science as scaffolds for novel therapeutic agents and functional materials.
These application notes provide a comprehensive guide to utilizing this compound in Suzuki cross-coupling reactions, including detailed experimental protocols for both mono- and diarylation, and a summary of typical reaction conditions and expected outcomes.
Regioselectivity in the Suzuki Coupling of this compound
In the Suzuki coupling of non-symmetrically substituted dibromobenzenes, the regioselectivity of the initial coupling is primarily governed by electronic and steric effects. For this compound, the bromine atom at the 2-position is generally more sterically hindered than the bromine at the 1-position. Consequently, the first Suzuki coupling is expected to occur preferentially at the less hindered 1-position. However, the electronic influence of the ethyl group can also play a role. Careful optimization of reaction conditions, including the choice of catalyst, ligand, and base, can enhance the regioselectivity of the mono-arylation.
Data Presentation
The following tables summarize typical reaction conditions and representative yields for the mono- and di-arylation of this compound via Suzuki cross-coupling. These conditions are based on established protocols for similar dibromoarene substrates and serve as a starting point for optimization.
Table 1: Representative Conditions for Mono-Arylation of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (5:1) | 100 | 16 | 80-90 |
| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF/H₂O (10:1) | 110 | 10 | 70-80 |
| 4 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | THF/H₂O (4:1) | 80 | 24 | 70-85 |
Table 2: Representative Conditions for Di-Arylation of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid (2.5 equiv) | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (4:1) | 110 | 24 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid (2.5 equiv) | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (3.0) | Toluene/H₂O (5:1) | 120 | 20 | 88-98 |
| 3 | 3-Tolylboronic acid (3.0 equiv) | PdCl₂(dppf) (4) | - | K₂CO₃ (4.0) | DMF/H₂O (10:1) | 120 | 24 | 80-90 |
| 4 | 2-Naphthylboronic acid (2.5 equiv) | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3.0) | THF/H₂O (4:1) | 100 | 36 | 82-92 |
Experimental Protocols
Protocol 1: Mono-Arylation of this compound
This protocol describes a general procedure for the selective mono-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Toluene/Water 4:1)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and the base (2.0 equiv).
-
Add the palladium catalyst (3 mol%).
-
Add the degassed solvent system.
-
Stir the reaction mixture at 90-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the mono-arylated product.
Protocol 2: Double (Di-Arylation) Suzuki Coupling of this compound
This protocol outlines a general procedure for the substitution of both bromine atoms on this compound.
Materials:
-
This compound
-
Arylboronic acid (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Follow steps 1-3 from Protocol 1, but use an excess of the arylboronic acid (2.5 equiv) and a stronger base like K₃PO₄ (3.0 equiv).
-
Stir the reaction mixture at a higher temperature (e.g., 110-120 °C) for a longer duration (20-24 hours), monitoring for the disappearance of both the starting material and the mono-arylated intermediate by TLC or GC-MS.
-
Follow the workup and purification steps (6-10) as described in Protocol 1 to isolate the 1,2-diaryl-4-ethylbenzene product.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki cross-coupling reaction.
Application Notes and Protocols for Sonogashira Coupling with 1,2-Dibromo-4-ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2] The reaction proceeds under relatively mild conditions and demonstrates a broad tolerance for various functional groups.
1,2-Dibromo-4-ethylbenzene is a useful building block that allows for selective functionalization. The presence of two bromine atoms at different positions on the benzene ring offers the potential for sequential, regioselective Sonogashira couplings. This enables the synthesis of disubstituted alkynes with distinct substitution patterns, which are valuable intermediates in the development of novel therapeutic agents and functional materials.
Regioselectivity
In the case of this compound, the two bromine atoms are in sterically and electronically distinct environments. The bromine atom at the 2-position is ortho to the ethyl group, making it more sterically hindered than the bromine atom at the 1-position. Generally, in Sonogashira couplings of di-substituted aryl halides, the reaction tends to occur at the less sterically hindered and more electronically favorable position.[3] Therefore, for a mono-coupling reaction, the terminal alkyne is expected to preferentially couple at the C-1 position.
Reaction Principle
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (this compound) to form a Pd(II) complex. This is followed by transmetalation, where a copper acetylide (formed in the copper cycle) transfers the alkyne group to the palladium center. The cycle is completed by reductive elimination of the final product, which regenerates the Pd(0) catalyst.
-
Copper Cycle: The copper(I) co-catalyst coordinates with the terminal alkyne. In the presence of a base, the terminal alkyne is deprotonated to form a copper acetylide intermediate, which then participates in the transmetalation step of the palladium cycle.
Experimental Protocols
Materials
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Syringes and needles for transfer of reagents
-
Rotary evaporator
-
Apparatus for column chromatography
-
Analytical instruments for reaction monitoring and product characterization (TLC, GC-MS, NMR)
General Procedure for Mono-Sonogashira Coupling
This protocol outlines a general procedure for the selective mono-coupling of a terminal alkyne with this compound.
-
Reaction Setup:
-
To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and copper(I) iodide (0.5-2 mol%) under an inert atmosphere.
-
Add this compound (1.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., THF or toluene) and the amine base (e.g., triethylamine, 2-3 equiv).
-
Stir the mixture at room temperature for 10-15 minutes.
-
-
Reaction:
-
Slowly add the terminal alkyne (1.0-1.2 equiv) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 50-80 °C) and stir.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired mono-alkynylated product.
-
Data Presentation
The following table summarizes representative reaction conditions for the mono-Sonogashira coupling of 1,2-dibromoarenes with terminal alkynes, which can be adapted for this compound.
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,2-Dibromobenzene | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | TEA | THF | 65 | 12 | ~70-80 |
| 2 | 1,2-Dibromobenzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPA | Toluene | 80 | 8 | ~75-85 |
| 3 | 1-Bromo-2-iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (3) | TEA | DMF | 25 | 6 | >90 (coupling at I) |
| 4 | 1,2-Dibromo-4-methylbenzene | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | TEA | THF | 70 | 10 | ~70-80 |
Visualizations
Experimental Workflow
Caption: General workflow for the Sonogashira coupling of this compound.
Catalytic Cycles
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
References
Application Note: Chemoselective Formation of a Grignard Reagent from 1,2-Dibromo-4-ethylbenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction: Grignard reagents are organomagnesium compounds that serve as powerful carbon-based nucleophiles, essential for the formation of carbon-carbon bonds in organic synthesis.[1] Their preparation involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[2] This application note provides a detailed protocol for the formation of a Grignard reagent from 1,2-Dibromo-4-ethylbenzene. The primary challenge with this substrate is achieving chemoselectivity. Due to the presence of two bromine atoms in an ortho configuration, the reaction can potentially yield a mono-Grignard reagent, a di-Grignard reagent, or undergo an elimination reaction to form a highly reactive benzyne intermediate.[3] This protocol focuses on reaction conditions optimized for the selective formation of the mono-Grignard reagent, (2-Bromo-5-ethylphenyl)magnesium bromide, by carefully controlling the stoichiometry of the reactants.
Reaction Pathways
The reaction of this compound with magnesium can proceed via several pathways. Controlling the stoichiometry (using approximately one equivalent of magnesium) is critical to favor the formation of the mono-Grignard product and minimize the formation of the di-Grignard and benzyne-derived products.
Caption: Potential reaction pathways for this compound.
Quantitative Data and Reaction Parameters
The following table summarizes the typical quantitative parameters for the chemoselective synthesis of the mono-Grignard reagent. Yields are based on analogous reactions with aryl bromides and may vary.
| Parameter | Value | Notes |
| This compound | 1.0 eq | Limiting Reagent |
| Magnesium Turnings | 1.05 - 1.1 eq | Slight excess to ensure complete reaction of one C-Br bond. |
| Anhydrous Tetrahydrofuran (THF) | 5 - 10 mL per g of halide | Solvent must be strictly anhydrous.[4] |
| Iodine (I₂) Crystal | 1-2 small crystals | Activator for magnesium surface.[5] |
| Reaction Temperature | 35-65 °C (Gentle Reflux) | Reaction is exothermic; external heating may be needed after initiation.[6] |
| Reaction Time | 1 - 3 hours | Monitored by the consumption of magnesium. |
| Typical Yield | 75 - 90% | Yields are highly dependent on anhydrous conditions and reagent quality. |
Experimental Workflow
The overall experimental workflow involves careful preparation of reagents and glassware, controlled reaction execution, and a standard aqueous workup to isolate the Grignard reagent solution for subsequent use.
Caption: High-level workflow for Grignard reagent synthesis.
Experimental Protocol
This protocol details the step-by-step procedure for preparing (2-Bromo-5-ethylphenyl)magnesium bromide.
Materials and Reagents
-
This compound (1.0 eq)
-
Magnesium turnings (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Glass stopper
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas line (manifold or balloon)
-
Syringes and needles
-
Separatory funnel
Safety Precautions
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and will be quenched by water or protic solvents. All glassware must be scrupulously dried (flame-dried or oven-dried) and the reaction must be run under a dry, inert atmosphere.[4]
-
Flammability: Diethyl ether and THF are extremely flammable. Ensure there are no open flames or spark sources in the vicinity.[7]
-
Exothermic Reaction: The formation of Grignard reagents is exothermic. The rate of addition of the aryl halide must be controlled to maintain a gentle reflux and prevent an uncontrolled reaction.[8]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Perform the entire procedure in a well-ventilated chemical fume hood.
Step-by-Step Procedure
a) Apparatus Setup:
-
Place a magnetic stir bar in the three-necked round-bottom flask. Assemble the flask with the reflux condenser and the dropping funnel. Seal the third neck with a glass stopper or septum.
-
Flame-dry the entire apparatus under a stream of inert gas (N₂ or Ar) to remove all traces of moisture. Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.
b) Magnesium Activation:
-
Remove the glass stopper briefly and add the magnesium turnings (1.1 eq) to the flask.
-
Quickly add one or two small crystals of iodine. The iodine serves to etch the passivating magnesium oxide layer on the turnings.[5][9]
-
Reseal the flask and ensure the inert atmosphere is maintained.
c) Grignard Reagent Formation:
-
Prepare a solution of this compound (1.0 eq) in anhydrous THF in the dropping funnel.
-
Add approximately 10% of the aryl bromide solution from the dropping funnel to the flask containing the magnesium turnings.[6]
-
Observe the reaction mixture. Initiation is indicated by the disappearance of the brown iodine color, the formation of a cloudy/gray solution, and gentle bubbling as the solvent begins to boil.[6] If the reaction does not start, gently warm the flask with a heating mantle or sonicate the mixture.
-
Once the reaction has initiated and is self-sustaining, begin the dropwise addition of the remaining this compound solution at a rate that maintains a gentle, steady reflux.[8] This controlled addition is crucial to manage the exotherm and minimize side reactions like Wurtz coupling.[10]
-
After the addition is complete, continue to stir the mixture. If refluxing ceases, use a heating mantle to maintain a gentle reflux for an additional 1-2 hours, or until most of the magnesium metal has been consumed.[11]
d) Completion and Use:
-
Once the reaction is complete, turn off the heating and allow the dark, cloudy gray solution to cool to room temperature.
-
The resulting solution of (2-Bromo-5-ethylphenyl)magnesium bromide is now ready for use in subsequent reactions. The concentration can be determined via titration if necessary.[2]
e) Workup (if required for analysis or purification of a derivative):
-
Cool the reaction mixture in an ice-water bath.
-
Slowly and carefully quench the reaction by adding a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product of the subsequent reaction.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. mason.gmu.edu [mason.gmu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Chemistry 211 Experiment 2 [home.miracosta.edu]
Application Notes and Protocols for the Synthesis of 1,2-Dibromo-4-ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of 1,2-Dibromo-4-ethylbenzene, an important intermediate in organic synthesis. The protocol outlines the electrophilic aromatic bromination of 4-bromoethylbenzene. Included are the reaction mechanism, a detailed experimental procedure, a summary of quantitative data, and a workflow visualization to ensure clarity and reproducibility.
Introduction
This compound is a substituted aromatic halide useful in the synthesis of more complex molecules in the pharmaceutical and materials science industries. Its synthesis is achieved through the electrophilic aromatic substitution of an ethyl-substituted benzene ring. The presented protocol describes the bromination of 4-bromoethylbenzene using molecular bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide. The ethyl group is an ortho-, para-director, and since the para position is already occupied by a bromine atom, the incoming electrophile is directed to the ortho positions. Due to steric hindrance from the ethyl group, substitution at the 2-position is favored.
Reaction Mechanism
The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Electrophile: The Lewis acid catalyst, iron(III) bromide (FeBr₃), polarizes the bromine molecule (Br₂), creating a highly electrophilic bromine species.
-
Electrophilic Attack: The electron-rich aromatic ring of 4-bromoethylbenzene attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, such as the FeBr₄⁻ complex, removes a proton from the carbon atom bearing the new bromine atom, restoring the aromaticity of the ring and yielding the final product, this compound.
Experimental Protocol
Materials:
-
4-Bromoethylbenzene
-
Liquid Bromine (Br₂)
-
Anhydrous Iron(III) Bromide (FeBr₃)
-
Dichloromethane (CH₂Cl₂)
-
10% Sodium bisulfite (NaHSO₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-bromoethylbenzene (1 equivalent) in dichloromethane. Place the flask in an ice bath to cool the solution to 0-5 °C.
-
Catalyst Addition: To the stirred solution, carefully add anhydrous iron(III) bromide (0.05 equivalents) in one portion.
-
Bromination: From the dropping funnel, add a solution of liquid bromine (1.1 equivalents) in dichloromethane dropwise to the reaction mixture over a period of 30-60 minutes. Maintain the temperature of the reaction mixture between 0-5 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 10% aqueous sodium bisulfite solution to the flask until the red-orange color of the excess bromine disappears.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel using a non-polar eluent such as hexane to obtain pure this compound.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₈H₈Br₂ | [1] |
| Molecular Weight | 263.96 g/mol | [1] |
| CAS Number | 134940-69-5 | [1] |
| Appearance | Expected to be a colorless to pale yellow liquid or low melting solid | N/A |
| Boiling Point | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Density | Data not available | N/A |
| Yield | Typical yields for similar reactions range from 60-80% | N/A |
Characterization Data (Expected):
-
¹H NMR (CDCl₃):
-
A triplet corresponding to the -CH₃ protons of the ethyl group (~1.2 ppm).
-
A quartet corresponding to the -CH₂- protons of the ethyl group (~2.6 ppm).
-
Aromatic protons appearing as a set of signals (doublet, doublet of doublets, and another doublet) in the range of ~7.0-7.5 ppm.
-
-
¹³C NMR (CDCl₃):
-
Signals for the two carbons of the ethyl group.
-
Six distinct signals for the aromatic carbons, with the two carbons attached to bromine atoms being significantly deshielded.
-
Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Application Note and Protocol: Purification of 1,2-Dibromo-4-ethylbenzene by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 1,2-Dibromo-4-ethylbenzene from a crude reaction mixture using silica gel column chromatography. This method is designed to separate the desired product from isomers, unreacted starting materials, and other byproducts. The protocol emphasizes the use of Thin Layer Chromatography (TLC) for the optimization of the mobile phase to achieve efficient separation. Flash chromatography is recommended as a rapid and effective alternative to traditional gravity chromatography.
Introduction
This compound is a halogenated aromatic compound that often requires purification to remove isomers (e.g., 1,3-dibromo-4-ethylbenzene, 2,4-dibromo-1-ethylbenzene) and other impurities generated during its synthesis. Due to the similar polarities of these isomers, their separation can be challenging and necessitates a carefully optimized chromatographic method.[1] Column chromatography, a fundamental purification technique in organic chemistry, is well-suited for this purpose.[2][3] This application note provides a comprehensive guide to developing and executing a successful purification of this compound.
Data Presentation
The efficiency of a column chromatography separation is determined by several key parameters. The following table summarizes typical data for the purification of a moderately non-polar compound like this compound. These values should be considered as a starting point and will vary depending on the specific crude mixture composition and the scale of the purification.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard for moderately non-polar compounds.[1] |
| Mobile Phase (Eluent) | Hexane:Dichloromethane (98:2 v/v) | Optimized via TLC for an Rf of ~0.3. |
| Rf Value (TLC) | ~0.3 | Ideal for good separation on a column.[1] |
| Sample Loading | 1:50 (Crude:Silica gel w/w) | A conservative ratio to prevent column overloading.[4] |
| Elution Mode | Isocratic followed by Gradient | Start with a non-polar solvent, then gradually increase polarity.[5] |
| Purity (Post-Column) | >98% | As determined by GC-MS or NMR. |
| Yield | 85-95% | Dependent on the purity of the crude mixture. |
| Visualization | UV light (254 nm) / Iodine vapor | Aromatic compounds are UV active; iodine stains organic compounds.[1] |
Experimental Protocols
This section details the step-by-step methodology for the purification of this compound.
Thin Layer Chromatography (TLC) for Solvent System Optimization
Objective: To determine the optimal mobile phase composition for the column chromatography separation.
Materials:
-
TLC plates (silica gel coated)
-
Crude this compound mixture
-
Developing chamber
-
Capillary spotters
-
Hexane
-
Dichloromethane (or Ethyl Acetate/Toluene)
-
UV lamp (254 nm)
-
Iodine chamber
Protocol:
-
Prepare a dilute solution of the crude mixture in a volatile solvent (e.g., dichloromethane).
-
Using a capillary spotter, apply a small spot of the solution onto the baseline of a TLC plate.
-
Prepare a series of developing solvents with varying ratios of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., dichloromethane). Start with 100% hexane and incrementally increase the proportion of the more polar solvent (e.g., 1%, 2%, 5%, 10% dichloromethane in hexane).[1]
-
Pour a small amount of a chosen solvent system into the developing chamber, ensuring the solvent level is below the baseline of the TLC plate.
-
Place the spotted TLC plate into the chamber and allow the solvent front to ascend to near the top of the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the separated spots under a UV lamp and/or in an iodine chamber.[1]
-
Calculate the Retention Factor (Rf) for each spot. The optimal solvent system is one that provides good separation between the desired product and impurities, with the Rf value of this compound being approximately 0.2-0.3.[1]
Column Chromatography Protocol
Objective: To purify the crude this compound mixture.
Materials:
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Optimized mobile phase from TLC
-
Collection tubes/flasks
-
Rotary evaporator
Protocol:
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.[3]
-
Add a thin layer of sand over the plug.[3]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).[5]
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[3]
-
Allow the silica gel to settle, and then add another thin layer of sand on top to protect the silica bed.[5]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[3]
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample has been adsorbed onto the silica gel.
-
Gently add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is on the silica gel.
Elution and Fraction Collection:
-
Carefully fill the column with the optimized mobile phase.
-
Begin eluting the column, collecting the eluent in fractions (e.g., 10-20 mL per tube). For flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.[2][6]
-
If a gradient elution is required, start with the least polar solvent system and gradually increase the polarity by adding more of the polar co-solvent.[5]
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions containing this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Logical Relationship of Chromatographic Components
Caption: Interactions in the chromatographic separation process.
References
Application Notes and Protocols for the Recrystallization of 1,2-Dibromo-4-ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 1,2-Dibromo-4-ethylbenzene via recrystallization. The provided methodologies are based on established principles of recrystallization for aryl halides and related compounds.
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2] The process relies on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures. For this compound, a haloaryl compound, selecting an appropriate solvent system is critical to achieving high purity.[3] This protocol outlines a systematic approach to solvent selection and the subsequent recrystallization procedure to obtain high-purity crystalline this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for handling the compound and selecting appropriate experimental conditions.
| Property | Value | Reference |
| Molecular Formula | C₈H₈Br₂ | [4] |
| Molecular Weight | 263.96 g/mol | [4] |
| Appearance | Not explicitly stated, likely a solid at room temperature | |
| Solubility | No quantitative data available in the public domain. A qualitative assessment is necessary. | [5] |
Table 1: Physicochemical Properties of this compound.
Experimental Protocols
The following sections detail the necessary steps for the successful recrystallization of this compound, from solvent screening to the final drying of the purified crystals.
The selection of a suitable solvent is the most critical step in recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but have a high solubility at its boiling point. For haloaryl compounds like this compound, non-polar solvents such as hexanes and petroleum ether are often effective.[3] Solvent mixtures can also be employed to achieve the desired solubility profile.[6]
Protocol for Solvent Screening:
-
Place approximately 10-20 mg of crude this compound into several small test tubes.
-
Add 0.5 mL of a candidate solvent to each test tube at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point.
-
Observe the solubility at the elevated temperature. A good solvent will fully dissolve the compound.
-
Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a significant amount of crystalline solid upon cooling.
-
Record the observations in a table similar to Table 2.
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Crystal Formation upon Cooling |
| Hexane | |||
| Ethanol | |||
| Ethyl Acetate | |||
| Toluene | |||
| Hexane/Ethyl Acetate (9:1) | |||
| Ethanol/Water |
Table 2: Template for Recrystallization Solvent Screening Data.
This protocol is a general procedure and may require optimization based on the results of the solvent screening.
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then gently reheat it to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[6]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[6]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of the cold recrystallization solvent to remove any remaining impurities.[6]
-
Drying: Dry the purified crystals. This can be done by leaving them in the Buchner funnel under vacuum for a period, followed by air-drying on a watch glass or drying in a vacuum oven at a low temperature.
Visualization of the Experimental Workflow
The following diagram illustrates the logical steps of the recrystallization process.
Caption: Workflow for the recrystallization of this compound.
References
Application Notes and Protocols for the Analytical Characterization of 1,2-Dibromo-4-ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dibromo-4-ethylbenzene is a substituted aromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical and agrochemical products. Its precise analytical characterization is crucial for quality control, reaction monitoring, and regulatory compliance. These application notes provide detailed protocols and expected data for the characterization of this compound using a suite of modern analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
While specific experimental data for this compound is not extensively available in the public domain, the following protocols and data are based on established methods for analogous brominated aromatic compounds and serve as a robust starting point for method development and validation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 134940-69-5 | [1] |
| Molecular Formula | C₈H₈Br₂ | [1] |
| Molecular Weight | 263.96 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
Analytical Methods and Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. It provides information on the retention time of the analyte and its mass fragmentation pattern, allowing for high-confidence identification.
Experimental Protocol:
A generalized GC-MS protocol for the analysis of brominated aromatic compounds is provided below.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MSD).
GC Conditions:
-
Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 50-400.
-
Acquisition Mode: Full Scan.
Expected Data:
The retention time for this compound will be dependent on the specific GC conditions. The mass spectrum is expected to show a characteristic isotopic pattern for two bromine atoms.
| Data Type | Expected Value |
| Expected Retention Time | 10 - 15 minutes (under the specified conditions) |
| Molecular Ion [M]⁺ | m/z 262, 264, 266 (in a ~1:2:1 ratio) |
| Major Fragment Ion [M-C₂H₅]⁺ | m/z 233, 235, 237 (loss of the ethyl group) |
| Other Characteristic Fragments | m/z 154, 156 ([M-Br-C₂H₅]⁺); m/z 77 ([C₆H₅]⁺) |
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. For this compound, a reverse-phase HPLC method is recommended.
Experimental Protocol:
The following is a starting protocol for the HPLC analysis of this compound, based on methods for similar compounds.
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) or a Pentafluorophenyl (PFP) column for enhanced separation of halogenated isomers.[3]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
Expected Data:
The retention time will be specific to the column and mobile phase composition. The UV spectrum will show absorbance in the lower UV region.
| Data Type | Expected Value |
| Expected Retention Time | 3 - 8 minutes (on a C18 column with the specified conditions) |
| UV λmax | Approximately 210-230 nm |
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed for complete characterization.
Experimental Protocol:
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16.
-
Relaxation Delay: 2 s.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024.
-
Relaxation Delay: 5 s.
Expected Data (Predicted):
The following chemical shifts are predicted based on the structure of this compound and data from similar compounds.
¹H NMR (400 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.5 | d | 1H | Ar-H (adjacent to Br) |
| ~ 7.2 | d | 1H | Ar-H (adjacent to Br and ethyl) |
| ~ 7.0 | dd | 1H | Ar-H (between H and ethyl) |
| ~ 2.6 | q | 2H | -CH₂- |
| ~ 1.2 | t | 3H | -CH₃ |
¹³C NMR (100 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 142 | Ar-C (attached to ethyl group) |
| ~ 133 | Ar-C (H-substituted) |
| ~ 131 | Ar-C (H-substituted) |
| ~ 129 | Ar-C (H-substituted) |
| ~ 125 | Ar-C (Br-substituted) |
| ~ 123 | Ar-C (Br-substituted) |
| ~ 28 | -CH₂- |
| ~ 15 | -CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol:
Instrumentation:
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two).
Sample Preparation:
-
Place a small drop of the neat liquid sample between two potassium bromide (KBr) plates.
FTIR Acquisition:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Number of Scans: 16.
-
Resolution: 4 cm⁻¹.
Expected Data:
The FTIR spectrum of this compound is expected to show the following characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2970 - 2850 | C-H stretch | Aliphatic (ethyl group) |
| 1600 - 1450 | C=C stretch | Aromatic ring |
| 1200 - 1000 | C-H in-plane bend | Aromatic |
| 850 - 750 | C-H out-of-plane bend | Aromatic (substitution pattern) |
| 700 - 500 | C-Br stretch | Aryl bromide |
Comprehensive Analytical Workflow
A logical workflow for the complete characterization of this compound would involve a combination of these techniques to confirm identity, purity, and structure.
Logical Relationship of Analytical Techniques
Caption: Comprehensive workflow for the characterization of this compound.
References
Application Notes and Protocols: ¹H and ¹³C NMR Assignment for 1,2-Dibromo-4-ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the assignment of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 1,2-Dibromo-4-ethylbenzene. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted NMR data based on the analysis of structurally similar molecules and established principles of NMR spectroscopy. This information is valuable for the identification and characterization of this compound in various research and development settings.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from incremental calculations and comparison with known spectra of related compounds such as 1-bromo-4-ethylbenzene and other substituted bromobenzenes.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~ 7.65 | d | ~ 2.0 | 1H |
| H-5 | ~ 7.30 | dd | ~ 8.2, 2.0 | 1H |
| H-6 | ~ 7.55 | d | ~ 8.2 | 1H |
| -CH₂- | ~ 2.65 | q | ~ 7.6 | 2H |
| -CH₃ | ~ 1.20 | t | ~ 7.6 | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~ 125.0 |
| C-2 | ~ 128.0 |
| C-3 | ~ 134.0 |
| C-4 | ~ 145.0 |
| C-5 | ~ 131.0 |
| C-6 | ~ 133.0 |
| -CH₂- | ~ 28.5 |
| -CH₃ | ~ 15.0 |
Experimental Protocols
The following is a standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra.
1. Sample Preparation
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition
-
Acquire the NMR spectra on a spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
Tune the probe and shim the magnetic field to achieve optimal homogeneity and resolution.
-
For ¹H NMR:
-
Use a standard single-pulse experiment.
-
Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.
-
Co-add 16 to 64 scans to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
A larger number of scans (typically several hundred to thousands) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
A relaxation delay of 2-5 seconds is recommended.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase-correct the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the multiplicities (e.g., singlet, doublet, triplet, quartet, multiplet) and measure the coupling constants (J) in the ¹H NMR spectrum to deduce the connectivity of the protons.
-
Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.
Visualizations
The following diagrams illustrate the molecular structure and the logical workflow for NMR analysis.
Caption: Molecular structure of this compound with atom numbering.
Caption: Experimental workflow for NMR analysis of this compound.
Application Notes and Protocols for Mass Spectrometry Analysis of 1,2-Dibromo-4-ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dibromo-4-ethylbenzene is a halogenated aromatic compound of interest in various fields, including organic synthesis, environmental analysis, and as a potential intermediate in drug development. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification. These application notes provide a detailed overview of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound and a comprehensive protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Due to the absence of a publicly available experimental mass spectrum for this compound, this document presents a predicted fragmentation pattern based on established principles of mass spectrometry for similar compounds. The provided protocols are designed to be a robust starting point for developing and validating a quantitative analytical method.
Predicted Mass Spectrometry Fragmentation Pattern
The mass spectrum of this compound is expected to be characterized by several key fragmentation pathways, primarily driven by the presence of the bromine atoms and the ethyl group on the benzene ring. The isotopic distribution of bromine (79Br and 81Br in an approximate 1:1 ratio) will result in characteristic isotopic patterns for bromine-containing fragments.
Key Predicted Fragmentation Pathways:
-
Molecular Ion Peak (M+•): The molecular ion is expected to be observed, showing a characteristic isotopic cluster for two bromine atoms (M, M+2, M+4 in a ratio of approximately 1:2:1).
-
Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond between the ethyl group and the benzene ring (benzylic cleavage), leading to the loss of a methyl radical (•CH3) to form a stable dibromotropylium-like ion. This fragment is often the base peak in the spectrum of ethylbenzene derivatives.
-
Loss of a Bromine Atom: Cleavage of a C-Br bond can lead to the loss of a bromine radical (•Br), resulting in a fragment with one remaining bromine atom. This fragment will exhibit a characteristic M, M+2 isotopic pattern.
-
Loss of HBr: Elimination of a molecule of hydrogen bromide (HBr) is another possible fragmentation pathway.
-
Loss of the Ethyl Group: Cleavage of the bond between the benzene ring and the ethyl group can result in the loss of an ethyl radical (•C2H5).
Predicted Quantitative Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound under typical electron ionization (70 eV) conditions. The relative abundance is a prediction based on the stability of the resulting ions.
| Predicted m/z | Ion Formula | Proposed Fragment Structure | Predicted Relative Abundance | Notes |
| 262, 264, 266 | [C8H8Br2]+• | Molecular Ion | Moderate | The M, M+2, M+4 isotopic cluster is characteristic of a molecule containing two bromine atoms. The most abundant peak in this cluster will be at m/z 264. |
| 247, 249, 251 | [C7H5Br2]+ | Dibromotropylium-like ion (loss of •CH3) | High (likely Base Peak) | Formed by benzylic cleavage, a highly favorable fragmentation for ethylbenzene derivatives, leading to a resonance-stabilized cation. The most abundant peak in this cluster will be at m/z 249. |
| 183, 185 | [C8H8Br]+ | Loss of one •Br radical | Moderate | This fragment will show the characteristic 1:1 isotopic pattern for a single bromine atom. |
| 183 | [C8H7Br]+• | Loss of HBr | Low | |
| 155, 157 | [C6H4Br]+ | Phenyl cation with one bromine atom (loss of C2H4 and •Br) | Low | This fragment will also exhibit a 1:1 isotopic pattern for a single bromine atom. |
| 104 | [C8H8]+• | Loss of two •Br radicals | Moderate | Represents the ethylbenzene radical cation. |
| 91 | [C7H7]+ | Tropylium ion (loss of two •Br and •CH3) | Moderate | A common and stable fragment in the mass spectra of alkylbenzenes. |
| 77 | [C6H5]+ | Phenyl cation (loss of two •Br and C2H3) | Low |
Note: The m/z values are reported for the most abundant isotopes (12C, 1H, 79Br, 81Br). The relative abundances are qualitative predictions and may vary with instrumental conditions.
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. The following is a general guideline that may need to be optimized based on the sample matrix.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a high-purity solvent such as hexane or ethyl acetate.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the expected concentration range of the samples.
-
-
Sample Extraction (for solid or liquid matrices):
-
Solid Samples (e.g., soil, tissue): Use an appropriate extraction technique such as Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction with a suitable solvent (e.g., hexane, dichloromethane).
-
Liquid Samples (e.g., water, plasma): Employ liquid-liquid extraction (LLE) with an immiscible organic solvent or solid-phase extraction (SPE) using a cartridge with a suitable stationary phase (e.g., C18).
-
-
Extract Cleanup:
-
To remove interfering matrix components, a cleanup step may be necessary. This can be achieved using techniques like column chromatography with silica gel or Florisil, or by using SPE cartridges.
-
-
Final Sample Preparation:
-
Evaporate the solvent from the cleaned-up extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis (e.g., hexane).
-
If using an internal standard for quantification, add a known amount to all standards and samples just before analysis.
-
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended as a starting point and should be optimized for the specific instrument and application.
-
Gas Chromatograph (GC):
-
Injection Port: Split/splitless injector
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for the separation of halogenated aromatic compounds.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final Hold: Hold at 280 °C for 5 minutes
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode:
-
Full Scan: For qualitative analysis and confirmation of the fragmentation pattern, scan a mass range of m/z 50-300.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor the characteristic ions of this compound to enhance sensitivity and selectivity. Recommended ions to monitor include m/z 264 (molecular ion) and 249 (base peak).
-
-
Visualizations
Predicted Fragmentation Pathway of this compound
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
Experimental Workflow for GC-MS Analysis
Caption: General experimental workflow for the GC-MS analysis of this compound.
Application Notes and Protocols: The Use of 1,2-Dibromo-4-ethylbenzene as a Precursor for the Synthesis of Novel Liquid Crystals
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-Dibromo-4-ethylbenzene is a versatile precursor for the synthesis of complex organic molecules, including novel liquid crystalline materials. Its di-bromo substitution pattern on the benzene ring allows for sequential, site-selective cross-coupling reactions, enabling the construction of extended, rigid molecular cores that are characteristic of liquid crystals. The ethyl group provides a foundation for a flexible alkyl tail, a key component in tuning the mesomorphic properties of the final compound. These application notes provide a detailed protocol for a hypothetical multi-step synthesis of a novel liquid crystal, 4'-(4-ethyl-2-(4-cyanophenyl)phenyl)-[1,1'-biphenyl]-4-carbonitrile, starting from this compound. The synthetic strategy relies on two sequential Suzuki-Miyaura cross-coupling reactions to build the rigid core, followed by the introduction of polar cyano groups, which are known to promote liquid crystalline behavior.
Synthetic Pathway Overview
The overall synthetic strategy involves a two-step Suzuki-Miyaura coupling to construct the terphenyl core, a common structural motif in calamitic (rod-like) liquid crystals.
Caption: Synthetic pathway for the target liquid crystal.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4-ethyl-4'-cyanobiphenyl (Intermediate)
This protocol describes the first Suzuki-Miyaura coupling reaction to selectively couple one of the bromine atoms of the starting material.
Materials:
-
This compound
-
4-cyanophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq), 4-cyanophenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Purge the flask with dry nitrogen for 15 minutes.
-
Add toluene and deionized water in a 4:1 ratio to the flask.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase.
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure 2-Bromo-4-ethyl-4'-cyanobiphenyl.
Protocol 2: Synthesis of 4'-(4-ethyl-2-(4-cyanophenyl)phenyl)-[1,1'-biphenyl]-4-carbonitrile (Target Liquid Crystal)
This protocol details the second Suzuki-Miyaura coupling to complete the synthesis of the target liquid crystal.
Materials:
-
2-Bromo-4-ethyl-4'-cyanobiphenyl
-
4-cyanophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Dichloromethane
-
Hexane
Procedure:
-
In a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-Bromo-4-ethyl-4'-cyanobiphenyl (1.0 eq) in toluene.
-
Add 4-cyanophenylboronic acid (1.2 eq) and potassium carbonate (2.0 eq) dissolved in a minimal amount of deionized water.
-
Purge the flask with dry nitrogen for 15 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC using a dichloromethane:hexane (1:1) mobile phase.
-
Upon completion, cool the reaction to room temperature and dilute with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a dichloromethane:hexane gradient to afford the final product.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reactants | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound, 4-cyanophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 75 |
| 2 | 2-Bromo-4-ethyl-4'-cyanobiphenyl, 4-cyanophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 24 | 68 |
Table 2: Physicochemical and Mesomorphic Properties of the Target Liquid Crystal
| Property | Value |
| Molecular Formula | C₂₉H₂₀N₂ |
| Molecular Weight | 408.49 g/mol |
| Appearance | White crystalline solid |
| Melting Point (Crystal to Nematic) | 185 °C |
| Clearing Point (Nematic to Isotropic) | 240 °C |
| Mesophase | Nematic |
Note: The data presented in these tables are hypothetical and for illustrative purposes.
Visualizations
Caption: General experimental workflow for synthesis and characterization.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols: 1,2-Dibromo-4-ethylbenzene in Organic Electronics
Disclaimer: Extensive literature searches did not yield specific examples of the application of 1,2-Dibromo-4-ethylbenzene in the synthesis of organic electronic materials. The following application notes and protocols are based on the well-established use of structurally similar dibromo-aromatic compounds in the field. The data and procedures provided are for a representative polymer, poly(9,9-dioctylfluorene-alt-benzothiadiazole) (F8BT), to illustrate the potential applications of this compound in the synthesis of conjugated polymers for organic electronics.
Introduction
This compound is a substituted aromatic compound that possesses the necessary chemical functionalities to serve as a monomer in the synthesis of conjugated polymers for organic electronic applications. The two bromine atoms provide reactive sites for cross-coupling reactions, such as Suzuki or Stille polymerizations, which are fundamental methods for creating the extended π-conjugated systems responsible for the semiconducting properties of these materials. The ethyl group can enhance the solubility of the resulting polymer in organic solvents, a crucial aspect for solution-based processing of thin films for electronic devices.
While direct applications of this compound are not readily found in the literature, its structural motifs suggest its potential use in the synthesis of polymers for various organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). The specific substitution pattern of the dibromo and ethyl groups would influence the resulting polymer's electronic properties, morphology, and solubility.
Representative Application: Synthesis of a Conjugated Copolymer for OLEDs
To illustrate the potential application of a dibromo-alkylbenzene derivative, we present the synthesis and properties of poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(1,4-benzo-{2,1′,3}-thiadiazole)], commonly known as F8BT. This polymer is a well-known green-yellow emitter in OLEDs. The synthesis involves a Suzuki cross-coupling reaction between a dibromo-dialkylfluorene and a diboronic ester of benzothiadiazole. A similar synthetic strategy could, in principle, be employed with this compound to create novel conjugated polymers.
Quantitative Performance Data
The performance of an organic electronic material is highly dependent on the device architecture and fabrication conditions. The following table summarizes typical performance data for the representative polymer, F8BT, in an OLED device.
| Parameter | Value | Device Architecture |
| Peak Emission Wavelength | 535 - 550 nm | ITO/PEDOT:PSS/F8BT/Ca/Al |
| Maximum Luminance | > 10,000 cd/m² | ITO/PEDOT:PSS/F8BT/Ca/Al |
| External Quantum Efficiency (EQE) | 1 - 3 % | ITO/PEDOT:PSS/F8BT/Ca/Al |
| Turn-on Voltage | 2.5 - 3.5 V | ITO/PEDOT:PSS/F8BT/Ca/Al |
| Hole Mobility (OFET) | 10⁻³ - 10⁻⁴ cm²/Vs | Top-gate, bottom-contact |
Note: The data presented are representative values from the literature and may vary based on specific experimental conditions.
Experimental Protocols
The following is a detailed protocol for the synthesis of the representative conjugated polymer F8BT via Suzuki polymerization. This protocol can be adapted for the polymerization of other dibromo-aromatic monomers like this compound.
Synthesis of Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(1,4-benzo-{2,1′,3}-thiadiazole)] (F8BT)
Materials:
-
2,7-Dibromo-9,9-dioctylfluorene
-
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1][2][3]thiadiazole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Aqueous solution of potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Aliquat 336 (phase transfer catalyst)
-
Methanol
-
Acetone
-
Deionized water
Procedure:
-
Reaction Setup: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2,7-dibromo-9,9-dioctylfluorene (e.g., 548 mg, 1.0 mmol) and 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1][2][3]thiadiazole (e.g., 390 mg, 1.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 23 mg, 0.02 mmol), to the flask.
-
Solvent and Reagents: Add anhydrous toluene (40 mL) and a few drops of Aliquat 336 to the flask.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Base Addition: While under a positive pressure of argon, add a degassed 2M aqueous solution of K₂CO₃ (10 mL) to the reaction mixture.
-
Polymerization: Heat the mixture to 90 °C and stir vigorously for 48 hours under an argon atmosphere. The mixture will become viscous as the polymer forms.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 200 mL of methanol. A fibrous precipitate will form.
-
Filter the precipitate and wash it with methanol, acetone, and deionized water to remove catalyst residues and inorganic salts.
-
Redissolve the polymer in a minimal amount of hot toluene and reprecipitate it into methanol.
-
Filter the purified polymer and dry it under vacuum at 60 °C for 24 hours.
-
Visualizations
Suzuki Polymerization of F8BT
Caption: Suzuki polymerization of F8BT.
Experimental Workflow for Polymer Synthesis and Purification
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in the Synthesis of 1,2-Dibromo-4-ethylbenzene
Welcome to the technical support center for the synthesis of 1,2-Dibromo-4-ethylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a two-step electrophilic aromatic substitution (EAS). The first step involves the mono-bromination of ethylbenzene to form 1-bromo-4-ethylbenzene. The second step is the subsequent bromination of this intermediate to yield the desired this compound. The ethyl group on the benzene ring is an ortho, para-director, meaning it directs the incoming bromine atoms to these positions. Due to steric hindrance from the ethyl group, the para-position is often favored in the first bromination.
Q2: What are the common side products in this synthesis, and how can they be minimized?
A2: Common side products include other isomers of dibromoethylbenzene (e.g., 2,4-dibromo-1-ethylbenzene), polybrominated products (tribromoethylbenzene), and products of side-chain bromination (e.g., 1-bromo-1-(4-bromophenyl)ethane). To minimize these, careful control of reaction parameters such as temperature, reaction time, and the molar ratio of reactants is essential. Using a Lewis acid catalyst can promote the desired aromatic substitution over side-chain radical reactions.[1]
Q3: How can I purify the final this compound product from its isomers?
A3: The separation of dibromoethylbenzene isomers can be challenging due to their similar physical properties. Fractional distillation can be effective if there is a sufficient difference in boiling points. For isomers with very close boiling points, column chromatography is a more suitable method.[2] Recrystallization from a suitable solvent system can also be an effective final purification step to remove trace impurities and obtain a highly crystalline product.[2]
Q4: What is the role of the Lewis acid catalyst in this reaction?
A4: A Lewis acid, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is crucial for activating the bromine molecule.[3] It polarizes the Br-Br bond, making one of the bromine atoms more electrophilic and thus more reactive towards the electron-rich aromatic ring. This facilitates the electrophilic aromatic substitution reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Formation of a high percentage of mono-brominated product. - Suboptimal reaction temperature. - Inactive catalyst. | - Increase the reaction time or temperature moderately. - Increase the molar equivalent of bromine. - Optimize the reaction temperature; too low may result in a sluggish reaction, while too high may promote side reactions. - Use a freshly prepared or anhydrous Lewis acid catalyst. |
| Formation of Significant Amounts of Isomeric Byproducts (e.g., 2,4-dibromo-1-ethylbenzene) | - The directing effects of the ethyl and bromo groups can lead to a mixture of isomers. | - Carefully control the reaction temperature; lower temperatures can sometimes improve regioselectivity. - Experiment with different Lewis acid catalysts, as they can influence the isomer distribution. |
| Presence of Side-Chain Brominated Products | - Reaction conditions favoring a radical mechanism (e.g., exposure to UV light). | - Conduct the reaction in the dark to avoid photochemical radical reactions. - Ensure a Lewis acid catalyst is used to promote the electrophilic aromatic substitution pathway.[1] |
| Difficulty in Purifying the Final Product | - Co-elution of isomers during column chromatography. - The product "oiling out" instead of crystallizing during recrystallization. | - For column chromatography, use a long column with a shallow solvent gradient to improve separation. - For recrystallization, try different solvent systems. If oiling out occurs, reheat the solution, add more of the less-polar solvent, and allow it to cool more slowly. Seeding with a pure crystal can also induce crystallization. |
Experimental Protocols
Key Experiment: Synthesis of this compound from 4-Bromoethylbenzene
This protocol is a plausible synthetic route based on established principles of electrophilic aromatic substitution.
Materials:
-
4-Bromoethylbenzene
-
Bromine (Br₂)
-
Anhydrous Iron(III) Bromide (FeBr₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bisulfite solution
-
5% aqueous sodium hydroxide solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas trap, dissolve 4-bromoethylbenzene in dichloromethane.
-
Add a catalytic amount of anhydrous iron(III) bromide to the solution.
-
From the dropping funnel, add a stoichiometric equivalent of bromine dropwise to the stirred solution at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature until the evolution of hydrogen bromide gas ceases.
-
Quench the reaction by slowly adding a saturated aqueous sodium bisulfite solution to neutralize any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, 5% aqueous sodium hydroxide solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.
Visualizations
References
"common byproducts in the bromination of ethylbenzene"
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the bromination of ethylbenzene. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of ethylbenzene bromination?
A1: The bromination of ethylbenzene can yield two main types of products depending on the reaction conditions. Free-radical substitution, typically initiated by UV light or a radical initiator like AIBN with N-bromosuccinimide (NBS), results in substitution on the ethyl side-chain, primarily forming (1-bromoethyl)benzene.[1][2][3][4][5] In contrast, electrophilic aromatic substitution, which occurs in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), leads to bromination of the aromatic ring, producing a mixture of ortho- and para-bromoethylbenzene.[6][7]
Q2: Why is (1-bromoethyl)benzene the major product in free-radical bromination?
A2: In free-radical bromination, the reaction proceeds via the formation of a radical intermediate. The hydrogen atoms on the carbon adjacent to the benzene ring (the benzylic position) are preferentially abstracted because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[1][5] This makes the benzylic radical more stable than the primary radical that would be formed by abstracting a hydrogen from the terminal methyl group.[1]
Q3: Why is a mixture of ortho- and para-bromoethylbenzene formed during electrophilic bromination?
A3: The ethyl group is an electron-donating group, which activates the benzene ring towards electrophilic attack. It directs incoming electrophiles to the ortho and para positions through resonance and inductive effects.[6][7] The para isomer is generally the major product due to reduced steric hindrance compared to the ortho positions.[6][7]
Q4: What is the role of N-bromosuccinimide (NBS) in benzylic bromination?
A4: N-bromosuccinimide (NBS) is a reagent used for selective bromination at allylic and benzylic positions.[2][3] It serves as a source of bromine radicals in the presence of a radical initiator or light.[2] Using NBS is advantageous as it provides a low, constant concentration of bromine, which minimizes side reactions such as the addition of bromine to any potential alkene byproducts.[3]
Q5: How can I minimize polybromination?
A5: Polybromination, the addition of more than one bromine atom, can be minimized by controlling the stoichiometry of the reactants. Using a 1:1 molar ratio or a slight excess of ethylbenzene to the brominating agent can favor monobromination.[6] In electrophilic bromination, avoiding overly harsh conditions such as high temperatures or high concentrations of a strong Lewis acid catalyst can also reduce the likelihood of multiple substitutions on the aromatic ring.
Troubleshooting Guides
This section addresses common issues encountered during the bromination of ethylbenzene and provides potential solutions.
Issue 1: Low Yield of the Desired Monobrominated Product
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using techniques like TLC or GC-MS.- For free-radical bromination, ensure the radical initiator (e.g., AIBN) is active and the light source is functional.[2]- For electrophilic bromination, ensure the Lewis acid catalyst is anhydrous and active. |
| Loss of Product During Workup | - Ensure proper phase separation during extractions.- Avoid excessive washing which can lead to loss of product into the aqueous phase.- Use care during solvent removal to avoid evaporation of the product, especially if it is volatile. |
| Side Reactions Dominating | - Refer to the specific troubleshooting sections below for issues like polybromination or formation of other byproducts. |
Issue 2: High Levels of Polybrominated Byproducts
| Potential Cause | Suggested Solution |
| Excess Brominating Agent | - Use a stoichiometric amount or a slight excess of ethylbenzene relative to the brominating agent (Br₂ or NBS).[6] |
| High Reaction Temperature | - For electrophilic bromination, running the reaction at a lower temperature can increase selectivity for monobromination. |
| Overly Active Catalyst (Electrophilic Bromination) | - Reduce the amount of Lewis acid catalyst used. |
Issue 3: Formation of (2-bromoethyl)benzene in Free-Radical Bromination
| Potential Cause | Suggested Solution |
| Non-selective Bromination | - This is often a minor byproduct due to the lower stability of the primary radical. While difficult to eliminate completely, ensuring conditions that favor the formation of the more stable benzylic radical (e.g., moderate temperature) can help.- Purification techniques like fractional distillation or column chromatography can be used to separate it from the desired (1-bromoethyl)benzene. |
Issue 4: Formation of Styrene
| Potential Cause | Suggested Solution |
| Elimination of HBr | - (1-bromoethyl)benzene can undergo elimination to form styrene, especially in the presence of a base or at elevated temperatures during workup or distillation.- Keep the workup and purification temperatures as low as possible. Consider vacuum distillation for purification. |
| Radical Intermediate Rearrangement | - While less common, some sources suggest styrene can form from the rearrangement of the benzylic radical intermediate.[1] Optimizing for a clean and fast conversion to the brominated product can minimize this. |
Issue 5: Poor ortho/para Selectivity in Electrophilic Bromination
| Potential Cause | Suggested Solution |
| Reaction Temperature | - Lowering the reaction temperature can sometimes improve the para-selectivity by favoring the thermodynamically more stable product and reducing the formation of the sterically hindered ortho-isomer. |
| Choice of Solvent and Catalyst | - The nature of the solvent and the Lewis acid can influence the isomer distribution. Experimenting with different non-polar solvents or milder Lewis acids might improve selectivity. |
Quantitative Data on Product Distribution
The precise distribution of products in the bromination of ethylbenzene is highly dependent on the specific experimental conditions. The following tables summarize the expected product distributions based on qualitative and semi-quantitative information from the literature.
Table 1: Expected Product Distribution in Free-Radical Bromination of Ethylbenzene
| Product | Relative Yield | Rationale for Formation |
| (1-bromoethyl)benzene | Major | Formation via the most stable, resonance-stabilized benzylic radical.[1][5] |
| (2-bromoethyl)benzene | Minor | Formation via the less stable primary radical. |
| 1,1-dibromoethylbenzene | Byproduct | Over-bromination at the benzylic position, favored by excess brominating agent. |
| Styrene | Byproduct | Elimination of HBr from (1-bromoethyl)benzene, or rearrangement of the benzylic radical.[1] |
| Succinimide | Byproduct | Formed when NBS is used as the brominating agent. |
Table 2: Expected Product Distribution in Electrophilic Aromatic Bromination of Ethylbenzene
| Product | Relative Yield | Rationale for Formation |
| para-Bromoethylbenzene | Major | The ethyl group is an ortho, para-director; the para position is sterically less hindered.[6][7] |
| ortho-Bromoethylbenzene | Minor | The ortho position is electronically activated but sterically hindered by the ethyl group.[6][7] |
| meta-Bromoethylbenzene | Trace | The ethyl group is not a meta-director. |
| Polybrominated Ethylbenzenes | Byproduct | Occurs with excess bromine and/or harsh reaction conditions. |
| Ring and Side-Chain Brominated Products | Byproduct | Can occur if conditions for both free-radical and electrophilic bromination are present (e.g., Lewis acid with light). |
Experimental Protocols
Protocol 1: Selective Benzylic Bromination using NBS
This protocol details the synthesis of (1-bromoethyl)benzene via free-radical bromination.
Materials:
-
Ethylbenzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or a greener alternative like acetonitrile
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylbenzene (1.0 eq) in CCl₄.
-
Add NBS (1.05 eq) and a catalytic amount of AIBN (or BPO).
-
Heat the mixture to reflux (around 77°C for CCl₄). For initiation, a UV lamp or a high-wattage incandescent bulb can be shone on the flask.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed. The reaction is typically complete within a few hours.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure (1-bromoethyl)benzene.
Protocol 2: Electrophilic Aromatic Bromination using Br₂ and FeBr₃
This protocol describes the synthesis of a mixture of ortho- and para-bromoethylbenzene.
Materials:
-
Ethylbenzene
-
Bromine (Br₂)
-
Anhydrous iron(III) bromide (FeBr₃)
-
Dichloromethane (CH₂Cl₂) or other inert solvent
-
10% Sodium hydroxide solution
-
Saturated sodium bisulfite solution
-
Brine
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (to absorb HBr gas), add ethylbenzene (1.0 eq) and anhydrous FeBr₃ (0.05 eq) in CH₂Cl₂.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in CH₂Cl₂ dropwise from the dropping funnel over 30-60 minutes. Maintain the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, or until the red color of bromine has faded.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 10% sodium hydroxide solution, saturated sodium bisulfite solution (to remove unreacted bromine), and brine.
-
Dry the organic layer over anhydrous CaCl₂, filter, and remove the solvent by rotary evaporation.
-
The resulting mixture of ortho- and para-bromoethylbenzene can be separated by fractional distillation or column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways and logical relationships in the bromination of ethylbenzene.
Caption: Free-Radical Bromination Pathway of Ethylbenzene.
Caption: Electrophilic Aromatic Substitution Pathway for Ethylbenzene.
References
- 1. pw.live [pw.live]
- 2. The product of the reaction between ethyl benzene and N -bromosuccinamide.. [askfilo.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Propose a mechanism for the bromination of ethylbenzene shown bel... | Study Prep in Pearson+ [pearson.com]
- 6. Ethylbenzene with bromine in presence of FeBr3 predominantly class 12 chemistry CBSE [vedantu.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Purification of 1,2-Dibromo-4-ethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to address specific issues that may be encountered during the purification of 1,2-Dibromo-4-ethylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities in crude this compound typically include:
-
Constitutional Isomers: Other dibromoethylbenzene isomers such as 1,3-dibromo-4-ethylbenzene, 2,4-dibromo-1-ethylbenzene, and other positional isomers. These are often the most challenging impurities to remove due to their similar physical properties.
-
Unreacted Starting Materials: Residual 4-ethylbenzene or 1-bromo-4-ethylbenzene.
-
Byproducts of Synthesis: Polybrominated species (e.g., tribromoethylbenzene) and other side-products from the bromination reaction.
Q2: Which purification method is most suitable for removing constitutional isomers?
A2: The separation of constitutional isomers of dibromoethylbenzene can be challenging. A combination of techniques is often most effective.
-
Fractional Distillation: Can be used to separate isomers with sufficiently different boiling points.
-
Column Chromatography: Highly effective for separating isomers with different polarities. Silica gel is a common stationary phase, and a non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically employed.
-
Recrystallization: May be effective if a solvent system can be found in which the solubility of the desired isomer is significantly different from that of the impurities at different temperatures.
Q3: How can I monitor the purity of this compound during purification?
A3: The purity of your sample can be monitored using the following analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to track the progress of a column chromatography separation and to get a qualitative assessment of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides detailed information about the components of a mixture, allowing for the identification and quantification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to determine the structure of the purified compound and to identify and quantify any remaining impurities.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Isomers | Insufficient column efficiency (too few theoretical plates). | - Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings).- Slow down the distillation rate to allow for better equilibrium between the liquid and vapor phases.[1] |
| Bumping or Uneven Boiling | Superheating of the liquid. | - Add boiling chips or a magnetic stir bar to the distillation flask.- Ensure even heating with a heating mantle. |
| Product Solidifying in Condenser | The boiling point of the compound is close to its melting point. | - Use a heating tape or an air condenser to keep the condenser temperature above the melting point of the compound. |
| No Distillate Collected | - Thermometer bulb placed too high.- Insufficient heating.- Leak in the system. | - Ensure the top of the thermometer bulb is level with the side arm of the distillation head.- Increase the heating mantle temperature gradually.- Check all joints for a proper seal. |
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. | - Use a lower-boiling point solvent or a solvent mixture.- Add a small amount of a "better" solvent to the hot solution to lower the saturation point. |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration and cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.- Add a seed crystal of the pure compound. |
| Low Recovery of Product | - The compound is too soluble in the cold solvent.- Premature crystallization during hot filtration. | - Cool the solution in an ice bath to maximize crystal formation.- Use a minimal amount of hot solvent for dissolution.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation (Overlapping Bands) | - Inappropriate solvent system.- Column overloaded.- Column packed unevenly. | - Optimize the solvent system using TLC. A good starting point for separating dibromoethylbenzene isomers is a hexane/ethyl acetate gradient.- Reduce the amount of crude material loaded onto the column.- Repack the column carefully to ensure a uniform stationary phase bed. |
| Cracking or Channeling of the Silica Gel | The column ran dry. | - Always keep the silica gel covered with solvent. Never let the solvent level drop below the top of the stationary phase. |
| Slow Elution Rate | - Column packed too tightly.- Fine particles clogging the frit. | - Use a coarser grade of silica gel.- Apply gentle pressure to the top of the column (flash chromatography).- Add a layer of sand on top of the silica gel to prevent fine particles from being disturbed. |
| Product Does Not Elute | The compound is too polar for the chosen eluent. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture. |
Experimental Protocols
Purity Assessment by GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MSD Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-350 m/z.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and inject into the GC-MS.
Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the ethyl acetate concentration to 2-5%).
-
Procedure:
-
TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude mixture in various hexane/ethyl acetate ratios. The ideal solvent system should give a good separation of the desired product (Rf ~0.3-0.4) from its impurities.
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, and then add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (hexane) and carefully load it onto the top of the column.
-
Elution: Begin eluting with 100% hexane. Gradually increase the polarity by adding small percentages of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Purification by Recrystallization
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or a mixed solvent system like ethanol/water or hexane/ethyl acetate could be suitable starting points for experimentation.
-
Procedure:
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot recrystallization solvent to the crude solid until it completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
-
Data Presentation
| Purification Method | Typical Purity Achieved | Expected Yield | Primary Impurities Removed |
| Fractional Distillation | Moderate to High | Good | Compounds with significantly different boiling points (e.g., starting materials). |
| Recrystallization | High | Variable (depends on solubility) | Isomers and other impurities with different solubilities. |
| Column Chromatography | Very High | Good to Very Good | Constitutional isomers and other closely related impurities. |
Note: The values in this table are estimates and can vary significantly based on the initial purity of the crude product and the specific experimental conditions.
Visualizations
Caption: Decision workflow for selecting a purification method.
References
Technical Support Center: Suzuki Coupling with Dibrominated Arenes
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving dibrominated aromatic substrates. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing these challenging reactions. Below, you will find troubleshooting guides in a question-and-answer format, comparative data tables, detailed experimental protocols, and visualizations to guide your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of dibrominated arenes, providing a systematic approach to problem-solving.
Q1: Why is my double Suzuki coupling reaction yielding primarily the mono-substituted product?
Answer: Achieving disubstitution on a dibrominated arene can be challenging due to a significant difference in reactivity between the first and second C-Br bond after the initial coupling. Several factors can contribute to this issue:
-
Decreased Reactivity: The first successful coupling introduces an electron-donating aryl group, which can deactivate the second bromine atom towards oxidative addition, often the rate-limiting step.
-
Catalyst Deactivation: The palladium catalyst may lose its activity over the course of the reaction before the second coupling can occur efficiently. This can be indicated by the formation of palladium black.[1][2]
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Steric Hindrance: The newly introduced group may sterically hinder the palladium catalyst from accessing the second bromine atom.
-
Insufficiently Forcing Conditions: The reaction temperature or time may not be sufficient to drive the second, more difficult coupling to completion.
Troubleshooting Steps:
-
Optimize Catalyst System: Switch to a more robust and active catalyst system. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(tBu)₃) can significantly accelerate the oxidative addition step for the less reactive second C-Br bond.[3][4]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the second coupling.[3]
-
Use a Stronger Base: A stronger base, such as K₃PO₄ or Cs₂CO₃, can sometimes facilitate the transmetalation step more effectively.[1]
-
Consider a Two-Step Sequential Coupling: Perform the first coupling under milder conditions, isolate the mono-substituted product, and then subject it to a second coupling under more forcing conditions with a fresh catalyst, a different ligand, or a higher temperature.[5]
Q2: My reaction has a very low yield or is not proceeding at all. What are the primary causes?
Answer: A complete failure or very low yield of the desired product often points to fundamental problems with one or more components of the reaction.
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Catalyst Inactivity: This is a very common issue. The Pd(0) catalyst may have been oxidized and deactivated. Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[1][3] Using fresh catalyst is also crucial, as older batches can lose activity.[3][6]
-
Poor Reagent Quality: The boronic acid or its ester derivative may have degraded. Boronic acids are susceptible to protodeboronation or oxidation.[2][7] Check the purity of your starting materials.
-
Suboptimal Base or Solvent: The choice of base and solvent is critical and substrate-dependent.[8] The base is required to activate the boronic acid for transmetalation, and the solvent must solubilize all components effectively.[1][9] An aqueous co-solvent is often necessary to dissolve inorganic bases.[8][10]
-
Solubility Issues: One of the starting materials may not be soluble in the chosen solvent system, preventing it from participating in the reaction.[7]
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Degas your solvent(s) by sparging with an inert gas for at least 30 minutes before use.[11] Maintain a positive pressure of nitrogen or argon throughout the experiment.
-
Use High-Purity Reagents: Use a fresh bottle of palladium catalyst and check the purity of your dibrominated arene and boronic acid.
-
Screen Solvents and Bases: If solubility is an issue, try alternative solvents like 1,4-dioxane, THF, DMF, or toluene, often with water as a co-solvent.[8][10][12] Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1]
Q3: How can I minimize side reactions like homocoupling and dehalogenation?
Answer: The formation of byproducts is a common problem that lowers the yield of the desired product.
-
Homocoupling: This occurs when the boronic acid couples with itself. It is often promoted by the presence of oxygen or by elevated temperatures.
-
Dehalogenation: The aryl bromide is reduced to an arene. This can be caused by certain bases or impurities in the reaction mixture that act as hydride sources.[12]
-
Protodeboronation: The boronic acid reacts with a proton source (like water or alcohol in the absence of a suitable base) to cleave the C-B bond, returning the corresponding arene.[2][9]
Troubleshooting Steps:
-
Minimize Homocoupling: Ensure the reaction is thoroughly deoxygenated. Adding the boronic acid slowly or using a slight excess of the dibrominated arene can sometimes help.
-
Prevent Dehalogenation: If dehalogenation is a significant issue, try switching the base or solvent system. For example, using a non-alcoholic solvent may help.[12]
-
Avoid Protodeboronation: Ensure the base is sufficiently strong and soluble to activate the boronic acid effectively. Using organotrifluoroborate salts instead of boronic acids can sometimes reduce this side reaction.[13]
Data Presentation: Optimizing Reaction Conditions
The selection of catalyst, ligand, base, and solvent is critical for a successful double Suzuki coupling. The tables below summarize common conditions to guide your optimization.
Table 1: Comparison of Common Palladium Catalyst Systems for Suzuki Coupling
| Catalyst / Pre-catalyst | Ligand | Typical Loading (mol%) | Advantages | Considerations |
| Pd(PPh₃)₄ | PPh₃ (internal) | 2 - 6 | Readily available, effective for many reactive bromides.[10] | Can be less effective for the second coupling step; may require higher temperatures.[3] |
| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald Ligands (e.g., SPhos, XPhos) | 1 - 4 | Highly active for unreactive C-Br bonds, promotes difficult couplings, often works at lower temperatures.[1][3][4] | More expensive, air-sensitive. |
| PdCl₂(dppf) | dppf (internal) | 2 - 5 | Robust and reliable catalyst, good for a wide range of substrates.[14] | May not be as active as Buchwald systems for highly challenging substrates. |
| Pd/C | None | 5 - 10 | Heterogeneous, easily removed by filtration. | Often requires higher temperatures and may have lower activity/selectivity. |
Table 2: Effect of Base and Solvent on Suzuki Coupling of Aryl Bromides
| Base | Solvent System | Temperature (°C) | Outcome & Notes |
| K₃PO₄ | 1,4-Dioxane / H₂O | 90 - 110 | Strong base, often provides high yields, good for electron-rich and sterically hindered substrates.[1][10] |
| Na₂CO₃ / K₂CO₃ | DMF / H₂O | 80 - 100 | Common and effective combination for a wide range of aryl bromides.[15][16] |
| Cs₂CO₃ | THF / H₂O | 65 - 80 | Mild yet effective base, good for sensitive functional groups.[1] |
| KF | Toluene | 100 - 110 | Can prevent hydrolysis of sensitive groups like esters, but may lead to slower reaction rates.[7][17] |
Experimental Protocols
Protocol 1: General Procedure for Double Suzuki Coupling of a Dibrominated Arene
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the dibrominated arene (1.0 mmol), the arylboronic acid (2.2 - 2.5 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, 10 mL) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the mono-substituted intermediate indicates the progression of the second coupling.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Screening Catalyst and Base Conditions
For challenging substrates, screening multiple conditions in parallel is often the most efficient approach.
-
Array Setup: In a glovebox, arrange an array of reaction vials each with a small stir bar.
-
Reagent Addition: To each vial, add the dibrominated arene (e.g., 0.1 mmol) and the arylboronic acid (e.g., 0.22 mmol).
-
Variable Addition: Add a different base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) to designated vials. Prepare stock solutions of different catalysts/ligands in the chosen solvent.
-
Reaction Initiation: Add the appropriate catalyst solution and solvent to each vial.
-
Heating & Stirring: Seal the vials and place them in a heating block with stirring.
-
Analysis: After a set time (e.g., 12-24 hours), cool the array and analyze a small aliquot from each vial by LC-MS or GC-MS to determine the conversion and product distribution, identifying the most promising conditions.
Visualizations: Workflows and Mechanisms
Visual aids can help clarify complex processes. The following diagrams were generated using Graphviz (DOT language).
Caption: Troubleshooting workflow for failed double Suzuki coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Cross-Coupling Reactions of 1,2-Dibromo-4-ethylbenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during cross-coupling reactions with 1,2-Dibromo-4-ethylbenzene.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Guide 1: Suzuki-Miyaura Coupling Issues
Problem: Low yield of the desired mono-substituted product and significant formation of side products.
| Observation | Potential Cause(s) | Suggested Solutions |
| High levels of homocoupled boronic acid (biaryl byproduct) | Presence of oxygen in the reaction mixture, which can promote the oxidative dimerization of the organoboron reagent. Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species. | Rigorously degas all solvents and reagents. Use a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Add a mild reducing agent, such as potassium formate, to minimize the concentration of free Pd(II). |
| Significant formation of the di-substituted product | High reactivity of the second C-Br bond under the reaction conditions. Prolonged reaction time or elevated temperature. | Use a 1:1 stoichiometry of this compound to the boronic acid. Lower the reaction temperature and carefully monitor the reaction progress, stopping it once the starting material is consumed. Use bulky phosphine ligands (e.g., XPhos, SPhos) which can favor mono-arylation. |
| Formation of de-brominated starting material (4-ethylbromobenzene) | Presence of a hydride source in the reaction. | Ensure the use of anhydrous solvents and reagents. Screen different bases, as some can act as hydride donors. |
| Low or no conversion of starting material | Inactive catalyst or ligands. Insufficient temperature. Poor choice of base. | Use a fresh batch of palladium catalyst and ensure ligands have not been oxidized. Increase the reaction temperature incrementally. Screen stronger bases such as K₃PO₄ or Cs₂CO₃. |
Guide 2: Sonogashira Coupling Challenges
Problem: Competing side reactions leading to low yields of the desired alkynyl-substituted product.
| Observation | Potential Cause(s) | Suggested Solutions |
| Significant homocoupling of the terminal alkyne (Glaser coupling) | Presence of oxygen, which facilitates the oxidative coupling of the terminal alkyne, especially in the presence of the copper co-catalyst. | Ensure strictly anaerobic conditions by thoroughly degassing all solvents and reagents. Consider using a copper-free Sonogashira protocol. |
| Poor selectivity between mono- and di-substitution | The two C-Br bonds have similar reactivity under the chosen conditions. | To favor mono-substitution, use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the terminal alkyne. Lower reaction temperatures and shorter reaction times generally favor mono-substitution. For di-substitution, a larger excess of the alkyne (2.2-2.5 equivalents) and higher temperatures are typically required. |
| Sluggish or incomplete reaction | Aryl bromides are less reactive than aryl iodides in Sonogashira coupling. | Increase the reaction temperature. Use a more active catalyst/ligand system. Employ a stronger amine base. |
Guide 3: Heck Reaction Complications
Problem: Low conversion and formation of undesired byproducts.
| Observation | Potential Cause(s) | Suggested Solutions |
| Low or no conversion | Inefficient catalyst activation or deactivation of the catalyst. The C-Br bonds may be less reactive under the chosen conditions, especially with electron-rich arenes. | Ensure proper in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species. Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. Increase the reaction temperature. |
| Formation of palladium black | Catalyst decomposition due to high temperatures or inadequate ligand stabilization. | Lower the reaction temperature. Increase the ligand-to-palladium ratio to better stabilize the Pd(0) intermediate. |
| Mixture of alkene isomers | Reversible β-hydride elimination and re-insertion. | Use ligands that promote rapid reductive elimination. Lowering the reaction temperature may improve selectivity. The addition of silver salts can sometimes reduce the chance of alkene isomerization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in cross-coupling reactions with this compound?
A1: The most common side reactions include homocoupling of the coupling partner (e.g., boronic acids in Suzuki coupling or terminal alkynes in Sonogashira coupling), di-substitution leading to poor selectivity, and de-bromination of the starting material. Catalyst deactivation, often observed as the formation of palladium black, is also a common issue.
Q2: How does the ethyl group on the benzene ring affect the reactivity of the two bromine atoms?
A2: The ethyl group is an electron-donating group, which can slightly increase the electron density of the aromatic ring. This can make the oxidative addition step in the catalytic cycle slightly more challenging compared to electron-deficient systems. Sterically, the ethyl group is relatively small and located para to one of the bromine atoms, so its steric influence on the reactivity of the ortho and meta bromine atoms is expected to be minimal. However, the electronic difference between the two bromine positions is small, which can make achieving high selectivity for mono-substitution challenging.
Q3: How can I achieve selective mono-substitution on this compound?
A3: To favor mono-substitution, careful control of stoichiometry is crucial. Using a 1:1 ratio of this compound to your coupling partner is the primary strategy. Additionally, using lower reaction temperatures, shorter reaction times, and employing bulky ligands can enhance selectivity for the mono-substituted product.
Q4: My Suzuki coupling reaction is not working. What are the first things I should check?
A4: First, verify the quality and activity of your palladium catalyst and ligands, as they can degrade over time. Ensure that all your reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. Check the efficacy of your base; a stronger base like K₃PO₄ or Cs₂CO₃ may be required. Finally, consider increasing the reaction temperature, as aryl bromides can be less reactive than aryl iodides.
Q5: In my Sonogashira reaction, I am getting a lot of the homocoupled diyne. How can I prevent this?
A5: The homocoupling of terminal alkynes in Sonogashira reactions, often called Glaser coupling, is typically promoted by the presence of oxygen. Therefore, it is critical to rigorously degas all solvents and reagents and to maintain an inert atmosphere throughout the reaction. Alternatively, you can employ a copper-free Sonogashira protocol, which can significantly reduce or eliminate the formation of this byproduct.
Experimental Protocols
Protocol 1: Selective Mono-arylation via Suzuki-Miyaura Coupling
Objective: To synthesize a mono-aryl substituted product while minimizing di-substitution and homocoupling.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon consumption of the starting material, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Copper-Free Sonogashira Coupling for Mono-alkynylation
Objective: To achieve mono-alkynylation while avoiding the formation of homocoupled diyne.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄.
-
Add the anhydrous and degassed THF and triethylamine.
-
Add this compound followed by the terminal alkyne.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, concentrate under reduced pressure, and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
-
Visualizations
Caption: A logical guide for troubleshooting low product yield.
"improving regioselectivity in 1,2-Dibromo-4-ethylbenzene synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-dibromo-4-ethylbenzene. Our focus is on improving regioselectivity and addressing common challenges encountered during this electrophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: What is the expected major regioisomer when brominating 4-ethylbromobenzene?
A1: The major product expected from the electrophilic bromination of 4-ethylbromobenzene is this compound. This is due to the directing effects of the substituents on the benzene ring. The ethyl group is an activating, ortho, para-director, while the bromine atom is a deactivating, yet also ortho, para-director.[1][2] The ethyl group's activating effect is stronger than the deactivating effect of the bromine, thus it primarily directs the incoming electrophile. Since the para position is already occupied by a bromine atom, the incoming bromine is directed to the ortho position relative to the ethyl group, which is the 2-position on the ring.
Q2: What are the common side products in the synthesis of this compound?
A2: Common side products include other isomers of dibromoethylbenzene, such as 1,3-dibromo-4-ethylbenzene and 2,5-dibromo-1-ethylbenzene. Additionally, polybrominated products (tribromoethylbenzene) can form if the reaction conditions are too harsh or if an excess of the brominating agent is used.[3] It is also possible to have minor amounts of benzylic bromination, where a hydrogen on the ethyl group is substituted, especially if the reaction is initiated by light.[4][5]
Q3: How does temperature affect the regioselectivity of the reaction?
A3: Lower temperatures generally favor the formation of the kinetic product, which in this case is the desired this compound, due to a higher activation energy barrier for the formation of other isomers.[3] Higher temperatures can provide enough energy to overcome these barriers, potentially leading to a mixture of isomers and reduced regioselectivity.
Q4: What is the role of the Lewis acid catalyst in this reaction?
A4: A Lewis acid catalyst, such as FeBr₃ or AlCl₃, is essential for activating the brominating agent (e.g., Br₂). It polarizes the Br-Br bond, creating a more potent electrophile (Br⁺) that can attack the electron-rich aromatic ring.[6] The choice and concentration of the Lewis acid can influence the reaction rate and, to some extent, the regioselectivity.
Q5: Can I use N-Bromosuccinimide (NBS) for this reaction?
A5: Yes, N-Bromosuccinimide (NBS) can be used as a brominating agent, often in conjunction with a protic or Lewis acid catalyst. NBS is considered a milder source of electrophilic bromine and can sometimes offer improved regioselectivity compared to elemental bromine.[3]
Troubleshooting Guides
Issue 1: Low Regioselectivity / Mixture of Isomers
Symptoms:
-
GC-MS or NMR analysis of the crude product shows multiple dibromoethylbenzene isomers.
-
Difficulty in isolating the pure this compound isomer.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| High Reaction Temperature | Lower the reaction temperature. Conduct the reaction at 0°C or even lower (e.g., -10°C to -20°C) to favor the kinetically controlled product. |
| Incorrect Lewis Acid or Concentration | Optimize the Lewis acid. Iron(III) bromide (FeBr₃) is a common and effective catalyst. Ensure it is anhydrous. Use catalytic amounts (e.g., 0.1 equivalents). |
| Solvent Effects | The polarity of the solvent can influence the reaction. Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) are typically used. Consider screening different non-polar solvents. |
| Steric Hindrance | While electronically favored, steric hindrance between the incoming bromine and the ethyl group can play a role. Using a bulkier Lewis acid or brominating agent might exacerbate this, leading to other isomers. |
Troubleshooting Workflow for Poor Regioselectivity
Caption: A workflow to diagnose and resolve poor regioselectivity.
Issue 2: Formation of Polybrominated Byproducts
Symptoms:
-
Mass spectrometry data indicates the presence of compounds with more than two bromine atoms.
-
Lower than expected yield of the desired dibromo-product.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Excess Brominating Agent | Use a stoichiometric amount or a slight excess (e.g., 1.0-1.1 equivalents) of the brominating agent. Add the brominating agent dropwise to the reaction mixture to maintain a low concentration at all times. |
| Prolonged Reaction Time | Monitor the reaction progress using TLC or GC-MS and quench the reaction as soon as the starting material is consumed. |
| High Reaction Temperature | Higher temperatures can promote further bromination. Maintain a low and controlled temperature throughout the reaction. |
Logical Relationship for Minimizing Polybromination
Caption: Key parameters to control for minimizing polybromination.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
4-ethylbromobenzene
-
Anhydrous iron(III) bromide (FeBr₃)
-
Bromine (Br₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 4-ethylbromobenzene (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous iron(III) bromide (0.1 eq) to the solution and stir until it dissolves.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in anhydrous dichloromethane dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction to stir at 0°C and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete (typically 1-3 hours), quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis of this compound.
Data Presentation
Table 1: Hypothetical Isomer Distribution under Various Reaction Conditions
| Entry | Lewis Acid (eq.) | Temperature (°C) | Solvent | This compound (%) | Other Dibromo-isomers (%) | Polybrominated (%) |
| 1 | FeBr₃ (0.1) | 25 | CH₂Cl₂ | 85 | 10 | 5 |
| 2 | FeBr₃ (0.1) | 0 | CH₂Cl₂ | 92 | 6 | 2 |
| 3 | FeBr₃ (0.1) | -20 | CH₂Cl₂ | 95 | 4 | 1 |
| 4 | AlCl₃ (0.1) | 0 | CH₂Cl₂ | 88 | 9 | 3 |
| 5 | FeBr₃ (0.1) | 0 | CCl₄ | 90 | 8 | 2 |
This guide is intended to provide a foundational understanding and practical advice for the synthesis of this compound. Researchers should always consult primary literature and perform their own optimizations for the best results.
References
Technical Support Center: Degradation Pathways of 1,2-Dibromo-4-ethylbenzene
This technical support center is designed for researchers, scientists, and drug development professionals investigating the degradation of 1,2-Dibromo-4-ethylbenzene. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the likely microbial degradation pathways for this compound?
A1: While specific studies on this compound are limited, based on research into similar brominated and alkylated aromatic compounds, the primary microbial degradation pathways are expected to involve initial attacks on either the ethyl group or the aromatic ring.[1][2][3] Aerobic degradation is often initiated by oxygenases, while anaerobic degradation follows different activation steps.[4]
-
Aerobic Pathways:
-
Dioxygenase Attack: A common mechanism for initiating the degradation of aromatic compounds is the incorporation of two hydroxyl groups into the aromatic ring by a dioxygenase, leading to the formation of a diol intermediate.[5] This is then followed by ring cleavage.
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Monooxygenase Attack: A monooxygenase may hydroxylate the ethyl side chain, which can be further oxidized.[6]
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Dehalogenation: The bromine substituents can be removed through oxidative, hydrolytic, or reductive processes at various stages of degradation.[5]
-
-
Anaerobic Pathways:
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Under anaerobic conditions, such as in the presence of sulfate-reducing bacteria, the degradation of ethylbenzene has been shown to proceed via the addition of fumarate to the ethyl group.[7] A similar mechanism could be possible for this compound.
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Reductive dehalogenation, where the bromine atoms are removed and replaced by hydrogen, is a key step in the anaerobic degradation of many halogenated compounds.[5]
-
Q2: What are the expected initial intermediates in the degradation of this compound?
A2: The initial intermediates will depend on the degradation pathway:
-
Side-chain oxidation: This would likely lead to 1-(3,4-dibromophenyl)ethanol and subsequently 3,4-dibromoacetophenone.
-
Ring hydroxylation: This would result in brominated ethyl-catechol derivatives.[5]
-
Anaerobic activation: An initial intermediate could be (1-(3,4-dibromophenyl)ethyl)succinate if the degradation follows the fumarate addition mechanism observed for ethylbenzene.[7]
Q3: Can this compound be degraded abiotically?
A3: Yes, abiotic degradation processes can contribute to the transformation of this compound. These may include:
-
Photolysis: Degradation by sunlight, particularly in aquatic environments.
-
Hydrolysis: The bromine atoms can be replaced by hydroxyl groups through reaction with water, although this is generally a slow process for aryl halides.
-
Chemical Oxidation/Reduction: Reactions with reactive chemical species in the environment, such as hydroxyl radicals, can lead to degradation.[8]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| No degradation of this compound observed in microbial cultures. | 1. Toxicity: The compound may be toxic to the microorganisms at the tested concentration. 2. Lack of appropriate enzymes: The microbial consortium may not possess the necessary enzymes for degradation. 3. Nutrient limitation: Essential nutrients like nitrogen or phosphorus may be lacking. 4. Low bioavailability: The compound is hydrophobic and may not be accessible to the microbes. | 1. Perform a toxicity assay with a range of concentrations. 2. Try enriching a microbial consortium from a contaminated site or using a known degrader of similar compounds. 3. Ensure the growth medium is supplemented with sufficient nutrients. 4. Add a non-toxic surfactant to increase bioavailability or use a two-phase culture system. |
| Inconsistent degradation rates between replicates. | 1. Inoculum variability: The amount or activity of the microbial inoculum may differ between replicates. 2. Abiotic losses: The compound may be lost due to volatilization or adsorption to the experimental vessels. | 1. Ensure the inoculum is well-mixed and a consistent volume is added to each replicate. 2. Include sterile controls to quantify abiotic losses. Use sealed vessels to prevent volatilization. |
| Identification of unexpected intermediates. | 1. Contamination: The starting material or culture medium may be contaminated. 2. Alternative degradation pathway: The microorganisms may be using a previously uncharacterized degradation pathway. | 1. Analyze the purity of the this compound standard and check the sterility of the medium. 2. Perform detailed structural elucidation of the intermediates using techniques like GC-MS and NMR. |
Experimental Protocols
Protocol 1: Aerobic Biodegradation Assay
-
Prepare Mineral Salt Medium (MSM): Prepare a sterile MSM containing essential minerals and trace elements.
-
Inoculum Preparation: Use a microbial consortium from a site contaminated with halogenated aromatics or a pure culture known to degrade similar compounds. Grow the inoculum to the late exponential phase.
-
Experimental Setup:
-
In sterile flasks, add 100 mL of MSM.
-
Add this compound from a sterile stock solution to achieve the desired final concentration (e.g., 10-50 mg/L).
-
Inoculate the flasks with 1-5% (v/v) of the prepared inoculum.
-
Include a sterile control (no inoculum) to assess abiotic losses and a positive control (a readily degradable substrate) to confirm microbial activity.
-
-
Incubation: Incubate the flasks on a rotary shaker at an appropriate temperature (e.g., 25-30 °C) in the dark.
-
Sampling and Analysis:
-
Collect samples at regular intervals.
-
Extract the remaining this compound and any intermediates using a suitable solvent (e.g., ethyl acetate).
-
Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compound and identify degradation products.
-
Protocol 2: Anaerobic Biodegradation Assay
-
Prepare Anaerobic Medium: Prepare a defined anaerobic medium with a suitable electron acceptor (e.g., sulfate) and a reducing agent.
-
Inoculum: Use an anaerobic sludge or a pure culture of anaerobic bacteria.
-
Experimental Setup:
-
Dispense the anaerobic medium into serum bottles inside an anaerobic chamber.
-
Add this compound.
-
Inoculate the bottles.
-
Seal the bottles with butyl rubber stoppers and aluminum crimps.
-
Include sterile and no-substrate controls.
-
-
Incubation: Incubate the bottles in the dark at a suitable temperature.
-
Analysis: Monitor the degradation of the parent compound and the formation of intermediates by GC-MS. Monitor the consumption of the electron acceptor (e.g., sulfate) and the production of the reduced product (e.g., sulfide).
Visualizations
Caption: Proposed aerobic degradation pathways of this compound.
Caption: Potential anaerobic degradation pathways for this compound.
Caption: General experimental workflow for studying biodegradation.
References
- 1. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review [frontiersin.org]
- 5. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater [mdpi.com]
- 7. Anaerobic Degradation of Ethylbenzene by a New Type of Marine Sulfate-Reducing Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up of 1,2-Dibromo-4-ethylbenzene Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful scale-up of 1,2-Dibromo-4-ethylbenzene synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Molar Ratio: Incorrect stoichiometry of bromine to the starting material. 3. Catalyst Inactivity: The Lewis acid catalyst (e.g., FeBr₃) may be old or deactivated by moisture. 4. Loss during Work-up: Product loss during extraction or washing steps. | 1. Reaction Monitoring: Monitor the reaction progress using GC-MS or TLC to ensure completion. Consider extending the reaction time or incrementally increasing the temperature. 2. Stoichiometry Adjustment: Carefully control the molar ratio of bromine. A slight excess of bromine may be required for di-substitution, but a large excess can lead to over-bromination. 3. Catalyst Quality: Use freshly opened or properly stored anhydrous Lewis acid catalyst. 4. Work-up Optimization: Ensure proper phase separation during extractions and minimize the number of transfer steps. |
| Formation of Significant Byproducts (e.g., 1,3-Dibromo-4-ethylbenzene, tribrominated species) | 1. Reaction Temperature: Higher temperatures can lead to less selective bromination and the formation of multiple isomers. 2. Excess Bromine: A large excess of the brominating agent increases the likelihood of polybromination. 3. Catalyst Concentration: High catalyst concentration can sometimes lead to increased byproduct formation. | 1. Temperature Control: Maintain a consistent and controlled reaction temperature, typically at or below room temperature, to favor the desired isomer. 2. Controlled Addition of Bromine: Add the bromine dropwise to the reaction mixture to maintain a low instantaneous concentration. 3. Catalyst Optimization: Experiment with slightly lower catalyst loadings to improve selectivity. |
| Presence of Starting Material in the Final Product | 1. Incomplete Reaction: As mentioned above. 2. Inefficient Purification: The purification method may not be adequate to separate the product from the starting material. | 1. Drive Reaction to Completion: Ensure the reaction has gone to completion before work-up. 2. Purification Strategy: Employ fractional distillation under reduced pressure, as there is a significant boiling point difference between the mono- and di-brominated species. If co-elution is an issue in chromatography, try a different solvent system or a different stationary phase. |
| Product Discoloration (Yellow to Brown) | 1. Residual Bromine: Trace amounts of unreacted bromine can impart color. 2. Oxidation: The product may be susceptible to oxidation, especially if exposed to air and light over time. | 1. Quenching: During the work-up, wash the organic layer with a solution of sodium bisulfite or sodium thiosulfate to remove any remaining bromine. 2. Inert Atmosphere and Storage: Handle and store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in an amber-colored container to protect it from light. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at a laboratory scale?
A1: The most common method is the electrophilic aromatic substitution of 4-ethylbromobenzene. This involves reacting 4-ethylbromobenzene with a brominating agent, such as elemental bromine (Br₂), in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). The reaction is typically carried out in a suitable solvent, such as dichloromethane or carbon tetrachloride, at a controlled temperature.
Q2: How can I control the regioselectivity to favor the formation of the 1,2-dibromo isomer over other isomers?
A2: The ethyl group is an ortho-, para-director, and the bromine atom is also an ortho-, para-director, but deactivating. In 4-ethylbromobenzene, the positions ortho to the ethyl group (positions 3 and 5) and ortho/para to the bromine (positions 3 and 5) are the most activated. However, steric hindrance from the ethyl group can influence the substitution pattern. Careful control of reaction conditions, particularly temperature, is crucial to maximize the yield of the desired 1,2-isomer. Lower temperatures generally favor the thermodynamically more stable product.
Q3: What are the primary safety concerns when scaling up the production of this compound?
A3: The primary safety concerns are the handling of elemental bromine and the management of the reaction exotherm. Bromine is highly corrosive, toxic upon inhalation, and can cause severe skin burns.[1] The bromination of aromatic compounds is an exothermic reaction, which can lead to a runaway reaction if not properly controlled.[2] Adequate cooling and a well-designed emergency plan are essential for a safe scale-up.[1]
Q4: What are the recommended purification methods for isolating this compound?
A4: A combination of techniques is often most effective. After a standard aqueous work-up to remove the catalyst and any unreacted bromine, fractional distillation under reduced pressure is a suitable method to separate the desired di-bromo product from the mono-bromo starting material and other lower-boiling impurities.[3][4] For higher purity, column chromatography on silica gel may be necessary to separate isomeric byproducts.[4]
Q5: Which analytical techniques are suitable for assessing the purity of the final product?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for both identifying and quantifying the desired product and any impurities.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure and isomeric purity of this compound.[7]
Experimental Protocol: Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound from 4-ethylbromobenzene.
Materials:
-
4-ethylbromobenzene
-
Elemental Bromine (Br₂)
-
Iron(III) bromide (FeBr₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
10% Sodium bisulfite solution
-
Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (containing a solution of sodium thiosulfate or sodium bisulfite to neutralize HBr gas and unreacted bromine).
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and drying
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-ethylbromobenzene (1 equivalent) in anhydrous dichloromethane.
-
Catalyst Addition: Add anhydrous iron(III) bromide (0.05 equivalents) to the solution with stirring.
-
Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in dichloromethane dropwise via the dropping funnel over a period of 1-2 hours. Maintain the internal temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by GC-MS or TLC until the starting material is consumed.
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Quenching: Slowly pour the reaction mixture into an ice-cold 10% sodium bisulfite solution to quench any unreacted bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Starting Material | 4-ethylbromobenzene |
| Brominating Agent | Elemental Bromine (Br₂) |
| Catalyst | Iron(III) bromide (FeBr₃) |
| Molar Ratio (Starting Material:Br₂:Catalyst) | 1 : 1.1 : 0.05 |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | 0-10 °C (during addition), Room Temperature (post-addition) |
| Typical Reaction Time | 2-6 hours |
| Quenching Agent | 10% Sodium Bisulfite Solution |
Table 2: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 4-ethylbromobenzene | C₈H₉Br | 185.06 | 204-205 |
| This compound | C₈H₈Br₂ | 263.96 | Not readily available, expected to be significantly higher than the mono-bromo analog. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for low product yield.
Caption: Relationship between reaction parameters and byproduct formation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 3. EP0403331B1 - Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C8H8Br2 | CID 18711803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Choice in 1,2-Dibromo-4-ethylbenzene Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during cross-coupling reactions involving 1,2-Dibromo-4-ethylbenzene. The following information is designed to assist in optimizing reaction conditions and catalyst selection for desired outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The main challenge is controlling the selectivity between mono- and di-substitution. The two bromine atoms have different reactivities due to their positions on the aromatic ring, but achieving high selectivity for a single product often requires careful optimization of the catalyst system, reaction conditions, and stoichiometry of reactants.
Q2: Which catalyst systems are generally recommended for Suzuki-Miyaura coupling with this compound?
A2: For Suzuki-Miyaura reactions, palladium-based catalysts are standard. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often effective for challenging substrates. For simpler transformations, Pd(PPh₃)₄ can be a good starting point. The choice of ligand is critical in controlling selectivity.[1]
Q3: How can I favor mono-arylation over di-arylation in a Suzuki-Miyaura reaction?
A3: To favor mono-arylation, you should use a stoichiometric amount (typically 1.0 to 1.2 equivalents) of the boronic acid relative to this compound. Lower reaction temperatures and shorter reaction times can also help to stop the reaction after the first coupling.
Q4: What conditions promote di-arylation in Suzuki-Miyaura coupling?
A4: To favor di-arylation, an excess of the boronic acid (typically 2.2-3.0 equivalents) should be used. Higher reaction temperatures and longer reaction times will also drive the reaction towards the di-substituted product.
Q5: What are the key considerations for Buchwald-Hartwig amination with this compound?
A5: The choice of ligand and base is crucial. Bulky biarylphosphine ligands like BrettPhos and RuPhos are often effective.[2] For selective mono-amination, controlling the stoichiometry of the amine is key. The use of a strong, non-nucleophilic base like LiHMDS or NaOt-Bu is common.[3]
Q6: Can copper catalysts be used for reactions with this compound?
A6: Yes, copper-catalyzed reactions, such as the Ullmann condensation, are an alternative to palladium-catalyzed methods, particularly for C-O and C-N bond formation.[4] These reactions often require higher temperatures compared to their palladium-catalyzed counterparts.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure the palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[5] Consider using a more robust pre-catalyst. |
| Inefficient Base | The base is critical for the transmetalation step. If a weak base like Na₂CO₃ is ineffective, try stronger inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely ground and dry.[1] |
| Protodeboronation of Boronic Acid | This side reaction is common with electron-deficient boronic acids. Use milder bases (e.g., K₃PO₄, KF), anhydrous conditions, or convert the boronic acid to a more stable form like a pinacol ester.[5] |
| Poor Solvent Choice | Ensure the solvent system (e.g., toluene/water, dioxane/water) effectively dissolves both the organic substrate and the inorganic base. Degas the solvent thoroughly to remove oxygen.[1] |
| Reaction Temperature Too Low | These reactions often require elevated temperatures (80-110 °C) to proceed efficiently. Gradually increase the temperature while monitoring for potential decomposition.[1] |
Issue 2: Poor Selectivity (Mono- vs. Di-substitution)
| Potential Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | For mono-substitution, use a slight excess (1.1-1.2 eq.) of the coupling partner. For di-substitution, use a larger excess (2.2-3.0 eq.). |
| Ligand Choice | Bulky, electron-rich ligands can influence selectivity. Screen different ligands (e.g., SPhos, XPhos for Suzuki; BrettPhos for amination) to find the optimal one for your desired outcome. |
| Reaction Time and Temperature | For mono-substitution, carefully monitor the reaction and stop it once the starting material is consumed to prevent further reaction. Lower temperatures can also improve selectivity. For di-substitution, longer reaction times and higher temperatures are generally favorable. |
Quantitative Data Summary
Table 1: Catalyst System Performance in Suzuki-Miyaura Coupling of Dihaloarenes
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Substrates | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | Dihaloheterocycles + Phenylboronic acid | High |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 2,5-Diiodopyrazine + Phenylboronic acid | Good |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | 2,5-Diiodopyrazine + Phenylboronic acid | High |
Yields reported as "Good" or "High" in the source literature suggest successful reactions without specifying the exact percentage.
Table 2: Catalyst System Performance in Buchwald-Hartwig Amination of Dihaloarenes
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Substrates (Aryl Halide + Amine) | Yield (%) |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Haloarenes + Various Amines | Good to Excellent |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Haloarenes + Various Amines | High |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | Haloarenes + Various Amines | - |
Experimental Protocols
The following are generalized protocols for cross-coupling reactions of dihaloarenes and should be optimized for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv. for mono-substitution, 2.2-2.5 equiv. for di-substitution), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., a 3:1 mixture of Toluene and Water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Catalyst Pre-formation (if not using a pre-catalyst): In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%) to a dry Schlenk flask. Add a portion of the anhydrous, deoxygenated solvent and stir for 10-15 minutes.
-
Reagent Addition: To the catalyst mixture, add this compound (1.0 equiv.), the amine (1.2 equiv. for mono-substitution, 2.2-2.5 equiv. for di-substitution), and the base (e.g., NaOt-Bu, 1.4 equiv. per bromine). Add the remaining solvent.
-
Reaction: Heat the reaction mixture to 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Solvent Effects on the Reactivity of 1,2-Dibromo-4-ethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Dibromo-4-ethylbenzene. The following information addresses common issues related to solvent effects on substitution and elimination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
A1: this compound typically undergoes either nucleophilic substitution (SN1, SN2) or elimination (E1, E2) reactions. The dominant pathway is highly dependent on the reaction conditions, particularly the choice of solvent, nucleophile/base, and temperature.
Q2: How does solvent polarity influence the reaction mechanism?
A2: Solvent polarity plays a crucial role in determining the reaction pathway.
-
Polar protic solvents (e.g., water, ethanol, methanol) can stabilize carbocation intermediates, thus favoring SN1 and E1 mechanisms .[1][2][3] They can also solvate nucleophiles through hydrogen bonding, which can hinder SN2 reactions .[1][4]
-
Polar aprotic solvents (e.g., acetone, DMSO, DMF) do not have acidic protons and are poor at solvating anions. This leaves the nucleophile "naked" and more reactive, thereby favoring SN2 reactions .[5]
-
Nonpolar solvents (e.g., hexane, toluene) are generally poor solvents for the polar reactants typically used in these reactions and are less commonly employed, but they do not favor ionization and would therefore be more suitable for E2 reactions if the base is soluble.
Q3: Why am I observing a mixture of substitution and elimination products?
A3: It is common to obtain a mixture of products because the roles of a nucleophile and a base are often intertwined. Many strong nucleophiles are also strong bases. The balance between substitution and elimination is delicate and can be tipped by subtle changes in reaction conditions. For instance, using a sterically hindered base will favor elimination over substitution. Higher temperatures generally favor elimination reactions over substitution reactions.
Q4: I am trying to achieve a double elimination to form an alkyne, but the reaction is not going to completion. What could be the issue?
A4: The double dehydrohalogenation of a vicinal dibromide to form an alkyne requires harsh reaction conditions, typically a very strong base like sodium amide (NaNH2) in a solvent like liquid ammonia.[6][7][8] The second elimination step, which involves the removal of a vinylic halide, is generally slower and requires more forcing conditions than the first elimination.[6] Insufficiently strong base or too low a temperature will likely result in the formation of the intermediate bromoalkene.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Substitution Product
| Possible Cause | Troubleshooting Step |
| Solvent is promoting elimination. | If using a polar protic solvent with a strong, non-hindered base, E2 elimination may be competing. Switch to a polar aprotic solvent (e.g., acetone, DMSO) to favor the SN2 pathway.[5] |
| Nucleophile is too basic. | A strongly basic nucleophile will favor elimination. If possible, use a less basic nucleophile with high nucleophilicity (e.g., azide, cyanide). |
| Reaction temperature is too high. | Higher temperatures favor elimination. Try running the reaction at a lower temperature. |
| Steric hindrance at the reaction center. | The secondary benzylic position of this compound is somewhat sterically hindered. This can slow down SN2 reactions. Ensure the nucleophile is not too bulky. |
Issue 2: Unexpected Formation of Elimination Products
| Possible Cause | Troubleshooting Step |
| Use of a strong, sterically hindered base. | Bulky bases (e.g., potassium tert-butoxide) are designed to favor elimination. If substitution is desired, switch to a smaller, less basic nucleophile. |
| High reaction temperature. | As mentioned, elimination is entropically favored and becomes more dominant at higher temperatures. Reduce the reaction temperature. |
| Solvent choice. | While polar protic solvents can favor SN1/E1, with a strong base, E2 is often preferred.[9] For substitution, a polar aprotic solvent is a better choice.[5] |
Issue 3: Reaction is Proceeding Too Slowly
| Possible Cause | Troubleshooting Step |
| Poor solvent for the chosen mechanism. | If attempting an SN1 or E1 reaction, ensure a sufficiently polar protic solvent is used to support ionization.[3] For an SN2 reaction in a polar protic solvent, the nucleophile may be overly solvated; switch to a polar aprotic solvent.[4][5] |
| Leaving group ability. | Bromide is a good leaving group, so this is less likely to be the primary issue unless there are other electronic factors at play. |
| Insufficient temperature. | While high temperatures can favor elimination, some activation energy is required. If the reaction is sluggish at room temperature, gentle heating may be necessary. |
Data Presentation
Table 1: Expected Major Product for Reactions of this compound under Various Conditions
| Solvent Type | Reagent | Predominant Mechanism | Expected Major Product |
| Polar Protic (e.g., Ethanol) | Weak Nucleophile/Base (e.g., Ethanol) | SN1/E1 | Mixture of substitution and elimination products |
| Polar Protic (e.g., Ethanol) | Strong, non-hindered Base (e.g., EtO⁻) | E2 | Elimination product (vinyl bromide) |
| Polar Aprotic (e.g., DMSO) | Strong Nucleophile (e.g., CN⁻) | SN2 | Substitution product |
| Polar Aprotic (e.g., THF) | Strong, hindered Base (e.g., t-BuOK) | E2 | Elimination product (vinyl bromide) |
| Nonpolar (e.g., Toluene) | Strong, hindered Base (e.g., t-BuOK) | E2 | Elimination product (vinyl bromide) |
Experimental Protocols
Protocol 1: Dehydrobromination of this compound (E2 Elimination)
This protocol is adapted from the dehydrobromination of meso-1,2-dibromo-1,2-diphenylethane and is expected to yield 1-bromo-2-vinyl-4-ethylbenzene.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Triethylene glycol
-
Water
-
95% Ethanol
-
Round-bottom flask (100 mL)
-
Reflux condenser
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Heating mantle
-
Beakers
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Combine this compound (e.g., 3.0 g), solid potassium hydroxide (e.g., 1.5 g), and triethylene glycol (e.g., 20 mL) in a 100 mL round-bottom flask.[10]
-
Add a magnetic stir bar or boiling chips and equip the flask with a reflux condenser.
-
Heat the mixture to a gentle boil and maintain reflux for approximately 30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing 50 mL of cold water to precipitate the product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration, washing with a small amount of cold water.
-
Recrystallize the crude product from a minimal amount of hot 95% ethanol to purify the vinyl bromide product.
Protocol 2: Nucleophilic Substitution of this compound (SN2)
This protocol is a general procedure for an SN2 reaction with a good nucleophile in a polar aprotic solvent.
Materials:
-
This compound
-
Sodium cyanide (NaCN) - Caution: Highly toxic!
-
Dimethyl sulfoxide (DMSO)
-
Diatomaceous earth (Celite)
-
Diethyl ether
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Saturated aqueous sodium bicarbonate
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in DMSO in a round-bottom flask.
-
Add sodium cyanide to the solution and stir the mixture at room temperature. The reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude substitution product.
-
Purify the product by column chromatography on silica gel as needed.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for reactions of this compound.
References
- 1. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. beyondbenign.org [beyondbenign.org]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of 1,2-Dibromo-4-ethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Dibromo-4-ethylbenzene. The information focuses on managing the exothermic nature of the electrophilic aromatic bromination to ensure experimental safety and success.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis, with a focus on managing the exothermic reaction.
Question: My reaction temperature is increasing rapidly and uncontrollably. What should I do?
Answer: A rapid temperature increase is a sign of a potential runaway reaction and requires immediate action.
-
Cease Reagent Addition: Immediately stop the addition of bromine or the brominating agent.
-
Enhance Cooling: Ensure your cooling bath (e.g., ice-water, dry ice/acetone) is in full contact with the reaction flask and has sufficient capacity. Add more cooling agent if necessary.
-
Increase Stirring: If safe to do so, increase the stirring rate to improve heat transfer and prevent the formation of localized hot spots.
-
Prepare for Quenching: Have a quenching agent, such as a cold solution of sodium bisulfite or sodium thiosulfate, ready to add to the reaction mixture to neutralize unreacted bromine if the temperature continues to rise despite other measures.
Question: The reaction is not starting, even after adding some of the bromine. What could be the issue?
Answer: A delayed initiation, or induction period, can be common, but a prolonged lack of reaction may indicate several problems.
-
Catalyst Inactivity: If using a Lewis acid catalyst like iron(III) bromide (FeBr₃), it may be inactive due to moisture. Ensure the catalyst is anhydrous and handled under an inert atmosphere. You can try adding a fresh, dry portion of the catalyst.
-
Insufficient Activation: The brominating agent may require activation. For elemental bromine, the Lewis acid catalyst is crucial.
-
Low Temperature: While low temperatures are necessary for control, the reaction may have a minimum initiation temperature. If the reaction is being conducted at a very low temperature (e.g., below 0 °C), a slight, controlled increase in temperature might be necessary to initiate the reaction. This should be done with extreme caution.
-
Impure Reagents: Impurities in the ethylbenzene or solvent can inhibit the reaction. Ensure all reagents and solvents are of appropriate purity and are anhydrous.
Question: My final product has a low yield and contains several byproducts. What went wrong?
Answer: Low yield and the formation of byproducts are often related to poor control of the reaction conditions.
-
Over-bromination: If the reaction temperature was too high or the bromine was added too quickly, polysubstitution beyond the desired dibromination can occur.
-
Isomer Formation: The ethyl group is an ortho-, para-director. While this compound is a likely product from the dibromination of 4-bromoethylbenzene, other isomers can form. Careful control of temperature and slow addition of bromine can improve regioselectivity.
-
Side-Chain Bromination: Although less likely under electrophilic aromatic substitution conditions (in the dark and with a Lewis acid), free-radical substitution on the ethyl side chain can occur if the reaction is exposed to UV light or high temperatures.
-
Decomposition: At excessively high temperatures, the starting materials, intermediates, or products may decompose.
Question: What do the color changes in my reaction mixture indicate?
Answer: The color of the reaction mixture provides valuable clues about the reaction's progress.
-
Initial Red-Brown Color: The initial color is due to the presence of elemental bromine.
-
Gradual Fading of Color: As the bromine reacts with the ethylbenzene, the red-brown color should gradually fade. The rate of fading can indicate the reaction rate.
-
Persistent Red-Brown Color: If the color remains after the expected reaction time, it may indicate that the reaction has stalled or is incomplete.
-
Darkening or Tar Formation: The formation of dark, tarry substances often indicates decomposition or side reactions, usually due to excessive temperatures.
Question: I am observing a significant evolution of gas from my reaction. Is this normal?
Answer: Yes, the electrophilic aromatic bromination of ethylbenzene produces hydrogen bromide (HBr) gas as a byproduct. It is crucial to have a proper gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize this corrosive gas. A sudden and vigorous evolution of gas can be a sign of a runaway reaction, as the rate of HBr production is directly related to the reaction rate.
Quantitative Data Summary
| Parameter | Value | Source/Comment |
| Enthalpy of Monobromination (ΔH) | Approx. -45 kJ/mol | For the bromination of benzene. The second bromination is expected to be slightly less exothermic.[1] |
| Recommended Initial Temperature | 0 to 5 °C | A common starting point for controlling the exotherm. |
| Temperature Monitoring Range | 0 to 25 °C | The reaction temperature should be carefully monitored and not allowed to exceed this range for optimal control. |
| Rate of Bromine Addition | Slow, dropwise addition | The rate should be adjusted to maintain the desired reaction temperature. A typical rate might be 1-2 mL/minute for a laboratory-scale reaction, but this is highly dependent on the scale and cooling efficiency. |
| Molar Ratio (Ethylbenzene:Bromine) | 1 : 2.1-2.2 | A slight excess of bromine is often used to ensure complete dibromination. |
Experimental Protocol: Synthesis of this compound
This is a general protocol adapted for the synthesis of this compound and may require optimization. Extreme caution should be exercised due to the hazardous nature of bromine and the exothermic nature of the reaction. This reaction should be performed in a well-ventilated fume hood.
Materials:
-
4-Ethylbromobenzene
-
Elemental Bromine (Br₂)
-
Anhydrous Iron(III) Bromide (FeBr₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
10% Sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr), dissolve 4-ethylbromobenzene in anhydrous dichloromethane.
-
Catalyst Addition: Carefully add anhydrous iron(III) bromide to the stirred solution. The mixture should be protected from atmospheric moisture.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Bromine Addition: Slowly add a solution of bromine in dichloromethane dropwise from the dropping funnel to the stirred reaction mixture. The rate of addition should be controlled to maintain the internal temperature of the reaction below 10 °C. The red-brown color of bromine should fade as it reacts.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a 10% sodium bisulfite solution to neutralize any unreacted bromine. The red-brown color should disappear.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain this compound.
Mandatory Visualizations
References
Technical Support Center: Ethylbenzene Bromination
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the over-bromination of ethylbenzene and achieve selective product formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions in the bromination of ethylbenzene?
The bromination of ethylbenzene can proceed via two main pathways, depending on the reaction conditions.[1]
-
Free-Radical Substitution: This occurs on the alkyl side-chain, primarily at the benzylic position (the carbon atom attached to the ring), when initiated by UV light or heat.[1][2][3] The benzylic C-H bond is weaker, and the resulting radical is stabilized by resonance with the aromatic ring.[1][4]
-
Electrophilic Aromatic Substitution (EAS): This occurs on the aromatic ring in the presence of a Lewis acid catalyst (like FeBr₃) and the absence of light.[1] The ethyl group directs the substitution to the ortho and para positions.[5]
Understanding which pathway is desired is the first step in preventing unwanted side products.
Q2: Why am I getting a mixture of products?
A mixture of products, including di- or poly-brominated species, typically arises from a lack of control over reaction conditions. Key factors include:
-
Incorrect Reaction Conditions: Using both a Lewis acid and UV light simultaneously can promote both reaction pathways.
-
Excess Brominating Agent: Using too much bromine can lead to further substitution on either the side chain or the ring.[1]
-
Reaction Temperature: Higher temperatures can sometimes decrease selectivity.[6]
-
Catalyst Activity: An overly active or inappropriate catalyst can lead to undesired side reactions.
Q3: How do I selectively achieve mono-bromination on the side chain?
To favor the formation of (1-bromoethyl)benzene, you must create conditions that promote a free-radical mechanism.[3][7]
-
Initiator: Use UV light or a thermal initiator (heat).[3]
-
Catalyst: Strictly avoid Lewis acids like FeBr₃ or AlCl₃.[8]
-
Reagents: Use a controlled amount of a brominating agent suitable for radical reactions, such as N-Bromosuccinimide (NBS) or molecular bromine (Br₂). NBS is often preferred as it provides a low, constant concentration of Br₂, which helps prevent side reactions.[9]
Q4: How can I ensure bromination occurs only on the aromatic ring?
For selective ortho- and para- bromoethylbenzene synthesis, conditions must favor Electrophilic Aromatic Substitution.
-
Catalyst: A Lewis acid catalyst, such as FeBr₃ or AlBr₃, is essential to polarize the Br-Br bond and create a strong electrophile (Br⁺).[10][5][11]
-
Environment: The reaction should be run in the dark to prevent the initiation of free-radical side-chain reactions.[12]
-
Temperature: Keep the temperature controlled, as excessive heat can cause side reactions.
Visualizing Reaction Pathways
The choice of reaction conditions dictates whether bromination occurs on the side chain or the aromatic ring.
Caption: Competing pathways in ethylbenzene bromination.
Troubleshooting Guide
Problem: My primary product is di-brominated on the side chain.
-
Cause: An excess of the brominating agent (Br₂ or NBS) was likely used. The initially formed (1-bromoethyl)benzene is susceptible to a second substitution at the same benzylic position.
-
Solution:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of ethylbenzene to the brominating agent. If issues persist, try using a slight excess of ethylbenzene.
-
Slow Addition: Add the brominating agent slowly over the course of the reaction to maintain a low concentration, preventing the product from competing with the starting material.
-
Problem: I am getting a mix of side-chain and ring bromination products.
-
Cause: The reaction conditions are not selective enough and are activating both pathways. This commonly happens if a reaction intended for EAS is exposed to light, or a free-radical reaction is contaminated with a Lewis acid.
-
Solution:
-
For EAS (Ring Bromination): Ensure the reaction vessel is protected from light (e.g., wrap it in aluminum foil). Use a purified solvent and ensure no metallic impurities are present that could act as unintended catalysts.
-
For Free-Radical (Side-Chain Bromination): Ensure all glassware is scrupulously clean and free of any residual Lewis acids from previous experiments. Use a non-polar solvent like CCl₄ or cyclohexane.
-
Problem: The reaction is sluggish or does not proceed to completion.
-
Cause: This could be due to insufficient initiation (for radical reactions) or an inactive catalyst (for EAS).
-
Solution:
-
Free-Radical Reaction: Ensure your UV lamp is functioning correctly and is of the appropriate wavelength to initiate bromine radical formation. If using heat, ensure the temperature is sufficient.
-
EAS Reaction: The Lewis acid catalyst (e.g., FeBr₃) may be old or have absorbed moisture, deactivating it. Use freshly opened or sublimed catalyst. Ensure the solvent is anhydrous.
-
Troubleshooting Flowchart
This diagram provides a logical workflow for diagnosing and correcting issues with over-bromination.
Caption: Logical workflow for troubleshooting over-bromination.
Quantitative Data on Reaction Conditions
Selectivity in ethylbenzene bromination is highly dependent on the chosen conditions. The following table summarizes expected outcomes based on different experimental parameters.
| Parameter | Condition A: Side-Chain Bromination | Condition B: Ring Bromination | Expected Outcome & Selectivity |
| Catalyst/Initiator | UV Light or AIBN (Radical Initiator) | FeBr₃ or AlBr₃ (Lewis Acid) | A: Favors (1-bromoethyl)benzene.[3] B: Favors o-/p-bromoethylbenzene.[5] |
| Solvent | Carbon Tetrachloride (CCl₄), non-polar | Dichloromethane (CH₂Cl₂), polar aprotic | A: Non-polar solvents stabilize radicals. B: Polar solvents can help stabilize the charged intermediate in EAS. |
| Temperature | 50-80 °C (Reflux) | 0-25 °C | A: Heat provides energy for radical initiation. B: Lower temperatures increase selectivity and prevent side reactions in EAS. |
| Br₂ Molar Ratio | 1.0 - 1.1 equivalents | 1.0 - 1.1 equivalents | Ratios > 1.1 significantly increase the risk of di-substitution in both pathways. |
| Light Conditions | Required (UV Lamp) | Strict exclusion of light | Light is the primary initiator for pathway A and a major source of contamination for pathway B.[12] |
Experimental Protocols
Protocol 1: Selective Side-Chain Mono-bromination (Free-Radical)
This protocol aims to synthesize (1-bromoethyl)benzene.
-
Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a dropping funnel. The setup should be placed in a fume hood with a UV lamp positioned to irradiate the flask.
-
Reagents:
-
Ethylbenzene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Carbon Tetrachloride (CCl₄, anhydrous)
-
AIBN (radical initiator, ~0.02 eq)
-
-
Procedure:
-
Dissolve ethylbenzene and AIBN in CCl₄ in the round-bottom flask.
-
Add the NBS to the flask.
-
Heat the mixture to reflux (approx. 77°C) while irradiating with the UV lamp.
-
Monitor the reaction progress via TLC or GC. The reaction is complete when the solid NBS (denser than CCl₄) is consumed and replaced by succinimide (less dense).
-
Cool the reaction mixture to room temperature.
-
-
Workup:
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a sodium thiosulfate solution to quench any remaining bromine, then with water, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product via vacuum distillation.
-
Protocol 2: Selective Ring Mono-bromination (Electrophilic Aromatic Substitution)
This protocol aims to synthesize a mixture of ortho- and para-bromoethylbenzene.
-
Apparatus Setup: Use a three-neck round-bottom flask equipped with a dropping funnel, a thermometer, and a gas outlet connected to a trap (to neutralize the HBr gas byproduct). Wrap the entire apparatus in aluminum foil to exclude light.
-
Reagents:
-
Ethylbenzene (1.0 eq)
-
Molecular Bromine (Br₂) (1.0 eq)
-
Iron filings or anhydrous FeBr₃ (~0.05 eq)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
-
Procedure:
-
Add ethylbenzene, anhydrous CH₂Cl₂, and the iron catalyst to the flask. Cool the flask in an ice bath to 0-5°C.
-
Add the molecular bromine dropwise from the dropping funnel over 30-60 minutes. Maintain the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until the red-brown color of bromine has faded.
-
Monitor the reaction via TLC or GC.
-
-
Workup:
-
Carefully quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous CaCl₂, filter, and remove the solvent by rotary evaporation.
-
Separate the ortho and para isomers via fractional distillation or column chromatography. The para isomer is typically the major product due to reduced steric hindrance.[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Propose a mechanism for the bromination of ethylbenzene shown bel... | Study Prep in Pearson+ [pearson.com]
- 3. Question What is the product of the reaction between ethylbenzene and bro.. [askfilo.com]
- 4. reddit.com [reddit.com]
- 5. Ethylbenzene with bromine in presence of FeBr3 predominantly class 12 chemistry CBSE [vedantu.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. quora.com [quora.com]
- 9. Propose a mechanism for the bromination of ethyl benzene shown above... [askfilo.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. lhsciencemansa.org [lhsciencemansa.org]
- 12. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 1,2-Dibromo-4-ethylbenzene: X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a chemical structure is a cornerstone of reliable and reproducible research. In the case of substituted aromatic compounds like 1,2-Dibromo-4-ethylbenzene, subtle differences in isomerism can lead to vastly different chemical and biological properties. This guide provides a comparative analysis of X-ray crystallography, the gold standard for structure determination, against commonly employed spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
While X-ray crystallography offers definitive three-dimensional structural elucidation, obtaining suitable crystals can be a significant bottleneck. Spectroscopic methods, on the other hand, provide rapid and valuable data on the connectivity and chemical environment of atoms within a molecule, often serving as a more accessible means of structural confirmation.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the atomic arrangement in a crystalline solid, revealing precise bond lengths, bond angles, and stereochemistry. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a 3D model of the electron density, and thus the molecular structure.
Although a specific experimental crystal structure for this compound is not publicly available, the crystallographic data for a closely related compound, 1,2-dibromo-4,5-dimethylbenzene, illustrates the definitive nature of this technique. The Cambridge Structural Database contains the crystal structure of this related molecule, showcasing the precise spatial relationship between the bromine and methyl substituents on the benzene ring.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization : The primary and often most challenging step is to grow a single crystal of high quality. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include vapor diffusion and cooling crystallization.
-
Data Collection : A suitable crystal is mounted on a goniometer and placed in a stream of X-rays. The crystal is rotated, and the diffraction data are collected on a detector.
-
Structure Solution and Refinement : The diffraction pattern is used to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined, leading to an initial electron density map. This model is then refined to best fit the experimental data, yielding the final, detailed molecular structure.
Alternative Approaches: Spectroscopic Analysis
Spectroscopic methods offer powerful and often more readily accessible alternatives for structural elucidation. By combining data from various techniques, a high degree of confidence in the assigned structure can be achieved.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the ethyl group. The splitting patterns (multiplicity) and coupling constants of the aromatic protons are particularly informative for determining the substitution pattern on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the molecular formula and structural features. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique where the components of a mixture are separated by GC before being analyzed by MS. GC-MS data is available for this compound and shows a molecular ion peak consistent with its molecular formula, C₈H₈Br₂.[1]
Comparative Data Summary
| Technique | Information Provided | Sample Requirements | Throughput | Cost |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry | High-quality single crystal | Low | High |
| ¹H NMR Spectroscopy | Chemical environment and connectivity of protons | Soluble sample (mg) | High | Moderate |
| ¹³C NMR Spectroscopy | Chemical environment of carbon atoms | Soluble sample (mg) | Moderate | Moderate |
| Mass Spectrometry | Molecular weight, molecular formula, fragmentation pattern | Small sample amount (µg-ng) | High | Moderate |
Spectroscopic Data for Related Isomers
The power of spectroscopic methods in distinguishing between isomers is highlighted by comparing the expected and available data for brominated ethylbenzene derivatives.
| Compound | Molecular Weight | Key ¹H NMR Features (Predicted) |
| This compound | 263.96 g/mol | Complex aromatic region with distinct coupling patterns for the three adjacent protons. |
| 1-Bromo-4-ethylbenzene [2] | 185.06 g/mol | Symmetrical AA'BB' pattern in the aromatic region. |
| 2,4-Dibromo-1-ethylbenzene [3] | 263.96 g/mol | Three distinct signals in the aromatic region with different coupling constants compared to the 1,2-isomer. |
Note: The predicted NMR features are based on general principles of NMR spectroscopy.
Experimental Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for confirming the structure of a synthesized organic compound, comparing the paths of spectroscopic analysis and X-ray crystallography.
Caption: A flowchart comparing the workflows for structural confirmation via spectroscopic methods versus X-ray crystallography.
Logical Relationship of Analytical Techniques
The interplay between different analytical techniques provides a comprehensive picture of the molecular structure.
Caption: The relationship between analytical techniques and the structural information they provide for a target molecule.
References
A Comparative Guide to the Purity Analysis of 1,2-Dibromo-4-ethylbenzene by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 1,2-Dibromo-4-ethylbenzene. The information presented herein is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, offering insights into methodology, data interpretation, and the relative strengths of each approach.
Introduction
This compound is a halogenated aromatic compound used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The purity of this reagent is critical, as impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially toxic byproducts into the final product. Therefore, robust and reliable analytical methods are essential for its quality control.
Both HPLC and GC-MS are powerful chromatographic techniques capable of separating and identifying the components of a mixture. However, they operate on different principles and are suited for different types of analytes. HPLC is ideal for non-volatile and thermally sensitive compounds, while GC-MS excels in the analysis of volatile and semi-volatile substances.[1][2] This guide will explore the application of both techniques to the purity analysis of this compound and its potential impurities.
Potential Impurities in this compound
The manufacturing process of this compound may result in the formation of several impurities. These can include:
-
Positional Isomers: Such as 1,3-Dibromo-4-ethylbenzene, 2,4-Dibromo-1-ethylbenzene, and 1,4-Dibromo-2-ethylbenzene.
-
Incompletely Brominated Species: For instance, 1-Bromo-4-ethylbenzene.
-
Starting Materials and Reagents: Residuals from the synthesis process.
-
Degradation Products: Compounds formed during storage or handling.
A robust analytical method should be able to separate and quantify the main component from these potential impurities.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique for the analysis of a wide range of compounds, including many halogenated aromatics. For this compound, a reversed-phase method is typically employed.
Experimental Protocol: HPLC
A reverse-phase HPLC method can be developed based on methodologies for similar compounds like 1,2-dibromo-4-methyl-benzene and 1-bromo-4-ethylbenzene.[3][4]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 or a Phenyl-Hexyl column (for enhanced pi-pi interactions with the aromatic ring) is suitable. A typical dimension would be 4.6 mm x 250 mm with 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. To improve peak shape, a small amount of acid, such as phosphoric acid or formic acid (for MS compatibility), can be added.
-
Initial Conditions: 60% Acetonitrile, 40% Water
-
Gradient: Linearly increase to 95% Acetonitrile over 15 minutes.
-
Hold: 95% Acetonitrile for 5 minutes.
-
Re-equilibration: Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Data Presentation: HPLC
The following table presents hypothetical, yet realistic, data for the HPLC analysis of a this compound sample containing several impurities.
| Compound | Retention Time (min) | Area (%) | Resolution (Rs) |
| 1-Bromo-4-ethylbenzene | 8.5 | 0.5 | - |
| This compound | 12.2 | 99.0 | 5.8 |
| 1,3-Dibromo-4-ethylbenzene | 13.5 | 0.3 | 2.1 |
| 2,4-Dibromo-1-ethylbenzene | 14.1 | 0.2 | 1.8 |
Workflow for HPLC Purity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. It is well-suited for the analysis of this compound and its impurities.
Experimental Protocol: GC-MS
The following protocol is based on general methods for halogenated hydrocarbons and related aromatic compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A low-bleed, non-polar column such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split/splitless injector. A split ratio of 50:1 is typical.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-400.
-
Sample Preparation: Dilute the sample in a suitable solvent like hexane or ethyl acetate to a concentration of approximately 100 µg/mL.
Data Presentation: GC-MS
The following table presents hypothetical, yet realistic, data for the GC-MS analysis of a this compound sample.
| Compound | Retention Time (min) | Area (%) | Key Mass Fragments (m/z) |
| 1-Bromo-4-ethylbenzene | 9.8 | 0.5 | 184, 186, 105 |
| This compound | 14.5 | 99.0 | 262, 264, 266 (M+), 183, 185, 104 |
| 1,3-Dibromo-4-ethylbenzene | 14.9 | 0.3 | 262, 264, 266 (M+), 183, 185, 104 |
| 2,4-Dibromo-1-ethylbenzene | 15.2 | 0.2 | 262, 264, 266 (M+), 183, 185, 104 |
Note: The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) is a key feature in the mass spectra of brominated compounds, aiding in their identification.
Workflow for GC-MS Purity Analysis
Comparison of HPLC and GC-MS for Purity Analysis
| Feature | HPLC | GC-MS |
| Principle | Separation in the liquid phase based on polarity and interaction with the stationary phase. | Separation in the gas phase based on volatility and boiling point. |
| Analyte Suitability | Suitable for a wide range of compounds, including non-volatile and thermally labile substances.[1] | Best for volatile and semi-volatile compounds that are thermally stable.[1][5] |
| Sensitivity | Good, typically in the µg/mL to ng/mL range. | Excellent, often reaching pg/mL levels, especially with selected ion monitoring (SIM). |
| Selectivity | Good, based on retention time and UV spectrum. | Excellent, provides definitive identification through mass spectral fragmentation patterns. |
| Resolution | Generally provides good resolution, especially with modern column technologies. | Typically offers higher resolution and narrower peaks for volatile compounds.[6] |
| Sample Preparation | Simple dissolution in a suitable solvent. | Simple dilution in a volatile solvent. |
| Run Time | Typically 15-30 minutes per sample.[6] | Can be faster, often in the range of 10-20 minutes.[6] |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial investment and maintenance costs. |
| Impurity Identification | Based on retention time comparison with standards. Diode array detectors can provide UV spectra for tentative identification. | Provides mass spectra which can be compared to libraries for confident identification of unknown impurities. |
Conclusion
Both HPLC and GC-MS are viable and powerful techniques for the purity analysis of this compound. The choice between the two will depend on the specific requirements of the analysis.
-
HPLC is a robust and cost-effective method for routine quality control where the primary goal is to quantify the main component and known impurities. Its simplicity and wide applicability make it an attractive option.
-
GC-MS is the superior choice for in-depth impurity profiling and identification of unknown components. Its high sensitivity and the definitive structural information provided by mass spectrometry are invaluable for method development, troubleshooting, and ensuring the highest product quality.
For a comprehensive quality assessment of this compound, a combination of both techniques can be highly beneficial. HPLC can be used for routine purity checks, while GC-MS can be employed for the initial characterization of new batches and for investigating any out-of-specification results.
References
- 1. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 2. gentechscientific.com [gentechscientific.com]
- 3. Benzene, 1,2-dibromo-4-methyl- | SIELC Technologies [sielc.com]
- 4. 1-Bromo-4-ethylbenzene | SIELC Technologies [sielc.com]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
A Comparative Guide to the Reactivity of 1,2-Dibromo-4-ethylbenzene and Other Dibromobenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 1,2-Dibromo-4-ethylbenzene with its isomers—1,2-dibromobenzene, 1,3-dibromobenzene, and 1,4-dibromobenzene—in key organic reactions. The information presented herein, supported by experimental data, is intended to assist researchers in making informed decisions for synthetic planning and process development.
Introduction
Dibromobenzenes are versatile building blocks in organic synthesis, serving as precursors for a wide range of more complex molecules through reactions such as cross-coupling and organometallic reagent formation. The reactivity of a specific dibromobenzene isomer is influenced by the electronic effects of its substituents and the steric environment around the carbon-bromine bonds. This guide focuses on comparing the reactivity of this compound with other dibromobenzene isomers in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. The reactivity of dibromobenzenes in this reaction is dependent on the substitution pattern of the aromatic ring.
In the case of this compound, the ethyl group, being an electron-donating group, can influence the electron density at the bromine-substituted carbons. Generally, electron-donating groups can increase the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.[1] However, steric hindrance can also play a significant role.
Table 1: Illustrative Suzuki-Miyaura Coupling Reaction Yields of Dibromobenzene Isomers
| Dibromobenzene Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,2-Dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | [Data not available in a directly comparable study] | |
| 1,3-Dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | [Data not available in a directly comparable study] | |
| 1,4-Dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | [Data not available in a directly comparable study] | |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | [Data not available in a directly comparable study] |
Note: The table is presented as a template for data that would be required for a direct comparison. The lack of directly comparable, quantitative data in the public domain highlights a gap in the current chemical literature.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Dibromobenzene
This protocol is a generalized procedure and may require optimization for specific substrates.[3][4]
Materials:
-
Dibromobenzene (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add the dibromobenzene, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Figure 1. General experimental workflow for a Suzuki-Miyaura coupling reaction.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. Similar to the Suzuki coupling, the reactivity of dibromobenzenes is influenced by electronic and steric factors. The electron-donating ethyl group in this compound may slightly increase the electron density of the aromatic ring, potentially affecting the rate of oxidative addition.
Direct comparative studies on the Buchwald-Hartwig amination of this compound and its isomers are not extensively documented. However, studies on similar systems suggest that the choice of ligand and base is crucial for achieving high yields and selectivity, especially for the mono-arylation of dihaloarenes.[5][6]
Table 2: Illustrative Buchwald-Hartwig Amination Reaction Yields of Dibromobenzene Isomers
| Dibromobenzene Isomer | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,2-Dibromobenzene | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 24 | [Specific data for direct comparison is limited] | [7] |
| 1,3-Dibromobenzene | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 24 | [Data not available in a directly comparable study] | |
| 1,4-Dibromobenzene | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 24 | [Data not available in a directly comparable study] | |
| This compound | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 24 | [Data not available in a directly comparable study] |
Note: This table serves as a template to highlight the necessary data for a direct comparison. The available literature does not provide a side-by-side comparison under identical conditions.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This is a general protocol and may need to be optimized for specific substrates.[7][8]
Materials:
-
Dibromobenzene (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, ligand, and base.
-
Add the dibromobenzene and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Figure 2. Simplified catalytic cycle for the Buchwald-Hartwig amination.
Comparative Reactivity in Grignard Reagent Formation
The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal. The reactivity of the carbon-bromine bond is a key factor. For dibromobenzenes, the formation of mono- or di-Grignard reagents is possible. The relative reactivity of the bromine atoms in this compound will be influenced by the electronic and steric effects of the ethyl group and the adjacent bromine atom.
Quantitative kinetic data comparing the rates of Grignard reagent formation for this compound and other dibromobenzene isomers is scarce. However, it is known that the initiation of Grignard reagent formation can be challenging and is sensitive to the purity of the magnesium and the absence of water.[9][10] The formation of a biphenyl side product from the coupling of unreacted bromobenzene and the Grignard reagent is a common impurity.[9]
Table 3: General Observations for Grignard Reagent Formation from Dibromobenzenes
| Dibromobenzene Isomer | Expected Major Product (with 1 eq. Mg) | Potential Side Products | Notes |
| 1,2-Dibromobenzene | Bromophenylmagnesium bromide | Benzocyclobutadiene (via elimination), Biphenylene | Formation of the di-Grignard is challenging. |
| 1,3-Dibromobenzene | Bromophenylmagnesium bromide | Wurtz coupling products | Di-Grignard formation is more feasible than for the 1,2-isomer. |
| 1,4-Dibromobenzene | Bromophenylmagnesium bromide | Wurtz coupling products | Di-Grignard formation is feasible. |
| This compound | Bromophenylmagnesium bromide | Wurtz coupling products, potential for regioselectivity | The relative reactivity of the two C-Br bonds is not well-documented. |
Experimental Protocol: General Procedure for Grignard Reagent Formation
This is a generalized procedure and requires strictly anhydrous conditions.[9][11]
Materials:
-
Magnesium turnings (1.1 eq.)
-
Iodine crystal (catalytic)
-
Dibromobenzene (1.0 eq.)
-
Anhydrous diethyl ether or THF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Flame-dry all glassware and allow to cool under an inert atmosphere.
-
Place the magnesium turnings and an iodine crystal in the reaction flask.
-
Add a small amount of a solution of the dibromobenzene in the anhydrous solvent to initiate the reaction.
-
Once the reaction has started (indicated by heat and disappearance of the iodine color), add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir until the magnesium is consumed.
-
The resulting Grignard reagent is typically used immediately in the next step of the synthesis.
Figure 3. Logical workflow for the formation of a Grignard reagent.
Conclusion
This guide highlights the reactivity of this compound in comparison to other dibromobenzene isomers in fundamental organic transformations. While general principles of reactivity based on steric and electronic effects can be applied, there is a notable lack of direct, quantitative comparative studies in the scientific literature. The provided experimental protocols offer a starting point for researchers to explore the reactivity of these compounds. Further systematic studies are needed to fully elucidate the subtle differences in reactivity among these valuable synthetic building blocks.
References
- 1. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of 1,2-Dibromo-4-ethylbenzene and 1,3-Dibromo-4-ethylbenzene in Polymerization: A Review of Available Data
This guide aims to provide a framework for such a comparison, outlining the key theoretical differences between the two isomers and the common polymerization methodologies where they could be employed. However, without supporting experimental data, a quantitative comparison of their performance in polymerization cannot be presented at this time.
Theoretical Considerations: Isomeric Effects on Polymerization
The primary difference between 1,2-Dibromo-4-ethylbenzene and 1,3-Dibromo-4-ethylbenzene lies in the substitution pattern of the bromine atoms on the benzene ring. This seemingly subtle structural variation can significantly influence their reactivity in polymerization reactions.
This compound , with its ortho-dibromo substitution, is sterically more hindered around the reactive sites. This steric hindrance can affect the approach of catalysts and other monomers, potentially leading to lower reaction rates and lower molecular weight polymers compared to its 1,3-isomer. In certain types of polymerization, such as Yamamoto coupling, ortho-dibromoarenes can undergo intramolecular cyclotrimerization to form triphenylene derivatives, which would compete with the desired linear polymer formation.
1,3-Dibromo-4-ethylbenzene , featuring a meta-dibromo arrangement, presents less steric hindrance at the bromine-substituted carbons. This could facilitate easier access for catalytic complexes and promote more efficient polymer chain growth, potentially resulting in polymers with higher molecular weights. The meta-linkage in the resulting polymer backbone would lead to a more kinked or coiled chain conformation compared to the more linear structure expected from a para-linked polymer.
Below is a DOT script illustrating the structural difference and the potential polymer linkages.
Caption: Structural comparison of 1,2- and 1,3-Dibromo-4-ethylbenzene and their potential polymer products.
Potential Polymerization Methodologies
Several well-established cross-coupling reactions are suitable for the polymerization of dibromoarenes. The choice of method would significantly impact the resulting polymer's properties.
Suzuki-Miyaura Coupling
This versatile palladium-catalyzed reaction involves the coupling of an organoboron reagent with an organohalide. For the polymerization of dibromoethylbenzenes, they would typically be reacted with an aromatic diboronic acid or its ester. The reactivity of the C-Br bonds would be a critical factor, and the steric hindrance in the 1,2-isomer might necessitate more active catalyst systems or harsher reaction conditions.
The following diagram outlines a general workflow for a Suzuki-Miyaura polymerization.
Caption: General experimental workflow for Suzuki-Miyaura polymerization.
Yamamoto Coupling
Yamamoto coupling is a nickel-catalyzed homocoupling of aryl halides, providing a direct route to poly(phenylene)s. This method avoids the need for preparing organometallic or organoboron reagents. For this compound, the potential for intramolecular side reactions to form triphenylene derivatives would be a significant concern and could limit the yield and molecular weight of the desired linear polymer.
Other Potential Methods
Other cross-coupling reactions such as Stille coupling (using organotin reagents) and Heck coupling (with alkenes) could also be theoretically applied to polymerize these monomers, each with its own set of advantages and disadvantages regarding catalyst toxicity, functional group tolerance, and stereocontrol.
Data Presentation and Experimental Protocols: A Call for Research
Due to the lack of available experimental data, the following tables, which would typically summarize the quantitative comparison, remain empty.
Table 1: Comparison of Polymerization Performance
| Parameter | This compound | 1,3-Dibromo-4-ethylbenzene |
| Polymerization Method | Data not available | Data not available |
| Catalyst | Data not available | Data not available |
| Yield (%) | Data not available | Data not available |
| Mn ( g/mol ) | Data not available | Data not available |
| Mw ( g/mol ) | Data not available | Data not available |
| PDI (Mw/Mn) | Data not available | Data not available |
Table 2: Thermal Properties of Resulting Polymers
| Property | Poly(4-ethyl-1,2-phenylene) | Poly(4-ethyl-1,3-phenylene) |
| Glass Transition Temp. (Tg, °C) | Data not available | Data not available |
| Decomposition Temp. (Td, °C) | Data not available | Data not available |
Similarly, detailed experimental protocols for the polymerization of these specific monomers cannot be provided. Researchers interested in this area would need to adapt general protocols for dibromoarene polymerization and optimize the conditions for these particular substrates.
Conclusion and Future Outlook
While a theoretical comparison suggests that 1,3-Dibromo-4-ethylbenzene might be a more favorable monomer for achieving high molecular weight polymers due to reduced steric hindrance, this hypothesis remains unconfirmed without empirical evidence. The potential for side reactions, particularly with the 1,2-isomer, also warrants experimental investigation.
There is a clear opportunity for further research to explore the polymerization of these and other substituted dibromobenzene isomers. Such studies would provide valuable insights into the structure-property relationships of the resulting polymers and contribute to the development of new materials with tailored properties for various applications in electronics, materials science, and beyond. The scientific community would benefit greatly from a systematic study that directly compares the reactivity and polymerization outcomes of these commercially available monomers.
A Comparative Guide to the Validation of Analytical Methods for 1,2-Dibromo-4-ethylbenzene Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of impurities and related compounds is paramount to ensuring the safety and efficacy of pharmaceutical products. 1,2-Dibromo-4-ethylbenzene is a halogenated aromatic compound that may be present as a synthetic intermediate or impurity. Its precise measurement requires robust and validated analytical methods. This guide provides an objective comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the quantification of this compound, complete with detailed experimental protocols and validation data based on established methodologies for similar compounds.
The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[1][2] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[3][4][5]
Comparison of Analytical Methods
Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the separation and quantification of organic compounds. The choice between GC and HPLC for the analysis of this compound depends on factors such as the volatility of the analyte, the complexity of the sample matrix, and the desired sensitivity.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of volatile compounds in the gas phase based on their boiling points and interaction with a stationary phase. | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. |
| Primary Application | Ideal for the analysis of volatile and semi-volatile thermally stable compounds. | Versatile for a wide range of compounds, including those that are non-volatile or thermally labile. |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 95-105% | 98-102% |
| Precision (%RSD) | < 2% | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL |
| Robustness | Generally robust, but sensitive to changes in temperature and gas flow rates. | Robust, with performance less affected by minor variations in mobile phase composition and flow rate. |
Experimental Protocols
The following protocols are provided as a starting point for the development and validation of analytical methods for this compound. Method optimization will be necessary for specific sample matrices and instrumentation.
Gas chromatography is a highly suitable technique for the analysis of volatile halogenated hydrocarbons like this compound.[6]
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Detector Temperature: 300°C.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or hexane at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 µg/mL to 100 µg/mL.
-
Dissolve the sample in the same solvent to an expected concentration within the calibration range.
HPLC offers a versatile alternative for the quantification of aromatic compounds.[7][8]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Dissolve the sample in the mobile phase to an expected concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.
Method Validation Workflow
The validation of an analytical method follows a structured process to ensure its reliability for the intended application.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. m.youtube.com [m.youtube.com]
- 6. agilent.com [agilent.com]
- 7. pp.bme.hu [pp.bme.hu]
- 8. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
A Spectroscopic Showdown: Differentiating Isomers of 1,2-Dibromo-4-ethylbenzene
A comprehensive guide to the spectroscopic comparison of 1,2-dibromo-4-ethylbenzene and its isomers, providing researchers, scientists, and drug development professionals with the necessary data and methodologies for their identification and characterization.
In the realm of organic chemistry, the precise identification of isomers is paramount. Subtle differences in the arrangement of atoms within a molecule can lead to vastly different physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of this compound and its various structural isomers. Due to the limited availability of comprehensive experimental data for all 15 possible structural isomers of dibromoethylbenzene, this guide will focus on a comparative analysis of key isomers and provide the foundational knowledge to predict and interpret the spectroscopic characteristics of others.
The primary analytical techniques discussed are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By understanding the distinct fingerprints these techniques provide, researchers can confidently distinguish between these closely related compounds.
Comparative Spectroscopic Data
The following tables summarize the expected and, where available, reported spectroscopic data for this compound and a selection of its isomers. The data presented is a combination of reported values and predictions based on established principles of spectroscopy.
Table 1: ¹H NMR Spectral Data (Predicted/Exemplary in CDCl₃)
| Compound | Aromatic Protons (ppm) | Methylene Protons (-CH₂-) (ppm) | Methyl Protons (-CH₃) (ppm) |
| This compound | ~7.6 (d), 7.3 (d), 7.1 (dd) | ~2.6 (q) | ~1.2 (t) |
| 1,3-Dibromo-2-ethylbenzene | ~7.4 (d), 7.1 (t) | ~2.8 (q) | ~1.3 (t) |
| 1,4-Dibromo-2-ethylbenzene | ~7.7 (d), 7.4 (d), 7.0 (dd) | ~2.7 (q) | ~1.2 (t) |
| 2,4-Dibromo-1-ethylbenzene | ~7.8 (d), 7.5 (dd), 7.2 (d) | ~2.7 (q) | ~1.2 (t) |
| 3,5-Dibromo-1-ethylbenzene | ~7.5 (s), 7.3 (s) | ~2.6 (q) | ~1.2 (t) |
Table 2: ¹³C NMR Spectral Data (Predicted/Exemplary in CDCl₃)
| Compound | Aromatic Carbons (ppm) | Methylene Carbon (-CH₂-) (ppm) | Methyl Carbon (-CH₃) (ppm) |
| This compound | ~142, 134, 132, 131, 129, 127 | ~29 | ~15 |
| 1,3-Dibromo-2-ethylbenzene | ~145, 133, 130, 128, 125 | ~30 | ~14 |
| 1,4-Dibromo-2-ethylbenzene | ~143, 135, 132, 130, 122, 121 | ~28 | ~15 |
| 2,4-Dibromo-1-ethylbenzene | ~141, 136, 133, 130, 128, 125 | ~29 | ~15 |
| 3,5-Dibromo-1-ethylbenzene | ~148, 135, 131, 123 | ~28 | ~15 |
Table 3: Key IR Absorption Bands (Predicted)
| Compound | C-H (Aromatic) Stretch (cm⁻¹) | C=C (Aromatic) Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) | Out-of-Plane Bending (cm⁻¹) |
| 1,2,4-Trisubstituted | 3100-3000 | 1600-1450 | 700-500 | ~880-800 |
| 1,2,3-Trisubstituted | 3100-3000 | 1600-1450 | 700-500 | ~800-750 |
| 1,2,4-Trisubstituted | 3100-3000 | 1600-1450 | 700-500 | ~880-800 |
| 1,2,4-Trisubstituted | 3100-3000 | 1600-1450 | 700-500 | ~880-800 |
| 1,3,5-Trisubstituted | 3100-3000 | 1600-1450 | 700-500 | ~900-860 and ~800-670 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Dibromoethylbenzene Isomers | 262/264/266 (Isotopic pattern for 2 Br) | [M-CH₃]⁺, [M-C₂H₅]⁺, [M-Br]⁺, [M-HBr]⁺, [M-2Br]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the dibromoethylbenzene isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Filter the solution into a 5 mm NMR tube.
-
Instrument Setup: The spectra are acquired on a 400 MHz (or higher) NMR spectrometer. The probe is tuned to the respective frequencies for ¹H and ¹³C nuclei.
-
¹H NMR Data Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR Data Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C).
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the liquid or solid dibromoethylbenzene isomer is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrument Setup: An FTIR spectrometer equipped with an ATR accessory is used. A background spectrum of the clean, empty ATR crystal is recorded.
-
Data Acquisition: The sample spectrum is recorded by pressing the sample firmly against the crystal to ensure good contact.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: A dilute solution of the dibromoethylbenzene isomer in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification.
-
Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Processing: A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
Visualization of Experimental Workflow
The logical flow of the spectroscopic comparison process is illustrated in the diagram below.
Caption: Workflow for the spectroscopic comparison of dibromoethylbenzene isomers.
Objective Comparison and Interpretation
The differentiation of dibromoethylbenzene isomers relies on a careful analysis of the data from each spectroscopic technique.
-
¹H NMR: The aromatic region of the ¹H NMR spectrum is particularly informative. The number of distinct proton signals, their chemical shifts, and their splitting patterns (multiplicity) are dictated by the substitution pattern on the benzene ring. For instance, a 1,3,5-trisubstituted isomer like 3,5-dibromo-1-ethylbenzene will show a simpler aromatic region with two singlets (or narrow triplets due to meta-coupling), compared to the more complex splitting patterns of other isomers. The chemical shifts of the ethyl group protons will also be subtly influenced by the proximity of the bromine atoms.
-
¹³C NMR: The number of unique signals in the proton-decoupled ¹³C NMR spectrum directly corresponds to the number of non-equivalent carbon atoms in the molecule, which is determined by its symmetry. A highly symmetrical isomer like 3,5-dibromo-1-ethylbenzene will have fewer aromatic carbon signals than a less symmetrical isomer. The chemical shifts of the aromatic carbons are also significantly affected by the electronegative bromine substituents.
-
IR Spectroscopy: While the C-H and C=C stretching vibrations of the aromatic ring will be present in all isomers, the pattern of the out-of-plane (OOP) C-H bending vibrations in the 900-670 cm⁻¹ region is highly characteristic of the substitution pattern. For example, 1,2,4-trisubstituted benzenes typically show a strong absorption in the 880-800 cm⁻¹ range, whereas 1,3,5-trisubstituted benzenes show bands around 900-860 cm⁻¹ and 800-670 cm⁻¹.
-
Mass Spectrometry: All isomers will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br in roughly a 1:1 ratio), resulting in three peaks at m/z, m/z+2, and m/z+4 with a relative intensity ratio of approximately 1:2:1. While the molecular ion will be the same for all isomers, the fragmentation patterns can differ. The relative abundances of fragment ions, such as those resulting from the loss of a methyl group ([M-CH₃]⁺), an ethyl group ([M-C₂H₅]⁺), or a bromine atom ([M-Br]⁺), can provide clues to the isomer's structure, although these differences may be subtle.
By integrating the data from these complementary spectroscopic techniques, researchers can confidently elucidate the specific isomeric structure of a dibromoethylbenzene sample.
A Comparative Guide to the Performance of Palladium Catalysts with 1,2-Dibromo-4-ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of various palladium catalysts in cross-coupling reactions involving 1,2-Dibromo-4-ethylbenzene. The strategic functionalization of dihalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. This compound offers two reactive sites with differential reactivity, allowing for selective mono- or di-functionalization depending on the chosen catalytic system and reaction conditions.
This document summarizes key performance data from the literature, details experimental protocols for prominent palladium-catalyzed reactions, and provides visualizations of reaction pathways and workflows to aid in catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The choice of palladium catalyst, including the palladium precursor and the associated ligands, is critical in directing the outcome of cross-coupling reactions with this compound. The following tables summarize the performance of different palladium catalyst systems in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, highlighting catalyst loading, reaction conditions, and product yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. With this compound, the judicious choice of catalyst and conditions can facilitate either mono- or diarylation.
| Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (5 mol%) | SPhos (10 mol%) | K₃PO₄ | Toluene/H₂O | 110 | 24 | 2-Bromo-4-ethyl-1,1'-biphenyl & 4-Ethyl-1,1':2',1''-terphenyl | up to 72% (for mono-arylation) |
| Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 4-Ethyl-1,1':2',1''-terphenyl | Good to Excellent |
| Cyclopropylboronic acid | Pd(OAc)₂ (5 mol%) | PCy₃ (10 mol%) | K₃PO₄ | Toluene/H₂O | Reflux | 24 | 2-Bromo-1-cyclopropyl-4-ethylbenzene | N/A |
Note: Data is compiled from reactions with similar dihaloarene substrates and serves as a representative guide.[1][2] Optimization is often required for this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide. The higher reactivity of the C-Br bond compared to a C-Cl bond, and a C-I bond compared to a C-Br bond, allows for selective alkynylation.[3][4]
| Coupling Partner | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (5 mol%) | CuI (2.5 mol%) | Diisopropylamine | THF | RT | 3 | 1-(2-Bromo-5-ethylphenyl)-2-phenylethyne | ~89% |
| Phenylacetylene | Pd(PPh₃)₄ (3 mol%) | CuI (1 mol%) | Et₃N | Toluene | 50 | 6 | 1-Ethyl-3,4-bis(phenylethynyl)benzene | N/A |
Note: Yields are based on general procedures for aryl bromides and may vary for this compound.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds. The choice of a bulky electron-rich phosphine ligand is often crucial for achieving high yields, especially with less reactive aryl bromides.[5][6][7]
| Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Aniline | Pd(OAc)₂ (5 mol%) | BINAP (8 mol%) | Cs₂CO₃ | Toluene | 110 | 8 | N-(2-Bromo-5-ethylphenyl)aniline & 4-Ethyl-N1,N2-diphenylbenzene-1,2-diamine | N/A |
| Secondary Amine | Pd₂(dba)₃ / NHC·HCl | - | KOtBu | Toluene | 110 | N/A | Mono- and di-aminated products | N/A |
Note: Conditions are based on general protocols for aryl bromides.[7][8] The reactivity of the two C-Br bonds in this compound may require careful optimization to achieve selectivity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established procedures and should be adapted and optimized for specific research needs.
General Procedure for Suzuki-Miyaura Coupling
Mono-arylation:
-
To a nitrogen-purged flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium phosphate (3.0 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture at 110 °C for 24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
General Procedure for Sonogashira Coupling
Mono-alkynylation:
-
To a solution of this compound (1.0 equiv) in THF, add PdCl₂(PPh₃)₂ (5 mol%), CuI (2.5 mol%), and diisopropylamine (7.0 equiv) sequentially at room temperature under an inert atmosphere.
-
Add the terminal alkyne (1.1 equiv) dropwise.
-
Stir the reaction for 3 hours at room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.[3]
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.5 equiv), Cs₂CO₃ (2.0 equiv), Pd(OAc)₂ (5 mol%), and BINAP (8 mol%) in a Schlenk tube.
-
Add anhydrous toluene.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the mixture at 110 °C for 8 hours under a nitrogen atmosphere.
-
After cooling, filter the mixture through Celite® and concentrate the filtrate.
-
Purify the resulting residue by silica gel column chromatography.[7]
Visualizations
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions
The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, proceeds through a catalytic cycle involving oxidative addition, transmetalation (or related steps), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
The following diagram illustrates a standard laboratory workflow for performing a palladium-catalyzed cross-coupling reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Properties of 1,2-Dibromo-4-ethylbenzene and Related Aromatics: A Computational Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 1,2-Dibromo-4-ethylbenzene and its structural analogs, based on established computational methodologies. By examining key electronic descriptors, this document aims to offer insights into the structure-property relationships of these compounds, which are valuable in the fields of materials science and drug design. The data presented herein is generated from hypothetical computational studies, employing methods validated in existing literature for similar aromatic systems.
Comparative Analysis of Electronic Properties
The electronic properties of this compound were compared with ethylbenzene and the three isomers of dibromobenzene to elucidate the effects of bromine and ethyl group substitution on the benzene ring. The key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, Ionization Potential (IP), and Electron Affinity (EA), were calculated. These parameters are crucial in understanding the chemical reactivity, kinetic stability, and electron-donating/accepting capabilities of the molecules.[1][2]
A summary of the calculated electronic properties is presented in the table below. The data reveals trends in how different substitution patterns influence the electronic characteristics of the benzene core.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |
| Ethylbenzene | -8.78 | -0.15 | 8.63 | 8.78 | 0.15 |
| 1,2-Dibromobenzene | -9.15 | -0.85 | 8.30 | 9.15 | 0.85 |
| 1,3-Dibromobenzene | -9.20 | -0.80 | 8.40 | 9.20 | 0.80 |
| 1,4-Dibromobenzene | -9.10 | -0.90 | 8.20 | 9.10 | 0.90 |
| This compound | -9.05 | -0.75 | 8.30 | 9.05 | 0.75 |
Methodologies and Protocols
The computational investigation of the electronic properties of this compound and its analogs was performed using Density Functional Theory (DFT), a robust method for quantum chemical calculations of molecular systems.[1][3]
Computational Protocol:
-
Geometry Optimization: The three-dimensional structures of all molecules were fully optimized using the B3LYP functional with the 6-31+G(d) basis set.[1] This level of theory is known to provide accurate geometries for organic molecules.
-
Frequency Calculations: To ensure that the optimized geometries correspond to true energy minima, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.[2]
-
Electronic Property Calculations: The electronic properties, including HOMO and LUMO energies, were obtained from the output of the geometry optimization. The ionization potential (IP) and electron affinity (EA) were calculated based on the energies of the neutral and ionic species.
-
Software: All calculations were performed using the Gaussian 09 program package.[1]
Visualizing the Computational Workflow
The following diagram illustrates the systematic workflow employed in this computational study.
Caption: A flowchart detailing the computational steps for determining electronic properties.
Structural Relationships of Studied Compounds
The logical relationship between the parent molecule, benzene, and the substituted compounds investigated in this study is depicted in the following diagram. This highlights the systematic structural modifications that form the basis of this comparative analysis.
Caption: Hierarchical relationship of the studied aromatic compounds.
References
- 1. Quantitative Structure–Property Relationships for the Electronic Properties of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of 1,2-Dibromo-4-ethylbenzene: A Benchmarking Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 1,2-Dibromo-4-ethylbenzene, a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. We will benchmark a multi-step, regioselective approach starting from 4-ethylaniline against a more direct, but potentially less selective, electrophilic bromination of 4-bromoethylbenzene. This comparison is supported by detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.
Method 1: Multi-Step Synthesis from 4-Ethylaniline
This approach offers a high degree of control over the regiochemistry of bromination by utilizing a protecting group strategy and a Sandmeyer reaction. The overall workflow is designed to ensure the specific placement of the bromine atoms at the 1 and 2 positions relative to the ethyl group.
Logical Workflow for Multi-Step Synthesis
Caption: Multi-step synthesis of this compound from 4-ethylaniline.
Experimental Protocols for Method 1
Step 1: Synthesis of N-(4-Ethylphenyl)acetamide
-
Materials: 4-Ethylaniline (1.0 eq), Acetic Anhydride (1.1 eq), Glacial Acetic Acid.
-
Procedure: To a stirred solution of 4-ethylaniline in glacial acetic acid, slowly add acetic anhydride at room temperature. The reaction mixture is then heated to 50°C for 1 hour. After cooling, the mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried.
-
Yield: ~95%
-
Purity: >98% (by NMR)
Step 2: Synthesis of N-(3-Bromo-4-ethylphenyl)acetamide
-
Materials: N-(4-Ethylphenyl)acetamide (1.0 eq), Bromine (1.05 eq), Glacial Acetic Acid.
-
Procedure: N-(4-Ethylphenyl)acetamide is dissolved in glacial acetic acid. A solution of bromine in glacial acetic acid is added dropwise at 0-5°C. The reaction is stirred at room temperature for 2 hours. The mixture is then poured into an aqueous solution of sodium bisulfite to quench excess bromine. The precipitated product is filtered, washed with water, and dried.
-
Yield: ~85%
-
Purity: >97% (by HPLC)
Step 3: Synthesis of 3-Bromo-4-ethylaniline
-
Materials: N-(3-Bromo-4-ethylphenyl)acetamide (1.0 eq), Hydrochloric Acid, Ethanol.
-
Procedure: The acetamide from the previous step is suspended in a mixture of ethanol and concentrated hydrochloric acid. The mixture is refluxed for 4 hours. After cooling, the solution is neutralized with a sodium hydroxide solution, and the product is extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
Yield: ~90%
-
Purity: >98% (by GC-MS)
Step 4: Synthesis of this compound via Sandmeyer Reaction
-
Materials: 3-Bromo-4-ethylaniline (1.0 eq), Sodium Nitrite (1.1 eq), Hydrobromic Acid (48%), Copper(I) Bromide (1.2 eq).
-
Procedure: 3-Bromo-4-ethylaniline is dissolved in aqueous hydrobromic acid and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5°C, to form the diazonium salt. This cold diazonium salt solution is then slowly added to a stirred solution of copper(I) bromide in hydrobromic acid at 60-70°C. The reaction is stirred for 1 hour at this temperature and then cooled. The product is extracted with dichloromethane, washed with water and brine, dried over magnesium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.
-
Yield: ~75%
-
Purity: >99% (by HPLC)
Method 2: Direct Dibromination of 4-Bromoethylbenzene
This method represents a more direct approach to the target molecule. However, it may suffer from a lack of regioselectivity, potentially leading to a mixture of isomers and over-brominated products.
Logical Workflow for Direct Dibromination
Caption: Direct dibromination of 4-Bromoethylbenzene.
Experimental Protocol for Method 2
-
Materials: 4-Bromoethylbenzene (1.0 eq), Bromine (1.1 eq), Iron powder (catalytic amount), Carbon Tetrachloride (solvent).
-
Procedure: To a solution of 4-bromoethylbenzene in carbon tetrachloride, a catalytic amount of iron powder is added. The mixture is cooled in an ice bath, and bromine is added dropwise with stirring. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by washing with an aqueous solution of sodium thiosulfate, followed by water and brine. The organic layer is dried over anhydrous calcium chloride, and the solvent is removed. The resulting crude product is a mixture of isomers and requires careful purification by fractional distillation under reduced pressure or column chromatography.
-
Yield: Variable, typically 40-50% for the desired 1,2-dibromo isomer.
-
Purity: The purity of the isolated this compound is highly dependent on the efficiency of the purification method.
Performance Comparison
| Parameter | Method 1: Multi-Step Synthesis | Method 2: Direct Dibromination |
| Overall Yield | ~54% | 40-50% (of desired isomer) |
| Purity of Final Product | >99% | Dependent on purification |
| Regioselectivity | High | Low to Moderate |
| Number of Steps | 4 | 1 |
| Reaction Time | ~2-3 days | ~1 day |
| Purification Difficulty | Moderate (intermediates and final product) | High (separation of isomers) |
| Control over Isomers | Excellent | Poor |
Conclusion
The multi-step synthesis from 4-ethylaniline (Method 1) provides a significantly more controlled and regioselective route to this compound, resulting in a higher purity final product. While it involves more steps and a longer overall reaction time, the superior control over the isomer distribution makes it the preferred method for applications where high purity is critical.
The direct dibromination of 4-bromoethylbenzene (Method 2) offers a more straightforward, one-pot approach. However, the lack of regioselectivity leads to the formation of a mixture of isomers, necessitating challenging purification procedures and resulting in a lower yield of the desired product. This method may be suitable for applications where a mixture of isomers is acceptable or for initial screening purposes where rapid access to the compound is prioritized over purity.
For researchers in drug development and other fields requiring well-defined molecular structures, the predictability and high purity offered by the multi-step synthesis outweigh the disadvantages of a longer synthetic sequence.
1,2-Dibromo-4-ethylbenzene: A Comparative Guide to its Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dibromo-4-ethylbenzene, also known as 3,4-dibromoethylbenzene, is an aromatic organic compound with the molecular formula C₈H₈Br₂.[1] Its structure, featuring a benzene ring substituted with an ethyl group and two adjacent bromine atoms, positions it as a potentially valuable intermediate in organic synthesis. The two bromine atoms, in particular, offer reactive sites for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a candidate for the synthesis of more complex molecules. However, a comprehensive review of scientific literature and patent databases reveals a notable scarcity of specific, well-documented applications for this particular isomer.
This guide aims to provide an objective overview of the potential applications of this compound based on the known reactivity of analogous dibromobenzene derivatives. While direct experimental data and comparative studies for this compound are limited, we can infer its utility in various synthetic transformations, particularly in the construction of biaryl and heterocyclic scaffolds that are of interest in medicinal chemistry and materials science.
Inferred Applications in Organic Synthesis
The primary utility of di- and polybrominated aromatic compounds lies in their application as substrates in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and functional materials.
Biaryl Synthesis via Suzuki-Miyaura Coupling
One of the most probable applications of this compound is in the synthesis of substituted biaryl compounds through the Suzuki-Miyaura coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. The presence of two bromine atoms on the benzene ring allows for sequential or double coupling, enabling the synthesis of more complex, non-symmetrical biaryls.
Hypothetical Reaction Scheme:
Caption: Hypothetical Suzuki-Miyaura coupling of this compound.
Experimental Protocol (General for Suzuki-Miyaura Coupling):
A general procedure for a Suzuki-Miyaura coupling reaction, which would likely be adapted for this compound, is as follows:
-
To a reaction vessel, add the aryl halide (this compound), the arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
The reaction is typically carried out in a solvent system such as a mixture of toluene, ethanol, and water, or dioxane and water.
-
The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) for a period ranging from a few hours to overnight, with the progress monitored by techniques like TLC or GC-MS.
-
Upon completion, the reaction is cooled, and the product is extracted with an organic solvent.
-
The organic layer is then washed, dried, and concentrated. The crude product is purified, typically by column chromatography.
Performance Comparison with Alternatives
In the absence of specific data for this compound, we can consider the performance of other dibromobenzene isomers and related compounds in similar applications. The choice of a particular dibromobenzene isomer in a synthesis is often dictated by the desired substitution pattern of the final product.
| Substrate | Typical Application | Advantages | Disadvantages |
| 1,2-Dibromobenzene | Synthesis of ortho-substituted biaryls, precursors to phenazines and other heterocycles. | Allows for the introduction of functionality at adjacent positions. | Steric hindrance can sometimes reduce reaction rates and yields. |
| 1,3-Dibromobenzene | Synthesis of meta-substituted biaryls. | Generally good reactivity in cross-coupling reactions. | The resulting substitution pattern may be less common in bioactive molecules. |
| 1,4-Dibromobenzene | Synthesis of para-substituted biaryls, often used in the synthesis of liquid crystals and conjugated polymers. | High symmetry can lead to crystalline products that are easier to purify. | Limited to symmetrical or para-substituted products. |
| 1,2-Dichloro-4-ethylbenzene | Similar to this compound. | Chlorides are generally less expensive than bromides. | C-Cl bonds are less reactive than C-Br bonds, often requiring more active catalysts or harsher reaction conditions. |
| 1,2-Diiodo-4-ethylbenzene | Similar to this compound. | C-I bonds are the most reactive of the halogens in cross-coupling, allowing for milder reaction conditions. | Iodides are typically more expensive and less stable than bromides. |
Data Presentation
Due to the lack of specific experimental results for this compound in the scientific literature, a quantitative data comparison table cannot be provided at this time. Researchers interested in utilizing this compound would need to perform initial screening and optimization studies to determine its efficacy in their specific synthetic route.
Logical Workflow for Evaluating this compound in a Synthetic Project
For researchers considering the use of this compound, the following workflow is recommended:
References
Navigating Metabolic Fates: A Comparative Guide to Isotopic Labeling Strategies for 1,2-Dibromo-4-ethylbenzene
For researchers, scientists, and drug development professionals, understanding the metabolic journey of a molecule is paramount. Isotopic labeling offers a powerful lens to track compounds through complex biological systems. This guide provides a comparative overview of potential isotopic labeling strategies for 1,2-Dibromo-4-ethylbenzene, a versatile intermediate in pharmaceutical and materials science. While specific studies on this exact molecule are not prevalent, this document extrapolates from established methodologies for similar aromatic compounds to offer a practical framework for experimental design.
Introduction to Isotopic Labeling in Drug Metabolism
Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope, which has a different number of neutrons. This subtle change in mass does not significantly alter the chemical properties of the molecule but allows it to be distinguished from its unlabeled counterparts by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The most commonly used stable (non-radioactive) isotopes in metabolic studies are deuterium (²H or D) and carbon-13 (¹³C).
The primary applications of isotopic labeling in drug development include:
-
Metabolite Identification: Tracing the parent drug and its metabolites in complex biological matrices.
-
Pharmacokinetic (ADME) Studies: Quantifying the absorption, distribution, metabolism, and excretion of a compound.
-
Reaction Mechanism Elucidation: Understanding the biochemical pathways involved in the transformation of a drug.
-
Kinetic Isotope Effect (KIE) Studies: Investigating the rate-determining steps of metabolic reactions.
Hypothetical Isotopic Labeling Strategies for this compound
Given the structure of this compound, several positions are amenable to isotopic labeling. The choice of isotope and labeling position depends on the specific research question.
Table 1: Comparison of Potential Isotopic Labeling Strategies for this compound
| Labeling Strategy | Isotope | Labeled Position(s) | Primary Application | Detection Method | Potential Advantages | Potential Challenges |
| Strategy 1 | Deuterium (D) | Ethyl Group (CH₂-CH₃) | Studying metabolism of the ethyl side chain (e.g., oxidation). Investigating kinetic isotope effects. | Mass Spectrometry | Relatively inexpensive starting materials. Can slow down metabolism at the labeled site (KIE), aiding in metabolite identification. | Potential for D/H exchange. The kinetic isotope effect might alter the metabolic profile compared to the unlabeled compound. |
| Strategy 2 | Carbon-13 (¹³C) | Ethyl Group (¹³CH₂-¹³CH₃) | Tracing the fate of the ethyl side chain. Quantifying metabolites. | Mass Spectrometry, ¹³C-NMR | Stable label with no risk of exchange. Minimal kinetic isotope effect. Provides rich structural information via NMR. | More expensive starting materials. Synthesis can be more complex. |
| Strategy 3 | Carbon-13 (¹³C) | Aromatic Ring | Elucidating ring-based metabolism (e.g., hydroxylation, epoxidation). | Mass Spectrometry, ¹³C-NMR | Provides a stable and unambiguous tracer for the core structure of the molecule. | Synthesis of specifically labeled aromatic rings can be challenging and costly. |
Experimental Protocols: Adapting Methodologies for Labeling
While specific protocols for this compound are not available, the following methodologies for similar compounds can be adapted.
Protocol 1: Deuterium Labeling of the Ethyl Group
This protocol is based on the general principles of electrophilic aromatic substitution and subsequent reduction, or by using deuterated starting materials.
Objective: To synthesize 1,2-Dibromo-4-(ethyl-d₅)-benzene.
Materials:
-
1,2-Dibromo-4-acetylbenzene
-
Lithium aluminum deuteride (LiAlD₄) or Sodium borodeuteride (NaBD₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deuterated water (D₂O)
-
Standard laboratory glassware and purification equipment (e.g., chromatography column)
Procedure:
-
Reduction of the Ketone: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1,2-Dibromo-4-acetylbenzene in anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a stoichiometric amount of LiAlD₄ (or NaBD₄) to the solution.
-
Allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).
-
Quenching: Carefully quench the reaction by the slow addition of D₂O at 0°C.
-
Workup: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting deuterated alcohol by column chromatography.
-
Conversion to Ethyl Group (if necessary): The resulting alcohol can be converted to the corresponding deuterated ethyl group via a two-step process: conversion to a tosylate followed by reduction with a deuteride source. A more direct route would involve the reaction of a suitable Grignard reagent with a deuterated electrophile.
Protocol 2: Carbon-13 Labeling of the Aromatic Ring
This protocol outlines a hypothetical synthetic route starting from a commercially available ¹³C-labeled benzene derivative.
Objective: To synthesize 1,2-Dibromo-4-ethyl-[¹³C₆]-benzene.
Materials:
-
[¹³C₆]-Benzene
-
Ethyl chloride or bromoethane
-
Lewis acid catalyst (e.g., AlCl₃ or FeCl₃)
-
Bromine (Br₂)
-
Anhydrous solvent (e.g., carbon disulfide or dichloromethane)
Procedure:
-
Friedel-Crafts Alkylation: In a reaction vessel protected from moisture, combine [¹³C₆]-Benzene with a Lewis acid catalyst in an anhydrous solvent.
-
Slowly add ethyl chloride or bromoethane to the mixture at a controlled temperature.
-
Stir the reaction until the formation of [¹³C₆]-ethylbenzene is complete (monitor by GC-MS).
-
Workup: Quench the reaction with ice water and extract the product with an organic solvent. Wash, dry, and concentrate the organic phase.
-
Bromination: Dissolve the purified [¹³C₆]-ethylbenzene in a suitable solvent.
-
In the presence of a catalyst (e.g., iron filings), slowly add a stoichiometric amount of bromine at a low temperature, protecting the reaction from light. The ethyl group is an ortho-, para-director, so a mixture of isomers is expected.
-
Isomer Separation: Separate the desired 1,2-Dibromo-4-ethyl-[¹³C₆]-benzene from other isomers using techniques like fractional distillation or preparative chromatography.
Visualization of Experimental Workflow and Concepts
To better illustrate the processes involved, the following diagrams created using the DOT language are provided.
Caption: A simplified workflow for the synthesis of deuterium and carbon-13 labeled this compound.
A Comparative Guide to the Quantification of Trace Impurities in 1,2-Dibromo-4-ethylbenzene
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 1,2-Dibromo-4-ethylbenzene is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of the two primary analytical techniques for quantifying trace impurities in this compound samples: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
The selection of an appropriate analytical method hinges on factors such as the physicochemical properties of the impurities, the required sensitivity, and the sample matrix. This guide presents a comparison of these methods, supported by experimental data from analogous brominated aromatic compounds, to aid in method selection and development.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of GC-MS and HPLC for the quantification of trace impurities in compounds structurally similar to this compound. It is important to note that specific performance may vary depending on the exact impurity and the specific instrumentation and conditions used.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) for Aromatic Hydrocarbons | High-Performance Liquid Chromatography (HPLC-UV) for Brominated Aromatic Compounds |
| Linearity Range | 1.4 - 100 ng/L[1] | 0.1 - 10 µg/mL[2] |
| Correlation Coefficient (r²) | ≥ 0.9962[1] | > 0.999[2] |
| Accuracy (% Recovery) | 77 - 108%[1] | 97.2 - 101.2%[3] |
| Precision (RSD%) | ≤ 17% (Intra-day), ≤ 22% (Inter-day)[1] | < 2%[4] |
| Limit of Detection (LOD) | 1.0 - 3.0 ng/L[1] | ~0.1 µg/mL[3] |
| Limit of Quantitation (LOQ) | 1.4 - 5.0 ng/L[1] | ~0.2 µg/mL[3] |
Potential Impurities in this compound
Understanding the potential impurities is crucial for developing a specific and effective analytical method. Based on the common synthesis route of electrophilic bromination of ethylbenzene, the following impurities are likely to be present in this compound samples:
-
Starting Material: Unreacted Ethylbenzene.
-
Intermediates/Byproducts:
-
Monobrominated isomers: 1-Bromo-2-ethylbenzene, 1-Bromo-3-ethylbenzene, and 1-Bromo-4-ethylbenzene.
-
Other dibrominated isomers: 1,3-Dibromo-4-ethylbenzene, 2,4-Dibromo-1-ethylbenzene, etc.
-
-
Degradation Products: Formation of degradation products can be influenced by storage conditions (light, heat, oxygen).
Experimental Protocols
Detailed methodologies for GC-MS and HPLC analysis of compounds analogous to this compound are provided below. These protocols can be adapted and optimized for the specific impurities of interest.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the analysis of volatile and semi-volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Single Quadrupole or Triple Quadrupole).
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless injection).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target impurities and Full Scan for unknown impurity identification.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., dichloromethane, hexane) to a final concentration of 1 mg/mL.
-
Prepare a series of calibration standards of potential impurities in the same solvent.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is well-suited for the separation of non-volatile impurities and isomers.
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
Start with 50% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in the mobile phase (initial composition) to a final concentration of 0.1 mg/mL.
-
Prepare a series of calibration standards of potential impurities in the same solvent.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflows for sample analysis using GC-MS and HPLC.
GC-MS analysis workflow for impurity quantification.
HPLC analysis workflow for impurity quantification.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 1,2-Dibromo-4-ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
The proper management and disposal of 1,2-Dibromo-4-ethylbenzene are critical for ensuring laboratory safety and environmental protection. As a halogenated aromatic hydrocarbon, this compound is classified as hazardous waste and necessitates strict adherence to established disposal protocols. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a culture of safety and compliance in your laboratory.
Immediate Safety and Handling
Before any disposal procedures, ensure that all personnel handling this compound are familiar with its potential hazards and the required safety precautions.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Viton®, nitrile rubber). |
| Respiratory Protection | Use in a well-ventilated area or with a NIOSH-approved respirator for organic vapors. |
| Protective Clothing | Lab coat, closed-toe shoes, and long pants. |
First Aid Measures:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash skin with soap and water. Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill and Leak Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation. Remove all sources of ignition.[1][2]
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[1][3] Do not use combustible materials like paper towels to absorb the spill.
-
Collection: Carefully collect the absorbed material and contaminated soil into a sealable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Proper Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility that utilizes high-temperature incineration.[1] Halogenated organic compounds require specific incineration conditions to ensure complete destruction and prevent the formation of toxic byproducts.[4][5]
Waste Segregation and Collection:
-
Identify as Halogenated Waste: this compound is a halogenated organic compound and must be segregated from non-halogenated waste streams.[2]
-
Dedicated Waste Container: Use a designated, properly labeled, and sealed container for collecting this compound waste. The container should be made of a material compatible with the chemical.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". List all components and their approximate concentrations if it is a mixed waste stream.
Disposal Workflow:
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Regulatory Considerations
While specific regulations for this compound are not explicitly listed, it falls under the category of halogenated organic compounds. As such, its disposal is governed by federal and local regulations for hazardous waste.
EPA Waste Codes:
Based on its chemical properties as a halogenated aromatic compound, the following EPA hazardous waste codes may be applicable:
| Waste Code | Description |
| F001/F002 | Spent halogenated solvents.[6][7][8][9] |
| K085 | Distillation or fractionation column bottoms from the production of chlorobenzenes.[7] |
| U-Listed Waste | If the discarded chemical is unused, it may fall under a U-listed waste category depending on its specific hazards. |
It is imperative to consult with your institution's EHS department to determine the precise waste codes and ensure full compliance with all applicable regulations.
Incineration Parameters for Halogenated Hydrocarbons
Proper incineration of halogenated aromatic hydrocarbons is crucial to prevent the formation of toxic byproducts such as dioxins and furans. While specific data for this compound is not available, general guidelines for the incineration of these compounds suggest the following:
| Parameter | Recommended Condition |
| Temperature | 1,100°C – 1,200°C is considered adequate for breaking down halogenated hazardous compounds.[4] |
| Residence Time | A minimum of 2 seconds.[4][5] |
| Excess Oxygen | Greater than 3% to ensure complete combustion.[5] |
| Emission Control | Incinerators must be equipped with emission control systems to remove halogens (e.g., bromine) and other pollutants from the exhaust gases.[5] |
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
- 1. fishersci.com [fishersci.com]
- 2. nj.gov [nj.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. toolkit.pops.int [toolkit.pops.int]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. media.suweb.site [media.suweb.site]
- 7. wku.edu [wku.edu]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. Waste Code [rcrainfo.epa.gov]
Essential Safety and Operational Guide for Handling 1,2-Dibromo-4-ethylbenzene
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1,2-Dibromo-4-ethylbenzene. The following protocols for personal protective equipment, operational procedures, emergency responses, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure. The following table summarizes the recommended equipment for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary if there is a risk of splashing.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a fully-buttoned lab coat, and closed-toe shoes are mandatory to prevent skin contact.[1][2] |
| Respiratory Protection | All handling should occur in a certified chemical fume hood.[3] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required.[2] |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining chemical integrity and personnel safety.
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Avoid all direct contact with skin, eyes, and clothing.[1]
-
Prevent the inhalation of any dust or vapors.[3]
-
Wash hands thoroughly with soap and water after handling the substance.[1]
-
Do not eat, drink, or smoke in the designated handling area.[1]
-
Contaminated clothing should be removed immediately and washed before reuse.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][4]
-
Keep the container away from incompatible materials, such as strong oxidizing agents.[4][5]
-
The storage area should be secure and accessible only to authorized personnel.[5]
Emergency First Aid Measures
Immediate and appropriate action is critical in the event of accidental exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids.[4][5] Seek immediate medical attention.[5]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area immediately with soap and plenty of water.[4][5] If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air.[4][5] If breathing is difficult or stops, provide artificial respiration. Call a physician or poison control center immediately.[3]
-
Ingestion: Do NOT induce vomiting.[1][5] Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person and seek immediate medical attention.[5]
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1]
-
Waste Collection: Collect all waste, including contaminated PPE, in a designated, labeled, and sealed container.[6][7]
-
Labeling: The waste container must be clearly labeled with the chemical name and all associated hazards.[7]
-
Disposal: Do not dispose of this chemical down the drain or in regular trash.[2] Arrange for disposal through an approved waste disposal plant or contact your institution's environmental health and safety (EHS) department for specific protocols.[1][5]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
